8-Boc-1,8-diazaspiro[4.5]decane oxalate
Description
Properties
IUPAC Name |
tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.C2H2O4/c1-12(2,3)17-11(16)15-9-6-13(7-10-15)5-4-8-14-13;3-1(4)2(5)6/h14H,4-10H2,1-3H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIUTHUPOWLMDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCN2)CC1.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1523618-36-1, 1408075-17-1 | |
| Record name | 1,8-Diazaspiro[4.5]decane-8-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Diazaspiro[4.5]decane-8-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408075-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
330.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
characterization of 8-Boc-1,8-diazaspiro[4.5]decane oxalate
An In-Depth Technical Guide to the Characterization of 8-Boc-1,8-diazaspiro[4.5]decane Oxalate
Abstract
This technical guide provides a comprehensive framework for the definitive , a key building block in contemporary drug discovery and medicinal chemistry.[1][2][3] Addressed to researchers, scientists, and process chemists, this document moves beyond procedural lists to explain the scientific rationale behind the application of an integrated analytical workflow. We will detail methodologies for structural elucidation, purity verification, and physicochemical analysis, grounding each step in established scientific principles. The core philosophy of this guide is that a multi-technique, orthogonal approach constitutes a self-validating system, ensuring the highest degree of confidence in the material's identity, quality, and suitability for downstream applications.
Introduction: The Rationale for Rigorous Characterization
The spirocyclic diamine scaffold is a privileged structure in medicinal chemistry, offering a rigid, three-dimensional exit vector that can be crucial for optimizing ligand-receptor interactions.[2][3] The 1,8-diazaspiro[4.5]decane core, in particular, has been incorporated into a variety of biologically active agents.[1][3] The tert-butyloxycarbonyl (Boc) protecting group on the 8-position nitrogen allows for selective functionalization of the secondary amine at the 1-position.
The conversion of the mono-Boc protected free base to its oxalate salt serves two primary purposes: it enhances stability and improves handling characteristics by providing a crystalline, non-hygroscopic solid. However, this salt formation introduces complexity into the analytical characterization. It is imperative to confirm not only the covalent structure of the spirocyclic amine but also the presence and stoichiometry of the oxalate counter-ion. This guide provides the necessary protocols and interpretive insights to achieve this.
Physicochemical Properties
A foundational understanding of the molecule's basic properties is the first step in any characterization workflow.
| Property | Value | Source |
| IUPAC Name | tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate; oxalic acid | N/A |
| Molecular Formula | C₁₅H₂₆N₂O₆ | PubChem[4] |
| Molecular Weight | 330.38 g/mol | PubChem[4] |
| Parent Compound | 8-Boc-1,8-diazaspiro[4.5]decane | N/A |
| Counter-ion | Oxalic Acid | N/A |
The Integrated Analytical Workflow
Caption: Integrated workflow for the comprehensive characterization of the target compound.
Spectroscopic Characterization: Elucidating the Covalent Structure
Spectroscopy provides the primary evidence for the molecule's covalent structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination in solution. The formation of the oxalate salt, where the acidic protons of oxalic acid protonate the most basic nitrogen (the secondary amine at the 1-position), causes predictable shifts in the spectrum compared to the free base.
Expected ¹H NMR Spectral Features (in DMSO-d₆)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Insights |
| Boc Group (-C(CH₃)₃) | ~1.40 | Singlet (9H) | A large, sharp singlet is the definitive signal for a successful Boc protection.[5] |
| Spirocyclic Protons (adjacent to N8) | 3.2 - 3.5 | Multiplets | These protons are adjacent to the nitrogen within the carbamate, leading to a downfield shift.[5] |
| Spirocyclic Protons (adjacent to N1-H₂⁺) | 2.9 - 3.2 | Multiplets | Protonation of the N1 nitrogen causes a significant downfield shift for adjacent protons compared to the free base. |
| Spirocyclic Protons (-CH₂-) | 1.5 - 1.9 | Multiplets | Aliphatic protons of the cyclohexane ring. |
| Ammonium Proton (N1-H₂⁺) | 8.0 - 9.0 | Broad Singlet | The protonated amine signal will be broad and significantly downfield. Its integration should correspond to 2 protons. |
| Oxalate Protons (-COOH) | >12.0 | Very Broad Singlet | The acidic protons of the oxalate may be visible as a very broad signal or may be in exchange with water. |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons like N-H.[5]
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal and shim the magnetic field to optimize homogeneity.
-
Acquisition: Acquire the spectrum using standard parameters (e.g., 16 scans, 3-5 second relaxation delay).
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., 2.50 ppm for DMSO-d₆).
-
Analysis: Integrate all signals and analyze chemical shifts and multiplicities to confirm the assignments in the table above. The 9:2 ratio of the Boc protons to the N1-H₂⁺ protons is a key validation point.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides confirmation of key functional groups. The spectrum of the oxalate salt will be a composite of signals from the Boc-protected amine and the oxalate counter-ion.
Expected Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Significance |
| ~3300-3400 | N-H Stretch (Carbamate) | Indicates the presence of the Boc group's N-H bond. |
| ~2500-3000 (broad) | N⁺-H Stretch (Ammonium) | A very broad and strong absorption characteristic of ammonium salts. |
| ~1680-1700 | C=O Stretch (Boc Carbamate) | Strong, sharp peak confirming the carbonyl of the protecting group. |
| ~1650-1680 & ~1300-1320 | C=O Stretch (Oxalate) | Asymmetric and symmetric stretches of the carboxylate anion.[6] |
| ~1160-1170 | C-O Stretch (Carbamate) | Strong band associated with the carbamate linkage. |
Experimental Protocol: FTIR (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the anvil to ensure good contact and collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
-
Analysis: The resulting spectrum should be background-corrected automatically. Identify the key absorption bands and compare them with expected values to confirm the presence of all critical functional groups.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the parent compound. In typical ESI (Electrospray Ionization) conditions, the oxalate salt will dissociate, and the protonated parent molecule [M+H]⁺ will be detected.
Expected Result
-
Parent Compound: 8-Boc-1,8-diazaspiro[4.5]decane
-
Molecular Formula: C₁₃H₂₄N₂O₂
-
Exact Mass: 240.18
-
Expected Ion (ESI+): [M+H]⁺ = 241.19 m/z
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Infuse the sample directly or via an HPLC system into an ESI-equipped mass spectrometer.
-
Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500.
-
Analysis: Identify the peak corresponding to the protonated molecule at ~241.19 m/z. The observed mass should be within 5 ppm of the calculated exact mass for high-resolution instruments (HRMS).
Chromatographic Analysis: Purity and Integrity
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules. It separates the target compound from any starting materials, by-products, or degradation products.
Experimental Protocol: Reverse-Phase HPLC
-
System: A standard HPLC or UPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes. The specific gradient must be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (where the carbamate absorbs).
-
Analysis: The purity is calculated based on the relative area of the main peak in the chromatogram. A pure sample should exhibit a single major peak (>98%).
Thermal Analysis: Confirming the Salt Form
Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature. For an oxalate salt, TGA provides a distinct thermal signature that can confirm the presence of the counter-ion and reveal information about thermal stability.[7] The decomposition often occurs in well-defined stages, similar to inorganic oxalates like calcium oxalate.[8][9]
Caption: Expected thermal decomposition pathway for the oxalate salt in an inert atmosphere.
Expected TGA Decomposition Stages (under N₂ atmosphere)
| Stage | Approximate Temperature Range (°C) | Expected Mass Loss (%) | Associated Process |
| 1 | < 180°C | ~0% | Stable region, potential loss of residual solvent. |
| 2 | 180 - 250°C | ~21.8% | Decomposition of oxalic acid (C₂H₂O₄ → CO + CO₂ + H₂O). The theoretical mass loss of the oxalate moiety (90 g/mol ) from the total (330 g/mol ) is 27.2%, but the decomposition is complex. |
| 3 | 250 - 350°C | ~30.3% | Thermal deprotection of the N-Boc group (loss of isobutylene and CO₂).[10] |
| 4 | > 350°C | Variable | Decomposition of the remaining spirocyclic amine core. |
Experimental Protocol: TGA
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or aluminum TGA pan.[7]
-
Instrument Setup: Place the pan in the TGA furnace.
-
Method: Heat the sample from ambient temperature to ~600°C at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate ~20-40 mL/min).[7][9]
-
Analysis: Analyze the resulting thermogram to identify the onset temperatures and percentage mass loss for each decomposition step. Compare the observed mass losses with the theoretical values to confirm the compound's composition and thermal stability profile.
Conclusion
The is a multi-faceted process that requires the logical application of several orthogonal analytical techniques. A conclusive identification is not based on a single spectrum but on the collective, corroborating evidence from NMR, FTIR, MS, HPLC, and TGA. This integrated approach ensures a comprehensive understanding of the molecule's structure, purity, and stability, providing the confidence necessary for its successful application in research and development.
References
- A Comparative Guide to the Thermal Analysis of Mixed Metal Oxal
- A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Altern
- Gurzhiy, V. V., et al. (n.d.). Hydrated Calcium Oxalates: Crystal Structures, Thermal Stability, and Phase Evolution. Crystal Growth & Design.
- Füglein, E., & Schmölzer, S. (2012).
- Dollimore, D., Heal, G. R., & Passalis, N. P. (1985).
- TGA Measurements on Calcium Oxalate Monohydrate. (2012). NETZSCH Analyzing & Testing.
- Hu, L., et al. (2024). 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. ACS Medicinal Chemistry Letters.
- PubChem. (n.d.). 2,8-Diazaspiro(4.5)
- Pathiraja, D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Scott, M. K., et al. (1988). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry.
- Shrestha, R., et al. (2023). Comprehensive Analysis of Renal Stones Using FTIR Spectroscopy in a Referral Laboratory in Nepal. Journal of Nepal Health Research Council.
- Zhang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,8-Diazaspiro(4.5)decane-8-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1) | C15H26N2O6 | CID 72207305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comprehensive Analysis of Renal Stones Using FTIR Spectroscopy in a Referral Laboratory in Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility of 8-Boc-1,8-diazaspiro[4.5]decane Oxalate
Introduction
8-Boc-1,8-diazaspiro[4.5]decane is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its spirocyclic core offers a unique three-dimensional architecture, which can be advantageous for optimizing drug-target interactions. The Boc (tert-butyloxycarbonyl) protecting group facilitates controlled, sequential reactions, while the diazapine structure provides opportunities for diverse functionalization. Often, this compound is prepared and handled as an oxalate salt to improve its stability and handling characteristics. However, the solubility of this salt form is a critical parameter that dictates its utility in various applications, from reaction kinetics in organic synthesis to formulation development in preclinical studies.
This technical guide provides a comprehensive overview of the solubility of 8-Boc-1,8-diazaspiro[4.5]decane oxalate, intended for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its solubility, present detailed protocols for its empirical determination, and discuss the implications of these findings for practical applications.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is governed by its intrinsic physicochemical properties and the nature of the solvent. For this compound, several key factors come into play:
-
The Spirocyclic Diamine Core: The 1,8-diazaspiro[4.5]decane scaffold is a polar, bicyclic structure. The presence of two nitrogen atoms allows for hydrogen bonding with protic solvents.
-
The Boc Protecting Group: The tert-butyloxycarbonyl group introduces a lipophilic character to the molecule, which can influence its solubility in organic solvents. The Boc group is also known to be labile under acidic conditions.[1][2]
-
The Oxalate Counter-ion: The formation of an oxalate salt significantly increases the polarity and ionic character of the compound compared to its freebase form. This generally enhances solubility in polar solvents, particularly water.[3] Amine salts are often prepared to improve water solubility and bioavailability of drug candidates.[3]
-
pH: The pH of the aqueous medium will have a profound effect on the solubility of this compound. As an amine salt, its solubility is expected to be pH-dependent. At lower pH values, the amine groups will be protonated, favoring dissolution in aqueous media. Conversely, at higher pH values, the free base may precipitate. The stability of the Boc group must also be considered, as it can be cleaved under strongly acidic conditions (pH < 2.5).[1][4]
Predicting Solubility: A Qualitative Overview
Based on the above principles, we can make some general predictions about the solubility of this compound in common laboratory solvents.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic | High | The ionic nature of the oxalate salt and the hydrogen bonding capacity of the diamine core will lead to favorable interactions with solvents like water, methanol, and ethanol. |
| Polar Aprotic | Moderate to Low | Solvents like DMSO and DMF may dissolve the compound to some extent, but the lack of hydrogen bond donation will limit the solvation of the oxalate anion. |
| Nonpolar | Very Low | The high polarity of the salt will result in poor solubility in nonpolar solvents such as hexane, toluene, and diethyl ether. |
Experimental Determination of Solubility
Accurate solubility data can only be obtained through empirical measurement. The two most common methods for determining solubility in a drug discovery and development setting are the kinetic and thermodynamic solubility assays.[5][6][7]
Kinetic Solubility Assay
The kinetic solubility assay is a high-throughput method used in early drug discovery to quickly assess the solubility of a large number of compounds.[6][8] It measures the concentration of a compound in a saturated solution that is formed rapidly, typically by adding a concentrated DMSO stock solution to an aqueous buffer.[5][9]
Caption: Workflow for a typical kinetic solubility assay.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dispensing: Using a liquid handler, dispense 2 µL of the stock solution into the wells of a 96-well microtiter plate.
-
Addition of Aqueous Buffer: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This results in a final DMSO concentration of 1%.
-
Mixing and Incubation: Seal the plate and shake at room temperature (or a controlled temperature, e.g., 25°C) for 2 hours.[5][8]
-
Separation: Filter the samples using a solubility filter plate (e.g., Millipore MultiScreen) to remove any precipitated compound.[5] Alternatively, centrifuge the plate at high speed and collect the supernatant.
-
Quantification: Analyze the filtrate or supernatant by a suitable analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound.[9] A calibration curve should be prepared using known concentrations of the test compound.
Thermodynamic Solubility Assay
The thermodynamic, or equilibrium, solubility assay measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[7][9] This is a more time-consuming but also more accurate measure of solubility, often used in later stages of drug development.[5]
Caption: Workflow for a typical thermodynamic solubility assay.
-
Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent (e.g., water, PBS, or organic solvents) in a sealed vial. The presence of excess solid is crucial.
-
Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for an extended period (typically 24 to 72 hours) to ensure that equilibrium is reached.[10]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further separate the solid and liquid phases.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[10]
-
Dilution: Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method such as HPLC-UV.[10] The solubility is then calculated by taking the dilution factor into account.
Data Analysis and Interpretation
The solubility data should be reported in standard units such as mg/mL or µM. It is essential to specify the solvent, temperature, and the type of solubility measured (kinetic or thermodynamic).
| Parameter | Kinetic Solubility | Thermodynamic Solubility |
| Solvent System | Typically aqueous buffer with a small percentage of co-solvent (e.g., 1% DMSO) | Any relevant solvent (aqueous or organic) |
| Incubation Time | Short (e.g., 2 hours)[5] | Long (e.g., 24-72 hours)[10] |
| Compound Form | Starts from a dissolved state | Starts from a solid state |
| Typical Use | High-throughput screening, early discovery | Lead optimization, preformulation |
Conclusion
While specific, publicly available solubility data for this compound is limited, this guide provides a robust framework for its determination and interpretation. Understanding the interplay of its structural features—the polar spirocyclic core, the lipophilic Boc group, and the ionic oxalate salt—is key to predicting its behavior in various solvent systems. The detailed protocols for kinetic and thermodynamic solubility assays provided herein offer a practical approach for researchers to generate reliable and reproducible data. Such data is invaluable for guiding synthetic route optimization, designing in vitro assays, and developing suitable formulations for in vivo studies, ultimately accelerating the journey of novel drug candidates from the laboratory to the clinic.
References
-
BioDuro. ADME Solubility Assay. [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. [Link]
- Allen, R., et al. (2005). Method for determining solubility of a chemical compound.
-
Beazley, J. S. (2018). Chemical analysis in amine system operations. EPTQ. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. [Link]
-
PubChem. 2,8-Diazaspiro(4.5)decane-8-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1). [Link]
-
PubChem. 8-Azaspiro(4.5)decane. [Link]
-
Riente, P. A., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
-
Hu, L., et al. (2024). 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2024). 8- l -Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l -Cystine Crystallization Inhibitor for Cystinuria. [Link]
-
PubChem. 8-Oxa-1,3-diazaspiro(4.5)decane-2,4-dione. [Link]
-
PubChem. 1,4-Diazaspiro[4.5]decane. [Link]
-
Tzani, A., et al. (2022). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]
-
Hu, L., et al. (2024). 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. echemi.com [echemi.com]
- 5. enamine.net [enamine.net]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 8-Boc-1,8-diazaspiro[4.5]decane Oxalate
Introduction
In the landscape of modern drug discovery and development, spirocyclic scaffolds are of paramount importance due to their ability to provide three-dimensional diversity, improved physicochemical properties, and novel intellectual property. Among these, the 1,8-diazaspiro[4.5]decane core is a valuable building block for constructing complex molecules with therapeutic potential. The N-Boc protected variant, specifically 8-Boc-1,8-diazaspiro[4.5]decane, offers a stable, yet readily deprotectable, intermediate crucial for multi-step synthetic campaigns.
This guide provides an in-depth technical analysis of the essential spectroscopic techniques used to verify the identity, structure, and purity of 8-Boc-1,8-diazaspiro[4.5]decane oxalate. As a salt, its characterization requires careful consideration of both the cationic spirocyclic amine and the oxalate counter-ion. For researchers, process chemists, and quality control analysts, robust and unambiguous characterization is not merely a procedural step but the foundation of scientific integrity. Herein, we delve into the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering field-proven insights and detailed protocols to ensure a self-validating analytical workflow.
Section 1: Molecular Structure and Physicochemical Properties
A complete understanding of the spectral data begins with a clear picture of the molecule's structure and fundamental properties. The title compound is an oxalate salt of the tert-butyloxycarbonyl (Boc) protected diazaspirocycle.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆N₂O₆ | PubChem |
| Molecular Weight | 330.38 g/mol | PubChem |
| CAS Number | 1523571-85-8 | PubChem |
| Parent Base Formula | C₁₃H₂₄N₂O₂ | MedChemExpress[1] |
| Parent Base MW | 240.35 g/mol | MedChemExpress[1] |
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
2.1: Theoretical Principles & Experimental Rationale
NMR spectroscopy is the definitive analytical technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of magnetically active nuclei, primarily ¹H and ¹³C.
Causality in Experimental Choices:
-
Solvent Selection: The choice of deuterated solvent is critical. While CDCl₃ is common, its acidic impurities can cause peak broadening for amines. DMSO-d₆ is often superior for this class of compounds as it is less acidic and its high polarity ensures solubility of the oxalate salt. Furthermore, the NH proton of the secondary amine (protonated in the salt form) is often clearly visible in DMSO-d₆, whereas it may exchange too rapidly or be obscured in other solvents.
-
Experiment Suite: A standard analysis involves ¹H NMR for proton counts and coupling, ¹³C NMR for the carbon backbone, and is often supplemented with 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to rigorously establish proton-proton and proton-carbon connectivities, respectively. This suite forms a self-validating system for structural confirmation.
2.2: Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the Boc group and the spirocyclic core. The protonation of the secondary amine at position 1 will influence the chemical shifts of adjacent protons.
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Boc-CH₃ | ~1.40 | Singlet | 9H | The nine equivalent protons of the tert-butyl group are highly shielded and in a region typically free of other signals, making this a key diagnostic peak.[2] |
| Piperidine CH₂ (C6, C10) | 2.80 - 3.20 | Multiplet | 4H | Protons adjacent to the Boc-protected nitrogen (N8) are deshielded by the electron-withdrawing carbamate group. |
| Piperidine CH₂ (C7, C9) | 1.50 - 1.80 | Multiplet | 4H | These protons are further from the nitrogen atoms and appear in the typical aliphatic region. |
| Pyrrolidine CH₂ (C2, C4) | 3.00 - 3.40 | Multiplet | 4H | Protons adjacent to the protonated secondary amine (N1) are significantly deshielded. |
| Pyrrolidine CH₂ (C3) | 1.80 - 2.10 | Multiplet | 2H | The central methylene of the pyrrolidine ring. |
| N1-H₂⁺ | 8.00 - 9.00 | Broad Singlet | 2H | Exchangeable protons on the protonated nitrogen; typically broad and concentration-dependent. |
| Oxalate COOH | > 10.0 | Very Broad | 2H | The acidic protons of the oxalate counter-ion; often very broad and may not be easily observed. |
2.3: Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a map of the carbon skeleton. The presence of the Boc group and the oxalate counter-ion will be clearly indicated by their characteristic carbonyl signals.
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Assignment | Predicted δ (ppm) | Rationale |
| Boc C=O | ~154 | Typical chemical shift for a carbamate carbonyl carbon. |
| Oxalate C=O | ~161 | The carbonyl carbon of the oxalate anion appears in the downfield region.[3][4] |
| Boc C(CH₃)₃ | ~78 | Quaternary carbon of the tert-butyl group. |
| Spiro C (C5) | ~60-65 | The spirocyclic quaternary carbon, deshielded by two adjacent nitrogen atoms. |
| Piperidine C (C6, C10) | ~40-45 | Carbons adjacent to the Boc-protected nitrogen. |
| Piperidine C (C7, C9) | ~30-35 | Aliphatic carbons of the piperidine ring. |
| Pyrrolidine C (C2, C4) | ~45-50 | Carbons adjacent to the protonated secondary amine. |
| Pyrrolidine C (C3) | ~20-25 | Aliphatic carbon of the pyrrolidine ring. |
| Boc CH₃ | ~28 | The three equivalent methyl carbons of the tert-butyl group. |
2.4: Protocol for NMR Data Acquisition
This protocol outlines a standard procedure for acquiring high-quality NMR data for publication or regulatory submission.[5]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent contains a reference standard like tetramethylsilane (TMS) at 0.0 ppm.
-
Instrument Setup: Insert the sample into the NMR spectrometer.[6] Lock the spectrometer on the deuterium signal of the solvent and tune the probe for both ¹H and ¹³C frequencies to maximize sensitivity.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal resolution and symmetrical peak shapes.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range from -1 to 12 ppm.
-
Use a 30° or 45° pulse angle.
-
Set the relaxation delay (d1) to at least 2 seconds to allow for adequate relaxation of all protons.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range from 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the relaxation delay (d1) to 2-5 seconds.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio, especially for quaternary carbons.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra correctly and calibrate the chemical shift axis using the TMS reference signal (0.00 ppm). For ¹³C, the residual DMSO solvent peak can be used as a secondary reference (δ ≈ 39.52 ppm). Integrate the ¹H NMR signals.
Section 3: Mass Spectrometry (MS) Analysis
3.1: Principles of Electrospray Ionization (ESI)
Mass spectrometry provides the exact mass of a molecule, which is a powerful confirmation of its molecular formula. Electrospray Ionization (ESI) is the premier technique for analyzing polar, non-volatile molecules like the subject compound.[7][8]
Why ESI is the Method of Choice: ESI is a "soft" ionization technique, meaning it imparts minimal energy to the analyte, which prevents fragmentation during the ionization process.[9][10] The sample is dissolved in a solvent, sprayed through a high-voltage capillary to form charged droplets, and the solvent is evaporated to yield gas-phase ions. For this compound, ESI in positive ion mode will readily protonate the basic nitrogen atom of the parent molecule, allowing for detection of the cationic species.
3.2: Expected Mass Spectrum & Fragmentation
In the mass spectrometer, the oxalate salt will dissociate. In positive ion mode (+ESI), the detector will observe the protonated parent base, [M+H]⁺. Tandem MS (MS/MS) experiments can be performed to induce fragmentation, providing further structural confirmation. The fragmentation of Boc-protected amines is well-characterized and serves as a reliable diagnostic tool.[11][12]
Table 4: Predicted Ions in ESI-MS
| Ion Identity | Mode | Calculated m/z | Rationale |
| [C₁₃H₂₄N₂O₂ + H]⁺ | Positive | 241.19 | Protonated molecular ion of the parent free base. |
| [C₁₃H₂₄N₂O₂ + Na]⁺ | Positive | 263.17 | Sodium adduct, common in ESI-MS. |
| [M+H - C₄H₈]⁺ | Positive | 185.13 | Loss of isobutylene from the Boc group, a characteristic fragmentation.[13][14] |
| [M+H - C₅H₉O₂]⁺ | Positive | 141.14 | Loss of the entire Boc group (100 Da). |
| [C₂H₂O₄ - H]⁻ | Negative | 89.00 | Oxalate anion observed in negative ion mode. |
3.3: Protocol for ESI-MS Data Acquisition
This protocol describes a general method for obtaining a high-resolution mass spectrum.[15]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid. The formic acid ensures protonation for positive ion mode.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Instrument Parameters (Positive Ion Mode):
-
Capillary Voltage: Set to an appropriate value, typically 3-4 kV.
-
Source Temperature: Set to ~120-150 °C.
-
Desolvation Gas: Use nitrogen at a flow rate and temperature optimized for efficient solvent removal (e.g., 300 L/hr at 300 °C).
-
-
Data Acquisition: Acquire data over a mass range of m/z 50 to 500. Average the scans for several minutes to obtain a high-quality spectrum.
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured m/z value to the calculated exact mass. The mass accuracy should be within 5 ppm for a high-resolution instrument.
Section 4: Data Synthesis and Quality Assurance
The true power of this analytical approach lies in the synthesis of orthogonal data. NMR confirms the molecular framework and connectivity, while high-resolution MS confirms the elemental composition. Together, they provide an unassailable confirmation of the compound's identity and purity.
Conclusion
The rigorous characterization of this compound is achieved through a synergistic application of NMR spectroscopy and mass spectrometry. The diagnostic singlet of the Boc group in the ¹H NMR spectrum, combined with the full carbon skeleton map from the ¹³C NMR, provides a detailed structural fingerprint. This is unequivocally confirmed by high-resolution mass spectrometry, which verifies the elemental composition via an exact mass measurement of the protonated parent molecule. The predictable fragmentation patterns observed in tandem MS experiments offer a final layer of validation. By following the detailed protocols and interpretative logic outlined in this guide, researchers, scientists, and drug development professionals can ensure the highest standards of quality and scientific integrity for this critical synthetic building block.
References
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Reviews, 24(1), 3–12. [Link]
-
SpectraBase. (n.d.). Oxalate - Optional[13C NMR] - Chemical Shifts. Wiley. [Link]
-
Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]
-
Wikipedia. (n.d.). Electrospray ionization. [Link]
-
Bennett, R. V., Gamage, C. M., & Fernández, F. M. (2022). Imaging of Biological Tissues by Desorption Electrospray Ionization Mass Spectrometry. JoVE (Journal of Visualized Experiments). [Link]
-
PubChem. (n.d.). 2,8-Diazaspiro(4.5)decane-8-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1). National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 1,4-Diazaspiro[4.5]decane. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2018). 1H-NMR spectrum of N-Boc glutamic acid. [Link]
-
Beaudry Group. (n.d.). Routine 1H NMR Guidelines. Oregon State University. [Link]
-
MDPI. (2020). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. [Link]
-
Reddy, P. N., Srinivas, R., Kumar, M. R., Sharma, G. V. M., & Jadhav, V. B. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides containing repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662. [Link]
-
Ramesh, V., Ramesh, M., Srinivas, R., Sharma, G. V. M., & Jayaprakash, P. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339–3352. [Link]
-
Xing, J., Zámboriné, É. K., & Vékey, K. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(7), 1143–1151. [Link]
-
ResearchGate. (2011). (I) Plot of NH chemical shifts in the 1 H NMR spectra of the.... [Link]
-
SpectraBase. (n.d.). Oxalate - Optional[13C NMR] - Chemical Shifts. [Link]
-
Ramesh, V., Srinivas, R., Sharma, G. V. M., & Jayaprakash, P. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(7), 786–797. [Link]
-
Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala. Journal of the American Society for Mass Spectrometry. [Link]
-
Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]
-
University of Connecticut. (n.d.). NMRHANDS-ON PROTOCOLS –ACQUISITION. [Link]
Sources
- 1. pines.berkeley.edu [pines.berkeley.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Sodium oxalate(62-76-0) 13C NMR spectrum [chemicalbook.com]
- 5. books.rsc.org [books.rsc.org]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 9. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 10. phys.libretexts.org [phys.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Crystal Structure of 8-Boc-1,8-diazaspiro[4.5]decane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,8-diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, prized for its inherent three-dimensionality and conformational rigidity, which can enhance binding affinity and selectivity to biological targets.[1] The introduction of a tert-butyloxycarbonyl (Boc) protecting group at the 8-position not only facilitates synthetic transformations but also significantly influences the molecule's solid-state properties, including its crystal packing and conformation. This guide provides a comprehensive analysis of the crystal structure of 8-Boc-1,8-diazaspiro[4.5]decane and its derivatives, offering insights into the interplay between molecular structure and solid-state architecture. We will explore the synthesis, crystallization, and detailed structural features of these compounds, supported by experimental protocols and crystallographic data.
Introduction: The Significance of the Diazaspiro[4.5]decane Core
Spirocyclic systems, characterized by two rings sharing a single atom, are of increasing interest in drug discovery.[1] The rigid nature of the spirocyclic core reduces the entropic penalty upon binding to a target protein, potentially leading to higher potency.[1] The 1,8-diazaspiro[4.5]decane framework, in particular, has been incorporated into a variety of biologically active molecules, including inhibitors of the mitochondrial permeability transition pore and dual TYK2/JAK1 inhibitors for inflammatory bowel disease.[2][3]
The Boc protecting group is a cornerstone of modern organic synthesis, valued for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. In the context of 1,8-diazaspiro[4.5]decane, the Boc group at the 8-position serves to differentiate the two nitrogen atoms, allowing for selective functionalization of the nitrogen at the 1-position. Furthermore, the bulky tert-butyl group of the Boc moiety exerts a significant steric influence, which plays a crucial role in directing the conformation of the piperidine ring and the overall crystal packing of the molecule.
Synthesis and Crystallization
The synthesis of 8-Boc-1,8-diazaspiro[4.5]decane derivatives is a well-established process, typically involving a multi-step sequence. A general synthetic approach is outlined below.
Experimental Protocol: Synthesis of 8-Boc-1,8-diazaspiro[4.5]decane
A common route to N-monosubstituted spiro carbocyclic imidazolidine-2,4-diones, which can be adapted for the synthesis of the diazaspiro[4.5]decane core, involves a three-step process.[4]
-
Strecker Reaction: The synthesis often commences with a Strecker reaction of a suitable cyclic ketone with an amine and a cyanide source to form an α-amino nitrile.[5]
-
Urea Formation: The resulting α-amino nitrile is then treated with an isocyanate or a cyanate to yield the corresponding ureido derivative.[4]
-
Cyclization: The final step involves the cyclization of the ureido derivative to form the spirocyclic diamine. This is often achieved using a strong base in a suitable solvent, followed by acidic workup.[4]
For the specific synthesis of 8-Boc-1,8-diazaspiro[4.5]decane, a key intermediate is often 1-Boc-1,8-diazaspiro[4.5]decane, which can be coupled with other molecules. For instance, in the synthesis of an L-cystine crystallization inhibitor, Nα,Nα′-bis-Boc-l-cystine is coupled with 1-Boc-1,8-diazaspiro[4.5]decane using a peptide coupling agent like PyAOP and a base such as DIEA.[6]
Crystallization Methodology
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step in determining the crystal structure. The choice of solvent and crystallization technique is paramount.
Protocol for Single Crystal Growth:
-
Solvent Selection: A systematic screening of solvents is typically performed. Common solvents for the crystallization of Boc-protected amines include chloroform, ethyl acetate, hexane, and mixtures thereof.
-
Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is prepared and filtered to remove any particulate matter. The filtrate is then left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent at room temperature. This gradual increase in concentration often promotes the formation of well-ordered crystals.
-
Vapor Diffusion: In this technique, the compound is dissolved in a solvent in which it is readily soluble. This solution is placed in a small, open container inside a larger, sealed container that contains a second solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
Crystallographic Analysis: Unveiling the Solid-State Architecture
Conformational Landscape
The conformational behavior of the diazaspiro[4.5]decane core is a key determinant of its biological activity. The piperidine ring typically adopts a chair conformation to minimize steric strain. The bulky Boc group at the 8-position is expected to preferentially occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions. This conformational preference will, in turn, influence the orientation of substituents at other positions on the spirocyclic scaffold.
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. For 8-Boc-1,8-diazaspiro[4.5]decane derivatives, the following interactions are anticipated to play a significant role in the crystal packing:
-
Hydrogen Bonding: The presence of the N-H group at the 1-position provides a hydrogen bond donor, which can interact with hydrogen bond acceptors on neighboring molecules, such as the carbonyl oxygen of the Boc group or other functional groups in the derivative.
-
van der Waals Forces: The nonpolar alkyl portions of the spirocyclic core and the tert-butyl group of the Boc moiety will engage in van der Waals interactions, contributing to the overall stability of the crystal lattice.
-
π-π Stacking: In derivatives containing aromatic rings, π-π stacking interactions can further stabilize the crystal structure.
The interplay of these forces dictates the overall packing motif, which can range from simple layered structures to more complex three-dimensional networks.
Structure-Property Relationships and Implications for Drug Design
A thorough understanding of the crystal structure of 8-Boc-1,8-diazaspiro[4.5]decane derivatives is crucial for rational drug design.
-
Conformational Rigidity and Target Binding: The inherent rigidity of the spirocyclic scaffold, locked in place by the bulky Boc group, pre-organizes the molecule into a specific conformation. This can lead to a more favorable binding entropy upon interaction with a biological target.
-
Solid-State Properties: The crystal packing and intermolecular interactions have a direct impact on the physicochemical properties of the compound, such as its melting point, solubility, and stability. These properties are critical considerations in the development of a viable drug candidate.
-
Structure-Activity Relationships (SAR): By analyzing the crystal structures of a series of derivatives, researchers can establish clear structure-activity relationships. This knowledge can guide the design of new analogs with improved potency, selectivity, and pharmacokinetic profiles.
Visualization of Key Concepts
To aid in the understanding of the concepts discussed, the following diagrams illustrate a typical workflow for crystal structure determination and the logical relationship between molecular structure and solid-state properties.
Conclusion
The 8-Boc-1,8-diazaspiro[4.5]decane scaffold represents a valuable building block in the design of novel therapeutics. Its unique three-dimensional structure and conformational rigidity offer distinct advantages in achieving high binding affinity and selectivity. A comprehensive understanding of the crystal structure of its derivatives is paramount for optimizing their solid-state properties and elucidating structure-activity relationships. This guide has provided a framework for understanding the synthesis, crystallization, and key structural features of these important compounds. Further research, including the deposition of more crystal structures into public databases, will undoubtedly accelerate the development of new and improved drugs based on this promising scaffold.
References
- Albanese, V., et al. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1849-1861.
- Ghansal, P., & Kumar, V. (2023). The Spiro scaffold is another building material with potential applications in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 423-445.
- Ishii, H., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852.
- Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.
- Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228.
- Hu, L., et al. (2024). 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. ACS Medicinal Chemistry Letters.
- Li, J., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172.
- Ricci, A., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131-7143.
- Wang, Y., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407.
-
Cambridge Crystallographic Data Centre. (n.d.). Search and Access Structures. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. 1,4-Diazaspiro[4.5]decane | C8H16N2 | CID 231292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate | C13H24N2O2 | CID 23282900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Search - Access Structures [ccdc.cam.ac.uk]
Conformational Landscape of 1,8-Diazaspiro[4.5]decane: An In-depth Technical Guide for Drug Discovery
Abstract
The 1,8-diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, prized for its three-dimensional complexity and synthetic tractability. Its rigid, yet tunable, conformational properties are paramount to its successful application in the design of novel therapeutics. This guide provides a comprehensive technical overview of the conformational analysis of the 1,8-diazaspiro[4.5]decane core, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental conformational preferences of this scaffold, outline robust experimental and computational methodologies for its characterization, and discuss the profound implications of its stereochemistry on biological activity.
Introduction: The Strategic Importance of the 1,8-Diazaspiro[4.5]decane Scaffold
The 1,8-diazaspiro[4.5]decane framework, characterized by a piperidine ring and a pyrrolidine ring fused at a common carbon atom, has emerged as a cornerstone in the design of innovative drug candidates. Its inherent spirocyclic nature imparts a defined three-dimensional geometry, a desirable trait for achieving high target affinity and selectivity. This scaffold has been successfully incorporated into a variety of biologically active molecules, including potent inhibitors of key enzymes and ligands for G-protein coupled receptors.[1][2][3][4] A thorough understanding of the conformational behavior of this core structure is not merely an academic exercise; it is a critical prerequisite for rational drug design, enabling the precise spatial orientation of pharmacophoric elements to maximize interactions with biological targets.
The conformational landscape of the 1,8-diazaspiro[4.5]decane scaffold is primarily dictated by the puckering of the piperidine and pyrrolidine rings and the relative orientation of substituents. The piperidine ring, similar to cyclohexane, predominantly adopts a low-energy chair conformation to minimize torsional and angular strain.[5][6] However, the presence of two nitrogen atoms introduces additional complexity, including the potential for nitrogen inversion and the influence of protonation states on the conformational equilibrium.
This guide will systematically explore the conformational analysis of this important scaffold, providing both the theoretical underpinnings and practical, field-proven protocols to empower researchers in their drug discovery endeavors.
Methodologies for Conformational Analysis: A Multi-pronged Approach
A comprehensive understanding of the conformational preferences of the 1,8-diazaspiro[4.5]decane scaffold necessitates a synergistic application of experimental and computational techniques. Each method provides a unique and complementary perspective, and their combined use offers a self-validating system for robust structural elucidation.
Experimental Determination of Conformation
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Dynamics
NMR spectroscopy is the cornerstone for elucidating the solution-state conformation of the 1,8-diazaspiro[4.5]decane scaffold. A suite of one- and two-dimensional NMR experiments provides a wealth of information regarding through-bond and through-space atomic connectivity, allowing for the determination of the dominant conformations and their relative populations.
Key NMR Experiments and Their Rationale:
-
¹H NMR Spectroscopy: The chemical shifts and, more importantly, the vicinal coupling constants (³JHH) in the proton NMR spectrum are highly informative. The magnitude of ³JHH is directly related to the dihedral angle between adjacent protons, as described by the Karplus equation. Large coupling constants (typically 10-13 Hz) are indicative of an axial-axial relationship between protons in a chair conformation, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.[5]
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms provide information about the overall symmetry and electronic environment within the molecule. The number of distinct carbon signals can indicate the presence of a single dominant conformation or a rapid equilibrium between multiple conformers.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are essential for the unambiguous assignment of all proton and carbon signals, which is a prerequisite for a detailed conformational analysis.
-
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These 2D NMR techniques are unparalleled in their ability to identify protons that are in close spatial proximity, irrespective of their through-bond connectivity. For the 1,8-diazaspiro[4.5]decane scaffold, NOESY or ROESY experiments can definitively establish the relative orientation of substituents on both the piperidine and pyrrolidine rings. For instance, strong NOE cross-peaks between axial protons on the same face of the piperidine ring provide compelling evidence for a chair conformation.[1][7]
Experimental Protocol: NMR-Based Conformational Analysis
-
Sample Preparation: Dissolve 5-10 mg of the 1,8-diazaspiro[4.5]decane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a final concentration of approximately 10-20 mM.
-
Data Acquisition: Acquire a standard suite of NMR spectra on a high-field NMR spectrometer (≥400 MHz):
-
¹H NMR
-
¹³C NMR
-
COSY (Correlation Spectroscopy)
-
HSQC (Heteronuclear Single Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating Frame Overhauser Effect Spectroscopy) with a mixing time optimized for the molecule's size (typically 300-800 ms for small molecules).
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign all proton and carbon resonances using the combination of 1D and 2D spectra.
-
Measure the ³JHH coupling constants from the high-resolution ¹H NMR spectrum.
-
Analyze the NOESY/ROESY spectrum to identify key through-space correlations.
-
-
Conformational Interpretation:
-
Use the measured ³JHH values in conjunction with the Karplus equation to deduce dihedral angles and infer the chair conformation of the piperidine ring.
-
Correlate the observed NOEs with inter-proton distances in different possible conformations to determine the preferred stereochemistry.
-
2.1.2. X-ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, offering a high-resolution snapshot of a single, low-energy conformation. This technique is invaluable for validating the conformational preferences deduced from solution-state NMR and computational studies. The resulting crystal structure provides precise bond lengths, bond angles, and torsional angles, which can serve as a benchmark for computational models.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the 1,8-diazaspiro[4.5]decane derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software packages (e.g., SHELX, Olex2). Refine the structural model to obtain the final atomic coordinates and crystallographic parameters.
-
Analysis: Analyze the refined crystal structure to determine the precise conformation of the molecule, including the puckering of both rings and the orientation of all substituents.
Diagram: Experimental Workflow for Conformational Analysis
Caption: Workflow for experimental conformational analysis.
Computational Modeling: In Silico Exploration of the Conformational Space
Computational chemistry provides powerful tools to explore the entire conformational landscape of the 1,8-diazaspiro[4.5]decane scaffold, including the identification of low-energy conformers and the quantification of energy barriers between them.
2.2.1. Molecular Mechanics (MM): Rapid Conformational Searching
Molecular mechanics methods offer a computationally efficient way to perform a broad search of the conformational space. These methods are ideal for identifying a large number of potential low-energy conformations that can then be subjected to more accurate quantum mechanics calculations.
2.2.2. Density Functional Theory (DFT): Accurate Energy Calculations
DFT calculations provide a much more accurate description of the electronic structure and, consequently, more reliable relative energies of different conformers. Geometry optimization of the conformers identified by molecular mechanics at a suitable level of theory (e.g., B3LYP/6-31G*) is a standard practice to obtain accurate geometries and relative energies.
Computational Protocol: Conformational Search and Energy Calculation
-
Structure Building: Build the 3D structure of the 1,8-diazaspiro[4.5]decane derivative using a molecular modeling software (e.g., Avogadro, GaussView).
-
Conformational Search (Molecular Mechanics):
-
Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94, OPLS3e).
-
Save a collection of the lowest energy conformers (e.g., all conformers within 10 kcal/mol of the global minimum).
-
-
Geometry Optimization and Energy Calculation (DFT):
-
For each low-energy conformer identified in the previous step, perform a full geometry optimization using a DFT method (e.g., B3LYP) with an appropriate basis set (e.g., 6-31G(d)).
-
Perform a frequency calculation on each optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
-
Analysis:
-
Compare the relative energies (electronic energy or Gibbs free energy) of all the optimized conformers to identify the most stable conformations.
-
Analyze the geometric parameters (dihedral angles, bond lengths, etc.) of the low-energy conformers.
-
If desired, calculate theoretical NMR chemical shifts and coupling constants for comparison with experimental data.
-
Diagram: Computational Workflow for Conformational Analysis
Caption: Workflow for computational conformational analysis.
The Conformational Preferences of the 1,8-Diazaspiro[4.5]decane Core
The conformational behavior of the unsubstituted 1,8-diazaspiro[4.5]decane scaffold is governed by the interplay of several factors, with the piperidine ring's chair conformation being the most dominant feature.
Piperidine Ring Conformation
The piperidine ring in the 1,8-diazaspiro[4.5]decane scaffold overwhelmingly prefers a chair conformation . This arrangement minimizes both angle strain (by maintaining near-tetrahedral bond angles) and torsional strain (by staggering the C-C and C-N bonds). Two chair conformations are possible, which can interconvert through a process of ring inversion.
Pyrrolidine Ring Conformation
The five-membered pyrrolidine ring is more flexible than the piperidine ring and typically adopts an envelope or twist conformation to alleviate torsional strain. The energy barrier for interconversion between these conformations is low.
Axial vs. Equatorial Orientations and Ring Inversion
In the unsubstituted scaffold, the two chair conformations of the piperidine ring are energetically equivalent. However, upon substitution, a clear conformational preference emerges. Substituents on the piperidine ring will preferentially occupy the equatorial position to minimize steric interactions, particularly 1,3-diaxial interactions.
The pyrrolidine ring can be viewed as a large "substituent" on the piperidine ring. The spiro fusion itself introduces significant conformational constraints. The most stable conformation of the 1,8-diazaspiro[4.5]decane scaffold will be the one that best accommodates the steric demands of the fused ring system.
Table 1: Key Conformational Parameters of the 1,8-Diazaspiro[4.5]decane Scaffold (Illustrative Data)
| Parameter | Conformer A (Chair 1) | Conformer B (Chair 2) |
| Piperidine Ring Conformation | Chair | Chair |
| Pyrrolidine Ring Conformation | Envelope | Envelope |
| Relative Energy (kcal/mol) | 0.0 | 0.0 (unsubstituted) |
| Key Dihedral Angles | C2-C3-C4-C5 ≈ ±60° | C2-C3-C4-C5 ≈ ∓60° |
Note: The relative energies for the unsubstituted scaffold are equivalent. For substituted derivatives, one conformer will be lower in energy.
Diagram: Conformational Equilibrium of the 1,8-Diazaspiro[4.5]decane Scaffold
Caption: Ring inversion between chair conformers.
Implications for Drug Design and Biological Activity
The conformational rigidity and well-defined three-dimensional structure of the 1,8-diazaspiro[4.5]decane scaffold are key to its utility in drug discovery. The ability to control the spatial orientation of appended functional groups allows for the fine-tuning of interactions with biological targets.
-
Scaffold for Pharmacophore Presentation: The spirocyclic core serves as a rigid framework to present pharmacophoric elements in a precise and predictable manner. By understanding the stable conformations, medicinal chemists can design molecules where key binding groups are positioned optimally within a receptor's binding pocket.
-
Modulation of Physicochemical Properties: The introduction of the spirocyclic scaffold can improve physicochemical properties such as solubility and metabolic stability by increasing the sp³ character of the molecule.
-
Access to Novel Chemical Space: The three-dimensional nature of the 1,8-diazaspiro[4.5]decane scaffold allows for the exploration of novel chemical space, moving away from the "flatland" of traditional aromatic-based drug discovery.
Conclusion
The conformational analysis of the 1,8-diazaspiro[4.5]decane scaffold is a critical component of its successful application in medicinal chemistry. A combined approach utilizing high-field NMR spectroscopy, single-crystal X-ray diffraction, and computational modeling provides a robust and comprehensive understanding of its conformational landscape. This knowledge empowers drug discovery teams to rationally design novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic properties. The continued exploration of this and other spirocyclic scaffolds will undoubtedly lead to the development of the next generation of innovative medicines.
References
-
ResearchGate. (n.d.). Scheme of principal NOESY correlations (10 C) in the piperidine ring of compound 3. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). The two possible chair conformations of piperidines 11 and 13. ResearchGate. Retrieved from [Link]
- Mehrotra, M. M., et al. (2002). Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry, 45(23), 5092-5107.
- Hu, L., et al. (2021). 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. ACS Medicinal Chemistry Letters, 12(7), 1143-1149.
- Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686.
- Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Bioorganic & Medicinal Chemistry, 27(22), 115147.
-
Albanese, V., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. European Journal of Medicinal Chemistry, 223, 113642. Retrieved from [Link]
-
Giannakopoulou, E., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(4), M1228. Retrieved from [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Retrieved from [Link]
-
Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. Retrieved from [Link]
-
Onishi, T., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(19), 3901-3913. Retrieved from [Link]
Sources
- 1. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sfera.unife.it [sfera.unife.it]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Pathways to the 1,8-Diazaspiro[4.5]decane Core: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,8-diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, conferring unique three-dimensional properties that are highly sought after in the design of novel therapeutics. Its rigid, spirocyclic framework allows for precise spatial orientation of substituents, enabling enhanced target binding and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the primary synthetic strategies to access this valuable core, offering insights into the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the different approaches.
Strategic Approaches to the 1,8-Diazaspiro[4.5]decane Core
The synthesis of the 1,8-diazaspiro[4.5]decane core can be broadly categorized into two main strategic approaches: the construction of the pyrrolidine or piperidine ring onto a pre-existing piperidine or pyrrolidine precursor, respectively. Within these overarching strategies, several key chemical transformations have proven effective. This guide will delve into three prominent and versatile methods:
-
The Hydantoin Route: A multi-step approach involving the formation of a spiro-hydantoin intermediate from a piperidone precursor, followed by reduction.
-
Intramolecular Cyclization Strategies: Leveraging intramolecular reactions such as the Dieckmann condensation to construct the second heterocyclic ring.
-
Rearrangement-Based Approaches: Utilizing reactions like the Curtius rearrangement to form a key nitrogen-containing intermediate for subsequent cyclization.
Route 1: The Hydantoin-Based Synthesis
This strategy is a robust and frequently employed method for the synthesis of spirodiamines. It commences with a readily available 4-piperidone derivative and proceeds through a spiro-hydantoin intermediate, which is subsequently reduced to afford the 1,8-diazaspiro[4.5]decane core.
A key advantage of this route is the commercial availability of a wide variety of substituted 4-piperidones, allowing for the introduction of diversity at the piperidine ring of the final product. The formation of the hydantoin ring is typically achieved through a Bucherer-Bergs reaction or a related Strecker-type synthesis followed by cyclization.
Mechanistic Pathway
The synthesis of a 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a precursor to a substituted 1,8-diazaspiro[4.5]decane, provides a clear illustration of this pathway.[1][2] The initial step is a Strecker reaction of 4-phenylcyclohexan-1-one with sodium cyanide and methylamine hydrochloride to form an α-aminonitrile.[1][2] This intermediate is then treated with potassium cyanate to yield a ureido derivative, which undergoes an intramolecular cyclization to form the spiro-hydantoin.[1][2] Subsequent reduction of the hydantoin, for instance with a strong reducing agent like lithium aluminum hydride, would yield the corresponding 1,8-diazaspiro[4.5]decane.
Caption: Workflow for the Hydantoin-Based Synthesis.
Experimental Protocol: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione[1][2]
Step 1: Synthesis of 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride
-
To a solution of 4-phenylcyclohexan-1-one in a mixture of DMSO and water, add sodium cyanide and methylamine hydrochloride.
-
Stir the reaction mixture at room temperature.
-
After completion of the reaction (monitored by TLC), perform an aqueous workup and extract the product with an organic solvent.
-
Treat the organic extract with a saturated solution of hydrochloric acid in ethanol to precipitate the α-aminonitrile hydrochloride.
Step 2: Synthesis of the Ureido Intermediate
-
Dissolve the α-aminonitrile hydrochloride in a mixture of acetic acid and water.
-
Add potassium cyanate (KOCN) to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Isolate the ureido derivative by filtration or extraction.
Step 3: Cyclization to 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
-
Dissolve the ureido intermediate in dry DMF and cool in an ice bath.
-
Add sodium hydride (60% dispersion in mineral oil) portion-wise.
-
Stir the reaction mixture at an elevated temperature (e.g., 45 °C) under an inert atmosphere for an extended period.
-
Quench the reaction with a dilute acid solution and continue stirring.
-
Extract the product with an organic solvent, wash with water and brine, and dry over an anhydrous salt.
-
Purify the product by chromatography or recrystallization.
Route 2: Intramolecular Cyclization via Dieckmann Condensation
The Dieckmann condensation is a powerful tool for the formation of five- and six-membered rings through the intramolecular cyclization of diesters.[2][3][4][5][6][7] This strategy can be adapted for the synthesis of the 1,8-diazaspiro[4.5]decane core by starting with a suitably substituted piperidine derivative containing two ester functionalities.
The key step in this approach is the base-catalyzed intramolecular condensation of a piperidine-4,4-diacetic acid ester or a similar diester. The resulting β-keto ester can then be further elaborated to introduce the second nitrogen atom and complete the pyrrolidinone or piperidinone ring.
Mechanistic Pathway
The reaction is initiated by the deprotonation of an α-carbon of one of the ester groups by a strong base, forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, leading to a cyclic β-keto ester after acidic workup.[2][3][7]
Caption: Workflow for the Dieckmann Condensation Route.
Experimental Protocol: Generalized Procedure for Dieckmann Condensation[3]
-
To a solution of the piperidine diester in a dry, aprotic solvent (e.g., toluene) under an inert atmosphere, add a strong base such as sodium hydride or sodium ethoxide.
-
If using sodium hydride, a catalytic amount of a protic solvent like ethanol may be added to initiate the reaction.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Purify the resulting cyclic β-keto ester by column chromatography or distillation.
Route 3: Curtius Rearrangement for Ring Construction
The Curtius rearrangement provides an elegant method for the conversion of a carboxylic acid to a primary amine via an isocyanate intermediate.[6][8][9][10] This reaction can be strategically employed in the synthesis of the 1,8-diazaspiro[4.5]decane core by starting with a piperidine derivative bearing a carboxylic acid and a precursor to the second amine functionality.
A plausible synthetic sequence would involve the conversion of a piperidine-4-carboxylic acid derivative to an acyl azide, which upon heating, undergoes the Curtius rearrangement to form an isocyanate. This reactive intermediate can then be trapped intramolecularly by a suitably placed nucleophile to form the second ring.
Mechanistic Pathway
The Curtius rearrangement proceeds through the thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[9] The isocyanate can then be trapped by a variety of nucleophiles.[9] For the synthesis of the 1,8-diazaspiro[4.5]decane core, an intramolecular trapping of the isocyanate by an amino group would lead to a cyclic urea, which can be subsequently reduced.
Caption: Workflow for the Curtius Rearrangement Route.
Experimental Protocol: Generalized Procedure for Curtius Rearrangement[11][12]
Step 1: Acyl Azide Formation
-
Method A (Using DPPA): To a solution of the piperidine carboxylic acid in an inert solvent, add diphenylphosphoryl azide (DPPA) and a base (e.g., triethylamine). Stir the reaction at room temperature until the formation of the acyl azide is complete.
-
Method B (From Acyl Chloride): Convert the carboxylic acid to the corresponding acyl chloride using a chlorinating agent (e.g., thionyl chloride or oxalyl chloride). Dissolve the acyl chloride in a suitable solvent and treat it with sodium azide.
Step 2: Curtius Rearrangement and Cyclization
-
Gently heat the solution containing the acyl azide. The rearrangement to the isocyanate will occur with the evolution of nitrogen gas.
-
The intramolecular cyclization will proceed as the isocyanate is formed.
-
Monitor the reaction by IR spectroscopy (disappearance of the azide peak and appearance of the isocyanate and/or urea carbonyl peaks).
-
After the reaction is complete, cool the mixture and isolate the cyclic urea derivative.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Starting Material | Key Intermediates | Advantages | Disadvantages | Typical Overall Yield |
| Hydantoin-Based Synthesis | 4-Piperidone derivative | α-Aminonitrile, Spiro-hydantoin | Readily available and diverse starting materials; robust and well-established chemistry.[1][2] | Multi-step process; use of toxic reagents like cyanide; harsh reduction conditions may be required. | 40-60%[1][2] |
| Dieckmann Condensation | Piperidine diester | Cyclic β-keto ester | Forms the spirocyclic carbon framework efficiently; can be adapted for asymmetric synthesis. | Requires a multi-step synthesis of the diester precursor; potential for side reactions.[3] | Variable, dependent on precursor synthesis. |
| Curtius Rearrangement | Piperidine carboxylic acid derivative | Acyl azide, Isocyanate, Cyclic urea | Mild reaction conditions for the rearrangement; high functional group tolerance.[8][9][10] | Acyl azides can be explosive; requires careful handling. | Variable, dependent on precursor synthesis. |
Conclusion
The synthesis of the 1,8-diazaspiro[4.5]decane core can be achieved through several strategic pathways, each with its own set of advantages and challenges. The hydantoin-based route offers a reliable and versatile approach, particularly for generating libraries of analogs due to the wide availability of substituted piperidones. The Dieckmann condensation provides an elegant method for constructing the spirocyclic framework, while the Curtius rearrangement offers a milder alternative for ring formation. The choice of the optimal synthetic route will depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to access this important class of spirocyclic compounds.
References
- [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. Eur J Med Chem Chim Ther. 1982;17(3):235-241.
- Moshnenko, N.; Kazantsev, A.; Chupakhin, E.; Bakulina, O.; Dar'in, D. Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. 2023;28(10):4209.
- Matassini, C.; Clemente, F.; Goti, A.; Moreno-Clavijo, E.; Robina, I.; Cardona, F. The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules. 2020;25(23):5769.
- van den Hoven, E. R.; et al. Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. J Comb Chem. 2006;8(4):534-546.
- Ghosh, A. K.; Brindisi, M. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Org Biomol Chem. 2015;13(25):6970-6987.
- Pardali, V.; et al. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank. 2021;2021(1):M1228.
- A Comparative Guide to the Synthesis of β-Amino Ketones: Beyond the Mannich Reaction. BenchChem. Accessed January 19, 2026.
- Nazar Moshnenko, Alexander Kazantsev, Evgeny Chupakhin, Olga Bakulina, Dmitry Dar'in. Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. 2023;28(10):4209.
- van der Sar, S. A.; et al. Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. J Comb Chem. 2009;11(4):527-538.
- Ghosh, A. K.; Brindisi, M. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. J Med Chem. 2015;58(12):4867-4898.
- Onishi, T.; et al. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. J Med Chem. 1994;37(15):2323-2334.
- Choi, J. Application of the Dieckmann Condensation to Pyrrole Diesters. University of Minnesota Digital Conservancy. 2012.
- Ghosh, A. K.; Brindisi, M. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Org Biomol Chem. 2015;13(25):6970-6987.
- Curtius rearrangement. Wikipedia. Accessed January 19, 2026.
- Ghosh, A. K.; Brindisi, M. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. J Med Chem. 2015;58(12):4867-4898.
- Dieckmann condensation. Pure & Applied Chemistry. Accessed January 19, 2026.
- Reductive amination. Wikipedia. Accessed January 19, 2026.
- Pardali, V.; et al. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank. 2021;2021(1):M1228.
- Dieckmann Condensation. Organic Chemistry Portal. Accessed January 19, 2026.
- Dieckmann condensation. Wikipedia. Accessed January 19, 2026.
- Leogane, O.; Lebel, H.
- Curtius Rearrangement. Organic Chemistry Portal. Accessed January 19, 2026.
- A Comparative Guide to the Synthesis of β-Amino Ketones: Beyond the Mannich Reaction. BenchChem. Accessed January 19, 2026.
- Baumann, M.; Baxendale, I. R. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein J. Org. Chem. 2013, 9, 2265–2327.
- Abdelmoniem, A. M.; Abdelhamid, I. A. Synthetic routes to spirocyclic pyridazines, partially-saturated pyridazines and their condensed derivatives. Curr. Org. Chem. 2016, 20, 1512-1546.
- Pardali, V.; et al. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank. 2021;2021(1):M1228.
- Onishi, T.; et al. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. J Med Chem. 1994;37(15):2323-2334.
- Albanese, V.; et al. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. J Enzyme Inhib Med Chem. 2023;38(1):2212345.
- Wang, L.; et al. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorg Med Chem. 2020;28(14):115560.
- Fischer, C.; et al. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. J Med Chem. 2015;58(14):5607-5619.
Sources
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. purechemistry.org [purechemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. conservancy.umn.edu [conservancy.umn.edu]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 8. Efficient synthesis of β’-amino-α,β-unsaturated ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 10. [4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones | MDPI [mdpi.com]
An In-Depth Technical Guide to the Stability of 8-Boc-1,8-diazaspiro[4.5]decane Oxalate
Abstract
This technical guide provides a comprehensive analysis of the stability of 8-Boc-1,8-diazaspiro[4.5]decane oxalate, a key intermediate in contemporary drug discovery. As pharmaceutical development increasingly leverages spirocyclic scaffolds for their advantageous physicochemical and pharmacokinetic properties, a thorough understanding of their stability is paramount.[1][2] This document delineates the anticipated stability profile of this compound under various stress conditions, including hydrolysis, oxidation, heat, and light. It further provides field-proven, step-by-step protocols for executing forced degradation studies and developing a stability-indicating analytical method, in alignment with international regulatory expectations.[3][4] This guide is intended for researchers, chemists, and drug development professionals to establish a robust stability assessment program for this and structurally related molecules.
Introduction: The Strategic Importance of Spirocyclic Scaffolds and Stability Assessment
The pursuit of novel chemical entities with enhanced three-dimensionality has led to the prominence of spirocyclic scaffolds in medicinal chemistry.[5][6][7][8] The 1,8-diazaspiro[4.5]decane core, in particular, offers a rigid yet conformationally defined structure that can improve metabolic stability, aqueous solubility, and target engagement.[1] The tert-butyloxycarbonyl (Boc) protecting group is frequently employed during the synthesis of such intermediates due to its robustness under many reaction conditions and its well-understood cleavage mechanisms.
This compound is a salt form of this valuable building block. The choice of a counter-ion is a critical decision in drug development, as it can profoundly influence the solid-state properties of an active pharmaceutical ingredient (API) or intermediate, including its stability, hygroscopicity, and solubility.[5][9][10] Therefore, a comprehensive evaluation of the stability of this specific salt form is not merely a regulatory formality but a crucial step in de-risking the development process.
This guide will explore the principal degradation pathways for this molecule, grounded in the known chemistry of the Boc group, the diazaspiro core, and the influence of the oxalate counter-ion.
Predicted Stability Profile and Degradation Pathways
Based on the constituent moieties of this compound, we can anticipate several key degradation pathways under standard stress conditions.
Hydrolytic Stability (Acidic and Basic Conditions)
The primary point of hydrolytic instability is the Boc-protecting group.
-
Acidic Conditions: The Boc group is notoriously labile to acid.[11] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and a proton. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free secondary amine (1,8-diazaspiro[4.5]decane) and carbon dioxide. This degradation is expected to be the most significant pathway under acidic stress.[12]
-
Neutral to Basic Conditions: The Boc group is generally stable to base and nucleophiles.[12] Therefore, significant degradation via Boc cleavage is not anticipated at neutral or elevated pH. The carbamate functionality itself can undergo basic hydrolysis, but this process is generally much slower than acid-catalyzed cleavage.[13] The oxalate counter-ion may create a slightly acidic microenvironment in the presence of moisture, but significant hydrolysis is not expected under typical basic stress conditions.[14]
Oxidative Stability
The diazaspiro core contains two secondary amine functionalities (one protected), which are susceptible to oxidation.
-
Potential Oxidation Sites: The unprotected secondary amine at the 1-position and, to a lesser extent, the nitrogen within the Boc-protected carbamate, are potential sites for oxidation.
-
Likely Products: Oxidation can lead to the formation of N-oxides, hydroxylamines, or imines. In more aggressive oxidative environments, ring-opening or the formation of various other degradation products can occur.[15][16] The presence of metal ions can catalyze these oxidative processes.[16]
Thermal Stability
-
Solid-State: As a crystalline solid, the oxalate salt is expected to have a defined melting point and reasonable thermal stability. However, the stability will be influenced by the crystal lattice energy and the presence of any residual solvent or moisture.[17]
-
In Solution & High Temperatures: At elevated temperatures, particularly in solution, thermal deprotection of the Boc group can occur even in the absence of acid.[2][11] This mechanism is thought to proceed via a fragmentation process, yielding the free amine, isobutylene, and carbon dioxide.[11] The rate of this thermal degradation is dependent on the solvent and temperature, with higher temperatures accelerating the process.[2]
Photostability
According to ICH Q1B guidelines, photostability testing is a critical component of stress testing.[18][19]
-
Anticipated Sensitivity: While the core structure lacks significant chromophores that would suggest high photosensitivity, nitrogen-containing heterocycles can be susceptible to photo-oxidation.
-
Methodology: Exposure to a combination of visible and UV light, as specified in ICH Q1B, is necessary to determine if any degradation occurs.[20][21] A dark control is essential to differentiate between thermal and photodegradation.
The predicted degradation pathways are summarized in the diagram below.
Caption: Predicted Degradation Pathways.
A Framework for Stability Assessment: Forced Degradation Studies
A forced degradation or stress testing study is essential to identify likely degradation products, understand degradation pathways, and develop a robust stability-indicating analytical method.[22][23] The goal is typically to achieve 5-20% degradation of the parent compound.[3]
Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately measure the decrease in the amount of the active ingredient due to degradation.[24] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[25]
Protocol 1: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a robust, reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Initial Gradient:
-
Begin with a shallow gradient (e.g., 5% to 95% B over 30 minutes) to elute a wide range of potential degradants.
-
The starting material, being Boc-protected, is expected to be relatively non-polar and have a longer retention time than the more polar, deprotected amine.[26]
-
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 200-400 nm). This helps in identifying peaks and assessing peak purity.
-
Method Optimization:
-
Inject samples from preliminary stress studies (see section 3.2).
-
Adjust the gradient, flow rate, and mobile phase composition to achieve adequate separation (resolution > 1.5) between the parent peak and all degradant peaks.
-
Ensure mass balance is achieved (the sum of the parent compound and all degradation products should be close to 100% of the initial amount).
-
Caption: HPLC Method Development Workflow.
Protocols for Stress Condition Testing
The following protocols outline the conditions for a comprehensive forced degradation study. For each condition, a solution of the compound (e.g., at 1 mg/mL in a suitable solvent like acetonitrile/water) and the solid material should be tested. A control sample, protected from the stress condition, should be analyzed concurrently.
Table 1: Forced Degradation Experimental Conditions
| Stress Condition | Protocol | Typical Conditions | Primary Degradation Target |
| Acid Hydrolysis | Dissolve in 0.1 M HCl. | Heat at 60°C for 24-48 hours. | Boc Group Cleavage |
| Base Hydrolysis | Dissolve in 0.1 M NaOH. | Heat at 60°C for 24-48 hours. | Carbamate/Amide Hydrolysis (slow) |
| Oxidation | Dissolve in 3% H₂O₂. | Store at room temperature for 24 hours. | Diazaspiro Core (N-Oxidation) |
| Thermal (Solid) | Store solid sample in an oven. | 80°C for 1 week. | Polymorphic changes, slow decomposition |
| Thermal (Solution) | Heat solution in a neutral buffer. | 80°C for 48 hours. | Thermal Boc Cleavage |
| Photostability | Expose solid & solution samples. | ICH Q1B conditions: >1.2 million lux hours (visible) and >200 watt hours/m² (UVA). Use a dark control. | Photo-oxidation of Amine |
| Humidity | Store solid sample in a humidity chamber. | 25°C / 90% RH for 1 week. | Solid-state hydrolysis, salt disproportionation |
The Influence of the Oxalate Counter-ion on Stability
The choice of an oxalate salt can have specific implications for the stability of the compound, particularly in the solid state.
-
Hygroscopicity: The hygroscopicity of the salt form should be determined. Increased water sorption can create an aqueous microenvironment on the surface of the solid particles, which can facilitate hydrolytic degradation.[9]
-
Microenvironment pH: The oxalate ion is the conjugate base of a weak acid and can influence the pH of the local environment when moisture is present.[14] This localized pH can be a critical factor in the solid-state stability of pH-sensitive compounds.
-
Salt Disproportionation: In the presence of moisture and certain excipients, a salt can convert back to its free base form, a phenomenon known as disproportionation.[27] This could potentially alter the physical and chemical stability of the material. An assessment of the salt's stability in the presence of common pharmaceutical excipients is therefore advisable during formulation development.
Conclusion and Recommendations
This compound is a valuable chemical intermediate whose stability profile is predictable based on the known reactivity of its constituent parts. The primary liability is the acid-catalyzed cleavage of the Boc protecting group. Secondary concerns include the potential for oxidation of the diazaspiro core and thermal deprotection at elevated temperatures. The oxalate counter-ion introduces considerations of hygroscopicity and microenvironment pH that must be evaluated for robust solid-state stability.
It is strongly recommended that a comprehensive forced degradation study, as outlined in this guide, be performed. The development of a validated, stability-indicating HPLC method is a prerequisite for accurately assessing the stability of this compound and is essential for its successful application in a regulated drug development environment. The data generated from these studies will provide critical insights into the molecule's intrinsic stability, inform handling and storage conditions, and guide formulation development.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
- Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation.
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
- Sule, S., et al. (2023).
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
ACS GCI Pharmaceutical Roundtable. Thermal Methods for Boc Deprotection. [Link]
- Google Patents. (2016).
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation. [Link]
-
Jordi Labs. ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]
-
Stella, V. J., & Zannou, E. A. (2009). Impact of counterion on the chemical stability of crystalline salts of procaine. PubMed. [Link]
-
Alibrandi, G., et al. (2001). Variable pH Kinetics: An Easy Determination of pH-rate Profile. Journal of Pharmaceutical Sciences. [Link]
-
IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
-
Pharma Growth Hub. (2024). ICH Q1B: Complete Guide to Photostability Testing. YouTube. [Link]
-
Rajca, A., et al. (2011). Oxidation of annelated diarylamines: analysis of reaction pathways to nitroxide diradical and spirocyclic products. Journal of Organic Chemistry. [Link]
-
Dong, M. W., & Huynh-Ba, K. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
- Johansson, A., et al. (2016). Spirocyclic MCHr1 antagonists. Journal of Medicinal Chemistry.
-
Kaczmarek, K., et al. (2019). The Role of Counter-Ions in Peptides—An Overview. MDPI. [Link]
- IJTSRD. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development.
- Anderson, D. R., et al. (2012). Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. Molecular Pharmaceutics.
-
Alibrandi, G., et al. (2001). Variable pH kinetics: An easy determination of pH-rate profile. ResearchGate. [Link]
- Kappe, C. O. (2013). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development.
-
Vogt, F. G., et al. (2013). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. Journal of Pharmaceutical Sciences. [Link]
-
Agno Pharmaceuticals. Drug Substance Solid State Characterization. [Link]
-
Hilaris Publisher. Navigating the Complexities: Addressing Challenges in Stability Testing of Biopharmaceuticals. [Link]
-
Chan, T. M., & Lee, T. W. (1994). Analytical issues in the chemical stability testing of drugs in solution. Analytical Proceedings including Analytical Communications. [Link]
- Ouedraogo, N. A. N., et al. (2021). Oxidation of Spiro-OMeTAD: Investigation of Stability in Contact with Various Perovskite Compositions.
-
Johansson, P., et al. (2018). A case study where pharmaceutical salts were used to address the issue of low in vivo exposure. Drug Development and Industrial Pharmacy. [Link]
-
Ascendia Pharma. (2023). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. [Link]
-
Alagić, A., & Živković, A. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju. [Link]
-
Sexton, A., & Rochelle, G. (2011). Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. [Link]
- Vevelstad, S. J., et al. (2013).
-
ResearchGate. (2025). Hydrolytic Degradation of Some Fused and Spiro Compounds Containing a System of 2-Amino-3-Cyano-4H-Pyran. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
PubChem. 2,8-Diazaspiro(4.5)decane-8-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1). [Link]
-
ResearchGate. pH-rate profiles for reactions consisting only a single reactive species with specific acid-base-catalysis. [Link]
-
Costa, M., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Ganzera, M. (2017). The Challenges of Chemical Stability Testing of Herbal Extracts in Finished Products Using State-of-the-Art Analytical Methodologies. ResearchGate. [Link]
- May, S. A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
-
Connors, K. A. (1997). Mechanistic interpretation of pH-rate profiles. Journal of Chemical Education. [Link]
-
JournalsPub. (2025). Major Analytical Problems in Current Pharmaceutical Drug Products. [Link]
-
ResearchGate. (2024). 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. [Link]
-
McCall, J. M., et al. (1985). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Analytical issues in the chemical stability testing of drugs in solution - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of counterion on the chemical stability of crystalline salts of procaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Oxidation of annelated diarylamines: analysis of reaction pathways to nitroxide diradical and spirocyclic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. WO2016026974A1 - Oxalate salt of ruxolitinib - Google Patents [patents.google.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. ikev.org [ikev.org]
- 21. youtube.com [youtube.com]
- 22. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 23. biopharminternational.com [biopharminternational.com]
- 24. ijtsrd.com [ijtsrd.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
exploring the reactivity of the free amine in 8-Boc-1,8-diazaspiro[4.5]decane
An In-Depth Technical Guide to the Selective Functionalization of 8-Boc-1,8-diazaspiro[4.5]decane
Authored by a Senior Application Scientist
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern drug discovery, spirocyclic scaffolds are of paramount importance. Their rigid, three-dimensional architecture provides a unique exit vector for substituents, enabling precise exploration of chemical space and often leading to compounds with improved physicochemical properties and metabolic stability. The 1,8-diazaspiro[4.5]decane core is a particularly valuable motif, appearing in a range of biologically active agents.[1][2]
This guide focuses on 8-Boc-1,8-diazaspiro[4.5]decane , a versatile building block for constructing complex molecular architectures. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on the tertiary amine at position 8 effectively "silences" its nucleophilicity, leaving the secondary amine at position 1 available for selective functionalization. This mono-protection strategy is the cornerstone of its utility, allowing for a stepwise and controlled elaboration of the scaffold.
This document serves as a technical primer for researchers, scientists, and drug development professionals. It moves beyond simple reaction lists to explore the underlying principles and practical considerations for exploiting the reactivity of the free secondary amine, transforming this building block into novel derivatives for downstream applications.
Chapter 1: The Foundation - Understanding the N-H Bond Reactivity
The reactivity of the secondary amine at the N-1 position is governed by the nucleophilicity of its lone pair of electrons. While it is a standard secondary amine, its spirocyclic environment can introduce subtle steric effects that may modulate its reactivity compared to simpler acyclic amines. The primary transformations involve the reaction of this nucleophilic nitrogen with a variety of electrophiles. This guide will detail four principal classes of these reactions: N-Acylation, N-Sulfonylation, N-Alkylation, and N-Arylation.
Chapter 2: N-Acylation - Forging the Robust Amide Bond
The formation of an amide bond is one of the most fundamental and reliable transformations in organic synthesis and medicinal chemistry. In the context of 8-Boc-1,8-diazaspiro[4.5]decane, N-acylation introduces a stable, planar group that can serve as a hydrogen bond donor and acceptor, profoundly influencing the pharmacological profile of the resulting molecule.
Expertise & Rationale
The reaction proceeds via nucleophilic acyl substitution, where the N-1 amine attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or an activated ester). The choice of acylating agent and base is critical. Acid chlorides are highly reactive but generate stoichiometric HCl, necessitating the use of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), to act as an acid scavenger and prevent protonation of the starting amine. Alternatively, using amide coupling reagents like HATU or HOBt/EDC to activate a carboxylic acid in situ provides a milder, often higher-yielding route that is tolerant of a wider range of functional groups.
Workflow for N-Acylation
Caption: General workflow for the N-acylation of the spirodiamine.
Protocol: N-Acylation with an Acid Chloride
This protocol is designed as a self-validating system. Successful execution should yield a clean product identifiable by standard analytical methods.
-
Preparation: To a round-bottom flask under an inert atmosphere (N2 or Argon), add 8-Boc-1,8-diazaspiro[4.5]decane (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Base Addition: Add triethylamine (TEA, 1.5 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction with the highly reactive acid chloride.
-
Electrophile Addition: Add the desired acid chloride (1.1 eq.) dropwise to the stirred solution. A precipitate of triethylammonium hydrochloride will typically form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quenching & Workup: Dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO3) solution, water, and brine. The bicarbonate wash removes excess acid chloride and the HCl salt.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-acylated product.
-
Characterization: Confirm the structure by ¹H NMR (disappearance of the N-H proton, shifts in adjacent protons), ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Chapter 3: N-Sulfonylation - Installing a Key Pharmacophore
The sulfonamide functional group is a cornerstone of medicinal chemistry, renowned for its ability to act as a non-classical bioisostere of a carboxylic acid and its presence in numerous approved drugs. The reaction of the N-1 amine with a sulfonyl chloride provides direct access to this privileged moiety.
Expertise & Rationale
Mechanistically similar to acylation, N-sulfonylation involves the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride.[3] Primary amines are generally more reactive than secondary amines in this transformation.[4][5] The reaction is typically performed in the presence of a base like pyridine, which can act as both a solvent and an acid scavenger, or TEA in an aprotic solvent like DCM.[5] Microwave-assisted protocols under solvent-free conditions have also been developed for efficiency and green chemistry considerations.[4]
Workflow for N-Sulfonylation
Caption: General workflow for the N-sulfonylation of the spirodiamine.
Protocol: N-Sulfonylation with a Sulfonyl Chloride
This procedure outlines a standard method for synthesizing N-sulfonylated derivatives.
-
Preparation: Dissolve 8-Boc-1,8-diazaspiro[4.5]decane (1.0 eq.) in anhydrous DCM (or pyridine) in a round-bottom flask under N2.
-
Base Addition: If using DCM, add pyridine (2.0 eq.).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Electrophile Addition: Add the sulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains low.
-
Reaction: Stir the reaction at room temperature overnight. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM. If pyridine was used as the solvent, remove most of it under reduced pressure first. Wash the organic layer with 1M aqueous HCl to remove excess pyridine, followed by water and brine.
-
Isolation: Dry the organic phase over MgSO4, filter, and evaporate the solvent.
-
Purification: The resulting sulfonamide is often a crystalline solid and can be purified by recrystallization. Alternatively, purification can be achieved via flash column chromatography.
-
Characterization: Verify the structure using NMR and HRMS. The absence of the N-H proton in the ¹H NMR spectrum is a key indicator of successful sulfonylation.[6]
Chapter 4: N-Alkylation - Extending the Carbon Skeleton
N-alkylation introduces alkyl substituents onto the N-1 nitrogen, a common strategy for modulating a compound's lipophilicity, basicity, and steric profile. Direct alkylation with alkyl halides can be challenging due to risks of over-alkylation and the requirement for strong bases. Reductive amination offers a more controlled and widely applicable alternative.
Expertise & Rationale
Reductive amination is a two-step, one-pot process.[7] First, the secondary amine reacts with an aldehyde or ketone to form a transient iminium ion intermediate. Second, a selective reducing agent, present in the same pot, reduces the iminium ion to the corresponding tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness and tolerance for acidic conditions generated during iminium formation.[8] This method avoids the harsh conditions and over-alkylation issues associated with direct alkylation using alkyl halides.
Workflow for Reductive Amination
Caption: Workflow for N-alkylation via reductive amination.
Protocol: Reductive Amination
-
Preparation: Combine 8-Boc-1,8-diazaspiro[4.5]decane (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in a flask with 1,2-dichloroethane (DCE) or DCM.
-
Iminium Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium intermediate. A small amount of acetic acid can be added to catalyze this step if necessary.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise. The addition can be exothermic and may cause gas evolution.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by LC-MS for the disappearance of the starting amine.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Isolation: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
-
Characterization: Confirm the successful alkylation via NMR and HRMS, noting the appearance of new signals corresponding to the added alkyl group.
Chapter 5: N-Arylation - The Buchwald-Hartwig Amination
The formation of aryl-nitrogen bonds is crucial for synthesizing compounds targeting a wide array of biological systems. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that enables the coupling of amines with aryl halides or triflates, a transformation that is difficult to achieve via classical methods.[9][10][11]
Expertise & Rationale
The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[11][12] The success of this reaction is highly dependent on the choice of palladium precursor, phosphine ligand, base, and solvent. Modern, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reaction, especially with less reactive aryl chlorides.[11] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is essential for the deprotonation step.[11]
Workflow for Buchwald-Hartwig N-Arylation
Caption: General workflow for Buchwald-Hartwig N-arylation.
Protocol: Buchwald-Hartwig N-Arylation
-
Inert Setup: Add the aryl halide (1.0 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and phosphine ligand (4 mol%) to an oven-dried Schlenk flask or microwave vial.
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (Argon) three times. This is critical to remove oxygen, which can deactivate the catalyst.
-
Reagent Addition: Under a positive pressure of Argon, add 8-Boc-1,8-diazaspiro[4.5]decane (1.2 eq.), the base (e.g., NaOtBu, 1.4 eq.), and anhydrous, degassed toluene.
-
Reaction: Seal the vessel tightly and heat the reaction mixture to 80-110 °C with vigorous stirring until the starting material is consumed (typically 12-24 hours), as monitored by LC-MS.
-
Cooling & Filtration: Cool the reaction to room temperature. Dilute with an ethereal solvent (e.g., ethyl acetate or TBME) and filter through a pad of Celite to remove palladium residues.
-
Workup: Wash the filtrate with water and brine.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography to yield the N-arylated product.
-
Characterization: Confirm the product structure by NMR and HRMS.
Chapter 6: Final Step - Boc Deprotection
Once the N-1 position has been functionalized, the Boc group on the N-8 tertiary amine can be readily removed to either yield the final product or reveal a new reactive handle for further diversification.
Expertise & Rationale
The Boc group is prized for its stability to basic and nucleophilic conditions while being easily cleaved under acidic conditions.[13][14] The most common method for Boc deprotection is treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent such as DCM.[15][16] The mechanism involves protonation of the carbamate carbonyl, followed by fragmentation to release the stable tert-butyl cation (which typically forms isobutene), carbon dioxide, and the free amine as its ammonium salt.[13][15] A subsequent basic workup is required to isolate the free amine.
| Condition | Reagents | Solvent | Temperature | Key Advantage |
| Standard | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | Fast, efficient, and widely used.[15][16] |
| Gaseous HCl | HCl (gas) or solution in Dioxane | Dioxane / Methanol | 0 °C to RT | Yields the HCl salt directly, often crystalline. |
| Thermal | High Temperature | High-boiling solvents (e.g., TFE) | Reflux | Avoids strong acids, useful for acid-sensitive substrates.[17] |
Protocol: Standard Boc Deprotection with TFA
-
Preparation: Dissolve the N-1 functionalized, N-8 Boc-protected spirodiamine in DCM (approx. 0.1 M) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise. Gas evolution (CO₂) will be observed.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC or LC-MS.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Neutralization: Dissolve the residue in DCM and slowly add a saturated aqueous solution of NaHCO₃ or 1M NaOH with vigorous stirring until the aqueous layer is basic (pH > 9).
-
Extraction: Separate the layers and extract the aqueous phase three times with DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final deprotected product.
References
-
A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions is reported. RSC Advances. [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health (NIH). [Link]
-
Amines to Sulfonamides: The Hinsberg Test. JoVE (Journal of Visualized Experiments). [Link]
-
(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. ResearchGate. [Link]
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]
-
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Dual protection of amino functions involving Boc. RSC Publishing. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
Deprotection of different N-Boc-compounds. ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. [Link]
-
Microwave Chemistry: RCM, Reductive Amination, Quinazolinobenzodiazepines, Deprotection of N-Boc Amines. Organic Chemistry. [Link]
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Institutes of Health (NIH). [Link]
-
1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. sfera - Unife. [Link]
-
8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. ResearchGate. [Link]
-
Stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones from chiral N-tert-butanesulfinyl imines and ethyl 4-nitrobutanoate. ResearchGate. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. cbijournal.com [cbijournal.com]
- 6. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. jk-sci.com [jk-sci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 15. jk-sci.com [jk-sci.com]
- 16. BOC Protection and Deprotection [bzchemicals.com]
- 17. researchgate.net [researchgate.net]
The Diazaspiro[4.5]decane Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist Name/Title]
Abstract
The diazaspiro[4.5]decane scaffold, a unique three-dimensional heterocyclic system, has emerged as a privileged structure in medicinal chemistry. Its rigid, spirocyclic framework offers precise vectorial presentation of substituents, enabling the exploration of novel chemical space and fostering high-affinity interactions with a multitude of biological targets. This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of diazaspiro[4.5]decane derivatives. We delve into their roles as potent and selective inhibitors of kinases, antagonists of G-protein coupled receptors, and modulators of other key physiological processes. Detailed experimental protocols for the synthesis of key scaffolds and the evaluation of their biological activity are provided to empower researchers in their drug discovery endeavors.
Introduction: The Architectural Advantage of Spirocycles in Drug Design
In the quest for novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning to three-dimensional (3D) scaffolds. Spirocyclic systems, characterized by two rings sharing a single carbon atom, offer a distinct architectural advantage over their flatter, aromatic counterparts. The inherent rigidity and 3D nature of spirocycles, such as the diazaspiro[4.5]decane core, allow for the precise positioning of functional groups in space. This can lead to enhanced interactions with biological targets and the exploration of previously inaccessible regions of chemical space. Furthermore, the introduction of a spirocenter can improve physicochemical properties, including solubility and metabolic stability, which are critical for the development of orally bioavailable drugs.
The diazaspiro[4.5]decane framework, in its various isomeric forms (e.g., 2,8-, 6,7-, 1,8-), provides a versatile template for the design of a wide array of therapeutic agents. This guide will explore the significant potential of this scaffold across multiple disease areas, highlighting its successful application in the development of clinical candidates.
Therapeutic Applications of Diazaspiro[4.5]decane Scaffolds
The versatility of the diazaspiro[4.5]decane core is evidenced by the broad spectrum of biological targets it has been shown to modulate. This section will detail some of the most promising therapeutic applications, supported by quantitative data and mechanistic insights.
Dual TYK2/JAK1 Inhibition for Inflammatory Diseases
The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical mediators of cytokine signaling through the JAK-STAT pathway.[1][2] Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory disorders.[3] Consequently, JAK inhibitors have emerged as a significant class of therapeutics. The 2,8-diazaspiro[4.5]decan-1-one scaffold has proven to be a particularly effective core for the development of potent and selective dual TYK2/JAK1 inhibitors.[4]
A systematic exploration of the structure-activity relationship (SAR) of this series led to the discovery of compound 48 , which demonstrated excellent potency for TYK2 and JAK1 with IC50 values of 6 nM and 37 nM, respectively.[4] Notably, it exhibited over 23-fold selectivity against the closely related JAK2, a crucial factor for minimizing potential side effects.[4] In preclinical models of acute ulcerative colitis, compound 48 showed more potent anti-inflammatory efficacy than the pan-JAK inhibitor tofacitinib.[4] This effect was attributed to its ability to regulate the expression of TYK2/JAK1-responsive genes and modulate the differentiation of Th1, Th2, and Th17 cells.[4]
Data Presentation: In Vitro Potency of 2,8-Diazaspiro[4.5]decan-1-one Derivatives as TYK2/JAK1 Inhibitors
| Compound | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| 48 | 6 | 37 | >860 | >4000 |
| 14l (Reference) | 15 | 110 | >2000 | >5000 |
Data sourced from Zhang et al., J. Med. Chem. 2022, 65, 4, 3151–3172.[4]
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
The binding of cytokines to their receptors initiates the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2] STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune responses.[1][5] Diazaspiro[4.5]decane-based TYK2/JAK1 inhibitors competitively bind to the ATP-binding site of these kinases, preventing the phosphorylation cascade and thereby blocking downstream signaling.
Caption: Inhibition of the JAK-STAT signaling pathway by diazaspiro[4.5]decane derivatives.
Neurokinin-1 (NK1) Receptor Antagonism
The neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR), and its endogenous ligand, substance P, are implicated in a range of physiological and pathological processes, including pain, inflammation, and emesis.[6][7] Consequently, NK1 receptor antagonists have been developed for the treatment of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[8] The 6,7-diazaspiro[4.5]decane scaffold has been identified as a privileged core for the design of potent and selective NK1 receptor antagonists.[9]
The rigid nature of this spirocyclic system provides a unique conformational constraint that facilitates high-affinity binding to the NK1 receptor.[10] The development of these antagonists often involves the strategic placement of aromatic and other functional groups on the diazaspiro[4.5]decane core to optimize receptor interactions.
Mechanism of Action: Blockade of the NK1 Receptor Signaling Cascade
The NK1 receptor is a class A GPCR that primarily couples to Gq and Gs G-proteins.[11] Upon binding of substance P, the receptor undergoes a conformational change, leading to the activation of downstream signaling pathways.[][13] This includes the activation of phospholipase C (PLC), which generates inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[6] These signaling events ultimately result in various cellular responses. Diazaspiro[4.5]decane-based NK1 receptor antagonists act by competitively blocking the binding of substance P to the receptor, thereby inhibiting these downstream signaling cascades.[14]
Caption: Blockade of the NK1 receptor signaling pathway by diazaspiro[4.5]decane antagonists.
Antifungal Activity through Chitin Synthase Inhibition
The rise of invasive fungal infections and the emergence of drug-resistant strains necessitate the development of novel antifungal agents with new mechanisms of action. Chitin, an essential component of the fungal cell wall, is an attractive target as it is absent in mammals. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been designed and synthesized as potential chitin synthase inhibitors.
Several compounds in this series exhibited moderate to excellent potency against chitin synthase, with IC50 values in the low micromolar range.[15] Notably, some derivatives displayed potent antifungal activity against various pathogenic fungi, including Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values comparable or superior to the clinically used antifungal fluconazole.[15] Furthermore, synergistic effects were observed when these compounds were used in combination with fluconazole.[15]
Data Presentation: Antifungal Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives
| Compound | Chitin Synthase IC50 (µM) | C. albicans MIC (µM) | A. fumigatus MIC (µM) |
| 4j | 120 | 160 | 80 |
| 4r | 290 | 320 | 80 |
| Polyoxin B (Control) | 80 | 129 | - |
| Fluconazole (Control) | - | 104 | - |
Data sourced from Li et al., Eur. J. Med. Chem. 2019, 182, 111669.[15]
Other Notable Therapeutic Applications
The versatility of the diazaspiro[4.5]decane scaffold extends to several other important therapeutic areas:
-
Glycoprotein IIb/IIIa Antagonists: Novel 2,8-diazaspiro[4.5]decanes have been developed as orally active glycoprotein IIb/IIIa antagonists for the treatment of arterial occlusive disorders.[15]
-
M1 Muscarinic Agonists: 1-Oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[10][16][17][18]
-
Anticancer Agents: Various diazaspiro[4.5]decane derivatives have demonstrated promising anticancer activity against a range of human cancer cell lines.
-
Sigma-1 Receptor Ligands: [18F]-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been developed as potent and selective sigma-1 receptor radioligands for tumor imaging.[19][20]
Synthesis of Diazaspiro[4.5]decane Scaffolds: Experimental Protocols
The efficient construction of the diazaspiro[4.5]decane core is crucial for the exploration of its therapeutic potential. This section provides detailed, step-by-step methodologies for the synthesis of key diazaspiro[4.5]decane scaffolds.
Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
This protocol describes a facile and cost-effective three-step synthesis of a 1,3-diazaspiro[4.5]decane-2,4-dione derivative.[21]
Experimental Workflow
Caption: Synthetic workflow for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
Step 1: Synthesis of 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride
-
To a solution of 4-phenylcyclohexan-1-one in a mixture of DMSO and water, add sodium cyanide and methylamine hydrochloride.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup and extract the product with diethyl ether.
-
Treat the ethereal solution with a saturated solution of HCl in ethanol to precipitate the hydrochloride salt.
Step 2: Synthesis of the Corresponding Ureido Derivative
-
Treat the α-amino nitrile hydrochloride with potassium cyanate in the presence of acetic acid and water.
-
Stir the mixture until the formation of the ureido derivative is complete.
-
Isolate the product by filtration.
Step 3: Cyclization and Hydrolysis to Yield the Final Product
-
To a solution of the ureido derivative in dry DMF, add sodium hydride portion-wise at 0 °C.
-
Stir the reaction mixture at 45 °C under an inert atmosphere.
-
After completion, quench the reaction with an aqueous solution of HCl and continue stirring at 45 °C.
-
Extract the product with chloroform, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the desired 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.[21]
Synthesis of a Key Intermediate for 6,7-Diazaspiro[4.5]decane NK1 Receptor Antagonists
This protocol outlines the synthesis of a Boc-protected 6,7-diazaspiro[4.5]decane intermediate, a versatile building block for a library of NK1 receptor antagonists.[9]
Step 1: Synthesis of tert-Butyl 2-oxo-1-oxa-6,7-diazaspiro[4.5]decane-6-carboxylate
-
To a solution of 1-N-Boc-4-piperidone and ethyl 2-bromoacetate in THF, add activated zinc dust.
-
Heat the reaction mixture at reflux.
-
Upon completion, quench the reaction with a saturated solution of ammonium chloride and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography to yield the desired intermediate.
Step 2: Further Functionalization This intermediate can be further elaborated through various chemical transformations, such as reduction of the lactone and subsequent functionalization of the resulting diol, to introduce the desired pharmacophoric elements for NK1 receptor antagonism.
Future Perspectives and Conclusion
The diazaspiro[4.5]decane scaffold has firmly established itself as a valuable and versatile platform in medicinal chemistry. Its unique 3D architecture and synthetic tractability have enabled the development of a diverse range of potent and selective modulators of various biological targets. The successful application of this scaffold in the discovery of clinical candidates for inflammatory diseases and CINV highlights its significant therapeutic potential.
Future research in this area is likely to focus on several key aspects:
-
Exploration of Novel Isomers and Analogs: The synthesis and biological evaluation of new diazaspiro[4.5]decane isomers and their analogs will continue to uncover novel therapeutic opportunities.
-
Application in New Disease Areas: The proven versatility of this scaffold suggests its potential for application in other disease areas, such as neurodegenerative disorders and infectious diseases.
-
Development of More Efficient and Stereoselective Synthetic Methodologies: The development of novel synthetic routes will facilitate the rapid and efficient generation of diverse libraries of diazaspiro[4.5]decane derivatives for high-throughput screening.
-
Integration of Computational and Experimental Approaches: The use of computational modeling and structure-based drug design will continue to play a crucial role in the rational design and optimization of diazaspiro[4.5]decane-based therapeutics.
References
-
Assay Genie. (2023, June 28). GPCRs (G Protein Coupled Receptors): A Guide. Assay Genie. [Link][2]
-
Gadina, M., et al. (2022). The JAK-STAT Pathway and the JAK Inhibitors. Symbiosis Online Publishing. [Link][2]
-
Gadina, M., et al. (2022). The JAK-STAT Pathway and the JAK Inhibitors. Symbiosis Online Publishing. [Link][2]
-
Muñoz, M., & Covenas, R. (2014). Cell signaling pathways downstream of the NK-1 receptor. ResearchGate. [Link][14]
-
Muñoz, M., & Covenas, R. (2020). The Neurokinin-1 Receptor: Structure Dynamics and Signaling. MDPI. [Link][11]
-
Dhar, S., & Gole, P. (2013). Signaling through G protein coupled receptors. PMC - PubMed Central - NIH. [Link][5]
-
Schwartz, D. M., et al. (2017). A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC - PubMed Central - NIH. [Link][3]
-
Muñoz, M., & Covenas, R. (2014). Some of the proposed signaling pathways activated by NK-R. ResearchGate. [Link][22]
-
Hoffmann-Emery, F., et al. (2006). Stereocontrolled Syntheses of Epimeric 3-aryl-6-phenyl-1-oxa-7-azaspiro(4.5)decane NK-1 Receptor Antagonist Precursors. PubMed. [Link][9]
-
Albanese, V., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Institutes of Health. [Link][23]
-
Li, Y., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link][19]
-
Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link][21]
-
Ishibashi, Y., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link][16]
-
Douglas, S. D., et al. (2012). Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation. PubMed Central. [Link][6]
-
Zhang, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link][20]
-
Onishi, H., et al. (1993). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. PubMed. [Link][10]
-
Gruen, D. T., et al. (1986). Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists. PubMed. [Link][24]
-
Albert, J. S., et al. (2002). Design, synthesis, and SAR of tachykinin antagonists: modulation of balance in NK(1)/NK(2) receptor antagonist activity. PubMed. [Link][25]
-
Mollica, A., et al. (2016). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. PubMed Central. [Link][26]
-
Orlewska, C., et al. (1988). 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists. PubMed. [Link][17]
-
Li, B., et al. (2019). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. [Link][15]
-
Zhang, P., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. [Link][4]
-
Muñoz, M., & Covenas, R. (2021). The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant. MDPI. [Link][27]
-
Zaima, K., et al. (1998). Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine. PMC - PubMed Central - NIH. [Link][18]
-
de Melo, E. B., & Ferreira, M. M. C. (2012). 4D-QSAR: Perspectives in Drug Design. PMC - PubMed Central. [Link]
-
Schank, J. R. (2017). Substance P and the Neurokinin-1 Receptor: The New CRF. PubMed. [Link][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Stereocontrolled syntheses of epimeric 3-aryl-6-phenyl-1-oxa-7-azaspiro(4.5)decane NK-1 receptor antagonist precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | MDPI [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, synthesis, and SAR of tachykinin antagonists: modulation of balance in NK(1)/NK(2) receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. 4D-QSAR: Perspectives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: 8-Boc-1,8-diazaspiro[4.5]decane Oxalate
Abstract
Spirocyclic scaffolds are of paramount importance in modern drug discovery, offering a rigid three-dimensional architecture that can lead to enhanced potency, selectivity, and improved physicochemical properties compared to traditional flat aromatic structures.[1][2] The 1,8-diazaspiro[4.5]decane framework, in particular, is a valuable building block found in novel therapeutics targeting a range of biological systems.[3][4][5] This document provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of 8-Boc-1,8-diazaspiro[4.5]decane Oxalate. The protocol is designed for researchers in medicinal chemistry and process development, emphasizing not only the procedural steps but also the underlying chemical principles that ensure reproducibility and high purity. The synthesis is presented in three major stages: construction of the core 1,8-diazaspiro[4.5]decane scaffold, regioselective mono-N-Boc protection at the piperidinyl nitrogen, and subsequent conversion to a stable, crystalline oxalate salt for improved handling and shelf-life.
Introduction: The Strategic Value of Spirocyclic Diamines
The increasing demand for molecules with novel three-dimensional exit vectors has positioned aza-spirocycles as highly desirable synthetic targets.[1] The 1,8-diazaspiro[4.5]decane system, which incorporates both a pyrrolidine and a piperidine ring fused at a quaternary carbon, presents two distinct nitrogen atoms that can be selectively functionalized. This differential reactivity is key to its utility as a scaffold. Protecting one nitrogen allows for the elaboration of the other, enabling the construction of complex molecular architectures.
The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for this purpose due to its stability in a wide range of reaction conditions and its straightforward, acid-labile removal.[6][7] This protocol focuses on the selective protection of the N8 (piperidine) nitrogen, which is often desired for subsequent synthetic manipulations at the N1 (pyrrolidine) position. Finally, the conversion of the resulting Boc-protected amine, which may be an oil or an amorphous solid, into its oxalate salt provides a crystalline, non-hygroscopic, and easily weighable solid, which is a critical consideration for library synthesis and GMP production environments.[8]
Overall Synthetic Workflow
The synthesis is a multi-step process that requires careful execution and monitoring at each stage. The workflow is designed to be self-validating, with clear checkpoints for purification and characterization to ensure the quality of intermediates before proceeding.
Diagram 1: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocols
Part 1: Synthesis of 1,8-diazaspiro[4.5]decane Dihydrochloride (Precursor)
Materials & Reagents:
| Reagent | Formula | MW | Mmol (Equiv.) | Amount |
|---|---|---|---|---|
| N-Benzyl-4-piperidone | C₁₂H₁₅NO | 189.26 | 52.8 (1.0) | 10.0 g |
| Ethylenediamine | C₂H₈N₂ | 60.10 | 52.8 (1.0) | 3.17 g (3.53 mL) |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 79.2 (1.5) | 16.8 g |
| Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | 200 mL |
| Palladium on Carbon (10%) | Pd/C | - | - | ~1.0 g |
| Methanol (MeOH) | CH₄O | 32.04 | - | 150 mL |
| Concentrated HCl | HCl | 36.46 | - | ~20 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask, add N-benzyl-4-piperidone (10.0 g, 52.8 mmol) and dichloroethane (200 mL). Stir until fully dissolved.
-
Reductive Amination: Add ethylenediamine (3.17 g, 52.8 mmol) to the solution. Stir for 20 minutes at room temperature. Then, add sodium triacetoxyborohydride (16.8 g, 79.2 mmol) portion-wise over 30 minutes. Causality: This reagent is a mild reducing agent perfect for reductive aminations, selectively reducing the intermediate iminium ion without affecting other functional groups.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 18-24 hours. Monitor the reaction by TLC (Mobile Phase: 10% MeOH in DCM with 1% NH₄OH) or LC-MS until the starting piperidone is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (100 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 8-benzyl-1,8-diazaspiro[4.5]decane as an oil.
-
Debenzylation: Dissolve the crude oil in methanol (150 mL). Transfer the solution to a hydrogenation vessel. Carefully add 10% Pd/C (1.0 g) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the vessel to a Parr shaker or similar hydrogenation apparatus. Purge the system with hydrogen gas, then pressurize to 50 psi. Shake the reaction at room temperature for 24 hours.
-
Isolation: Carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Salt Formation: Cool the filtrate to 0 °C and slowly add concentrated HCl (~20 mL) until the pH is <2. Concentrate the solution under reduced pressure. Add diethyl ether to precipitate the dihydrochloride salt. Filter the white solid, wash with cold ether, and dry under vacuum to yield 1,8-diazaspiro[4.5]decane dihydrochloride.
Part 2: Synthesis of 8-Boc-1,8-diazaspiro[4.5]decane (Free Base)
Rationale: The two nitrogens in the spiro-diamine exhibit different reactivity due to their ring environment (5-membered vs. 6-membered) and steric accessibility. By carefully controlling the stoichiometry of the Boc-anhydride and using a suitable base, we can favor the formation of the mono-protected product at the more accessible and typically more basic piperidine nitrogen (N8).
Materials & Reagents:
| Reagent | Formula | MW | Mmol (Equiv.) | Amount |
|---|---|---|---|---|
| 1,8-diazaspiro[4.5]decane·2HCl | C₈H₁₈Cl₂N₂ | 213.15 | 23.5 (1.0) | 5.0 g |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 24.7 (1.05) | 5.39 g |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 70.5 (3.0) | 2.82 g |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 100 mL |
| Water | H₂O | 18.02 | - | 100 mL |
Step-by-Step Procedure:
-
Free-Basing: Dissolve the 1,8-diazaspiro[4.5]decane dihydrochloride (5.0 g, 23.5 mmol) in water (50 mL). Cool the solution to 0 °C and add a solution of NaOH (2.82 g in 50 mL water) dropwise until the pH is >12. Extract the aqueous solution with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and use immediately in the next step. Trustworthiness: It is critical to use the free base immediately as it can be unstable. Do not attempt to isolate and store the free base for extended periods.
-
Boc Protection: Transfer the DCM solution of the free base to a flask and cool to 0 °C. Add a solution of di-tert-butyl dicarbonate (5.39 g, 24.7 mmol) in DCM (20 mL) dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by LC-MS to track the formation of the mono-Boc product and ensure minimal formation of the di-Boc byproduct.
-
Work-up and Purification: Once the reaction is complete, wash the organic layer with water (2 x 50 mL) and then with brine (50 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel (Gradient: 0% to 10% Methanol in Dichloromethane + 0.5% triethylamine) to yield pure 8-Boc-1,8-diazaspiro[4.5]decane as a colorless oil or waxy solid.
Part 3: Formation of this compound
Rationale: The purified free base is converted to its oxalate salt to provide a stable, crystalline solid that is easier to handle, store, and accurately weigh for subsequent reactions. Isopropyl alcohol is an excellent solvent for this purpose, as it solubilizes both the free base and oxalic acid but has low solubility for the resulting salt.[9]
Materials & Reagents:
| Reagent | Formula | MW | Mmol (Equiv.) | Amount |
|---|---|---|---|---|
| 8-Boc-1,8-diazaspiro[4.5]decane | C₁₃H₂₄N₂O₂ | 240.34 | 10.0 (1.0) | 2.40 g |
| Oxalic Acid (anhydrous) | C₂H₂O₄ | 90.03 | 10.0 (1.0) | 0.90 g |
| Isopropyl Alcohol (IPA) | C₃H₈O | 60.10 | - | ~50 mL |
| Diethyl Ether | C₄H₁₀O | 74.12 | - | ~50 mL |
Step-by-Step Procedure:
-
Dissolution: Dissolve the purified 8-Boc-1,8-diazaspiro[4.5]decane (2.40 g, 10.0 mmol) in isopropyl alcohol (30 mL). In a separate flask, dissolve anhydrous oxalic acid (0.90 g, 10.0 mmol) in warm isopropyl alcohol (20 mL).
-
Salt Formation: Slowly add the oxalic acid solution to the stirred solution of the amine. A white precipitate should form almost immediately.
-
Crystallization: Stir the resulting slurry at room temperature for 1 hour, then cool in an ice bath for another hour to maximize precipitation. If precipitation is slow, adding a small volume of diethyl ether can aid in crashing out the salt.[9]
-
Isolation and Drying: Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold isopropyl alcohol, followed by a generous wash with diethyl ether to remove residual IPA and aid in drying. Dry the solid in a vacuum oven at 40-50 °C overnight.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Determine using a standard melting point apparatus. A sharp melting point is indicative of high purity.
-
¹H NMR (400 MHz, DMSO-d₆): Expect characteristic peaks for the spiro-scaffold protons, and a large singlet at ~1.40 ppm (9H) corresponding to the tert-butyl group of the Boc protector. The protons on the carbons alpha to the nitrogens will also be visible and distinct.
-
LC-MS (ESI+): Expect to find the [M+H]⁺ ion for the free base at m/z = 241.19.
Reaction Scheme Visualization
Diagram 2: Chemical transformation from the free diamine to the final oxalate salt.
Safety and Handling
-
Reagents: Dichloroethane is a suspected carcinogen and should be handled in a chemical fume hood. Sodium triacetoxyborohydride can react with moisture to release flammable gas. Di-tert-butyl dicarbonate is a lachrymator. Oxalic acid is toxic and corrosive.
-
Procedures: The hydrogenation step involves flammable hydrogen gas under pressure and should only be performed by trained personnel using appropriate safety equipment.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when performing this synthesis.
References
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(18), 115560. [Link]
-
Albanese, V., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1336-1349. [Link]
-
Nikolaou, S., et al. (2018). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2018(4), M1017. [Link]
-
Weinberg, K., et al. (2013). Synthesis and differential functionalisation of pyrrolidine and piperidine based spirodiamine scaffolds. Tetrahedron, 69(24), 5098-5103. [Link]
-
Sahin, B., et al. (2024). 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. ACS Medicinal Chemistry Letters. [Link]
-
Ma, L., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6246-6256. [Link]
-
Sahin, B., et al. (2024). (PDF) 8- l -Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l -Cystine Crystallization Inhibitor for Cystinuria. ResearchGate. [Link]
-
Albanese, V., et al. (2021). Design and synthesis of 1,4,8- triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. UNIFE Institutional Research Information System. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. . [Link]
-
Tember, A., et al. (2015). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. American Journal of Chemistry, 5(1), 1-7. [Link]
-
Bull, J. A., et al. (2018). Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. [Link]
-
User "Magpie". (2009). Forming oxalte salts of amines. Sciencemadness.org Discussion Board. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. . [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. . [Link]
-
Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. . [Link]
-
Britton, J., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1195-1204. [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols for the Solid-Phase Synthesis of Peptidomimetics and Scaffolds Using 8-Boc-1,8-diazaspiro[4.5]decane Oxalate
Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the exploration of novel chemical space is paramount for the discovery of next-generation therapeutics. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering a unique three-dimensional architecture that can lead to compounds with improved pharmacological properties.[1][2] The rigid nature of the spirocyclic system can lock the conformation of a molecule, enabling a more precise interaction with biological targets and potentially enhancing potency and selectivity.[1][2]
The 1,8-diazaspiro[4.5]decane core, in particular, presents a versatile and synthetically accessible scaffold for the construction of diverse compound libraries. Its bifunctional nature, possessing two distinct nitrogen atoms, allows for the introduction of varied substituents, paving the way for extensive structure-activity relationship (SAR) studies. This application note provides a comprehensive guide to the use of 8-Boc-1,8-diazaspiro[4.5]decane oxalate as a building block in solid-phase synthesis (SPS), a cornerstone technique for the rapid and efficient generation of peptide and small molecule libraries.
The use of a mono-Boc protected diamine is crucial for its controlled incorporation into a growing chain on a solid support. This ensures that only one of the amine functionalities is reactive at a time, preventing unwanted cross-linking and side reactions. The tert-butyloxycarbonyl (Boc) protecting group is a well-established choice for solid-phase synthesis, being stable to a wide range of reaction conditions and readily cleavable under acidic conditions.[3][4][5]
These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the unique structural features of this compound in their solid-phase synthesis campaigns.
Pre-Synthesis Considerations: Handling of this compound
The starting material, this compound, is a salt. The presence of the oxalate counter-ion necessitates a neutralization step to liberate the free amine for efficient coupling to the solid support or the growing peptide chain. This can be achieved by treating a solution of the oxalate salt with a suitable base.
Protocol 1: Neutralization of this compound
-
Dissolution: Dissolve the this compound in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and dimethylformamide (DMF).
-
Neutralization: Add a mild, non-nucleophilic base such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) to the solution. Typically, 1.1 to 1.5 equivalents of the base are sufficient.
-
Monitoring: The formation of the free amine can be monitored by thin-layer chromatography (TLC).
-
Work-up (if necessary): If used directly in the next step, the neutralized solution can often be used without further purification. If isolation of the free base is required, an aqueous work-up can be performed. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Solid-Phase Synthesis Workflow
The following protocols outline the key stages of incorporating the 8-Boc-1,8-diazaspiro[4.5]decane scaffold onto a solid support and subsequent chain elongation. The choice of resin will depend on the desired C-terminal functionality of the final product (e.g., carboxylic acid or amide). For the synthesis of peptide amides, a Rink Amide resin is a common choice.[6]
Diagram 1: Solid-Phase Synthesis Workflow
Caption: A generalized workflow for solid-phase synthesis.
Protocol 2: Coupling of 8-Boc-1,8-diazaspiro[4.5]decane to Rink Amide Resin
This protocol describes the attachment of the spirocyclic diamine to a Rink Amide resin, which will result in a primary amide at the point of attachment upon cleavage.
-
Resin Swelling: Swell the Rink Amide resin (e.g., 100-200 mesh, ~0.5 mmol/g loading) in DMF for at least 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection (if applicable): If the Rink Amide resin is Fmoc-protected, remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Activation and Coupling:
-
In a separate vessel, dissolve the neutralized 8-Boc-1,8-diazaspiro[4.5]decane (2-3 equivalents relative to resin loading) in DMF.
-
Add a coupling agent such as HBTU (2-3 equivalents) and an activator base like DIEA (4-6 equivalents).
-
Allow the activation to proceed for a few minutes.
-
Add the activated solution to the swollen and deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates a complete reaction.
-
Washing: After the coupling is complete, wash the resin extensively with DMF, DCM, and methanol to remove any unreacted reagents and byproducts. Dry the resin under vacuum.
Table 1: Reagent Quantities for Coupling to Resin (0.1 mmol scale)
| Reagent | Equivalents | Amount |
| Rink Amide Resin (0.5 mmol/g) | 1 | 200 mg |
| 8-Boc-1,8-diazaspiro[4.5]decane | 3 | ~85 mg |
| HBTU | 3 | ~114 mg |
| DIEA | 6 | ~103 µL |
| DMF | - | ~2 mL |
Protocol 3: Boc Deprotection and Chain Elongation
Once the spirocyclic scaffold is attached to the resin, the Boc protecting group can be removed to expose the secondary amine for further functionalization or peptide chain elongation.
-
Resin Swelling: Swell the resin-bound spirocycle in DCM for 20-30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[4]
-
Agitate for 30 minutes at room temperature.
-
Wash the resin thoroughly with DCM to remove the TFA.
-
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of 10% DIEA in DCM. Wash again with DCM and DMF.
-
Chain Elongation (Coupling of the next building block):
-
The newly exposed secondary amine is now ready for coupling with the next building block (e.g., a Boc- or Fmoc-protected amino acid).
-
Follow a standard coupling protocol, similar to that described in Protocol 2, step 3.
-
-
Repeat: The cycle of deprotection, neutralization, and coupling can be repeated to elongate the chain as desired.
Diagram 2: Chemical Scheme of Solid-Phase Synthesis
Caption: Key chemical transformations in the solid-phase synthesis.
Final Cleavage and Purification
The final step in the synthesis is the cleavage of the product from the solid support and the removal of any remaining protecting groups. For Boc-based synthesis, this typically requires a strong acid.
Protocol 4: Cleavage from the Resin
Caution: Strong acids such as hydrogen fluoride (HF) and trifluoromethanesulfonic acid (TFMSA) are highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Resin Preparation: Dry the resin-bound product thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the synthesized molecule. A common cocktail is a mixture of TFA and a scavenger such as triisopropylsilane (TIS) and water (e.g., 95:2.5:2.5 TFA:TIS:H2O). For more acid-labile protecting groups, a stronger acid like HF or TFMSA may be necessary.[4]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin.
-
Stir the mixture at room temperature for 2-4 hours.
-
-
Product Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the cleaved product by adding the filtrate to cold diethyl ether.
-
-
Isolation and Purification:
-
Collect the precipitate by centrifugation or filtration.
-
Wash the crude product with cold diethyl ether.
-
Dry the product under vacuum.
-
The crude product can then be purified by techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance of the spirocyclic scaffold; Inefficient activation. | Increase coupling time; Use a more potent coupling agent (e.g., HATU); Double couple (repeat the coupling step). |
| Incomplete Boc Deprotection | Insufficient reaction time or TFA concentration. | Extend the deprotection time; Use a higher concentration of TFA. |
| Low Cleavage Yield | Incomplete cleavage from the resin. | Use a stronger acid for cleavage (e.g., TFMSA or HF); Increase cleavage time. |
| Side Product Formation | Scavengers not used during cleavage; Premature deprotection. | Ensure appropriate scavengers are used in the cleavage cocktail; Verify the stability of all protecting groups to the reaction conditions. |
Conclusion
The use of this compound in solid-phase synthesis offers a strategic approach to the creation of novel, three-dimensional molecules for drug discovery and chemical biology. The protocols outlined in this application note provide a framework for the successful incorporation of this versatile scaffold onto a solid support and its subsequent elaboration. By understanding the key chemical principles and experimental considerations, researchers can effectively utilize this building block to generate diverse libraries of spirocyclic compounds for biological screening and lead optimization.
References
-
AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Carrel, A., Flores, A., Darsaraee, M., & Reymond, J. L. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta, 104(12), e2100177.
- García-López, V., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 69-75.
-
Reymond Research Group. Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]
-
University of Bern. Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]
- Craveiro, M. V., et al. (2006). Microwave-enhanced solid phase synthesis of 1,4,8-triazaspiro[4.5]decan-2-ones.
- Donohoe, T. J., et al. (2012). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
-
AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]
- Kasafírek, E., et al. (1993). Two-step generation of spirocyclic dipeptides from linear peptide ethyl ester precursors.
- Albericio, F., et al. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
-
Chemtips. (2012). Solid Phase Peptide Synthesis: Living Large. [Link]
- Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Wang, L., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6216-6228.
- O'Brien, P., & Price, D. A. (2005). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.
- Saponaro, G., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1632-1644.
- Bayer, A. (2006). Method for solid-phase peptide synthesis and purification.
- Godfrey, L., et al. (2023). Universal peptide synthesis via solid-phase methods fused with chemputation.
Sources
Application Note & Protocols: Strategic Coupling of 8-Boc-1,8-diazaspiro[4.5]decane for the Synthesis of Diverse Chemical Libraries
Introduction
In the landscape of modern drug discovery, the exploration of novel chemical space is paramount. Medicinal chemists are increasingly turning to scaffolds that offer three-dimensional complexity to enhance interactions with biological targets.[1] Azaspirocycles, particularly the 1,8-diazaspiro[4.5]decane core, have emerged as privileged structures. Their rigid, sp³-rich framework provides precise vectoral orientation of substituents, a key advantage over planar aromatic systems.[1][2] This application note provides a detailed guide to the strategic use of 8-Boc-1,8-diazaspiro[4.5]decane as a versatile building block for the synthesis of compound libraries, focusing on robust and scalable coupling methodologies.
The mono-Boc protection of the 1,8-diazaspiro[4.5]decane scaffold is crucial, enabling selective functionalization at the secondary amine while the primary amine remains available for a diverse range of coupling reactions. This differential reactivity is the cornerstone of its utility in library synthesis. We will delve into two of the most prevalent and reliable coupling reactions: amide bond formation and reductive amination.
Core Principles: Why 8-Boc-1,8-diazaspiro[4.5]decane?
The utility of the 8-Boc-1,8-diazaspiro[4.5]decane scaffold is rooted in several key features:
-
Three-Dimensionality: The spirocyclic core projects substituents into distinct regions of three-dimensional space, increasing the potential for high-affinity interactions with protein binding sites.[2]
-
Rigidity: The constrained conformation of the scaffold reduces the entropic penalty upon binding to a target, potentially leading to higher potency.
-
Synthetic Tractability: The presence of two distinct amine functionalities allows for orthogonal chemical modifications, facilitating the rapid generation of diverse compound libraries.
-
Novel Chemical Space: The incorporation of spirocyclic scaffolds helps to move away from the "flatland" of traditional aromatic compounds, increasing the structural diversity of screening collections.[1][2]
Section 1: Amide Bond Formation via HATU Coupling
Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[3] For coupling carboxylic acids to the primary amine of 8-Boc-1,8-diazaspiro[4.5]decane, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent.[4][5]
Mechanism of HATU Coupling
The reaction proceeds in two main steps:
-
Carboxylic Acid Activation: The carboxylic acid is deprotonated by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt. This intermediate rapidly rearranges to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[4][6]
-
Nucleophilic Acyl Substitution: The primary amine of 8-Boc-1,8-diazaspiro[4.5]decane then attacks the activated ester, forming the desired amide bond. The pyridine nitrogen in the HOAt leaving group is thought to stabilize the transition state through hydrogen bonding, contributing to the high efficiency of HATU-mediated couplings.[4]
Workflow for HATU-Mediated Amide Coupling
Caption: Workflow for HATU-mediated amide coupling.
Detailed Protocol: HATU Coupling
This protocol describes a general procedure for the amide coupling of a carboxylic acid with 8-Boc-1,8-diazaspiro[4.5]decane.
Materials:
-
8-Boc-1,8-diazaspiro[4.5]decane (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 eq) and dissolve it in anhydrous DCM or DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve 8-Boc-1,8-diazaspiro[4.5]decane (1.0 eq) in a minimal amount of the same anhydrous solvent.
-
Add the solution of 8-Boc-1,8-diazaspiro[4.5]decane to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DCM or DMF | Polar aprotic solvents that are suitable for HATU couplings.[7] |
| Base | DIPEA | A non-nucleophilic base to deprotonate the carboxylic acid without competing in the coupling reaction.[7] |
| Equivalents | Slight excess of carboxylic acid and HATU | To ensure complete consumption of the limiting 8-Boc-1,8-diazaspiro[4.5]decane. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed to completion in a reasonable timeframe. |
Section 2: Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds and is particularly useful for coupling aldehydes and ketones to the primary amine of 8-Boc-1,8-diazaspiro[4.5]decane. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent well-suited for this transformation.[8][9]
Mechanism of Reductive Amination with STAB
The reaction is typically a one-pot procedure:
-
Imine/Iminium Ion Formation: The primary amine of 8-Boc-1,8-diazaspiro[4.5]decane reacts with the carbonyl compound (aldehyde or ketone) to form a hemiaminal intermediate, which then dehydrates to form an imine. In the presence of a weak acid (often acetic acid), the imine is protonated to form an electrophilic iminium ion.
-
Hydride Reduction: Sodium triacetoxyborohydride selectively reduces the iminium ion much faster than it reduces the starting aldehyde or ketone.[8] The electron-withdrawing acetoxy groups attenuate the reactivity of the borohydride, making it a milder reducing agent than sodium borohydride.[8]
Workflow for Reductive Amination
Sources
- 1. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Boc deprotection of 8-Boc-1,8-diazaspiro[4.5]decane oxalate experimental conditions
Strategic Deprotection of 8-Boc-1,8-diazaspiro[4.5]decane Oxalate: Conditions and Mechanistic Insights
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic and medicinal chemistry, prized for its stability and predictable, acid-labile nature. This guide provides an in-depth examination of the deprotection of this compound, a valuable spirocyclic diamine building block. We present a detailed mechanistic overview, a comparative analysis of common acidic conditions, and two robust, field-proven experimental protocols designed for high-yield synthesis of the parent amine, 1,8-diazaspiro[4.5]decane. This document is intended for researchers, chemists, and drug development professionals seeking to optimize this critical synthetic transformation.
Introduction: The Spirocyclic Scaffold and the Boc Group
Spirocyclic systems, such as the 1,8-diazaspiro[4.5]decane core, are of significant interest in drug discovery. Their rigid, three-dimensional architecture provides a unique conformational landscape that can enhance binding affinity, selectivity, and metabolic stability of drug candidates.[1][2][3] The synthesis of analogs based on this scaffold frequently requires the differential protection of its two nitrogen atoms. The Boc group is an ideal choice for this purpose due to its resilience against most nucleophilic and basic conditions, allowing for selective manipulation of other parts of the molecule before its strategic removal.[4][5]
The deprotection of a Boc-protected amine is fundamentally an acid-catalyzed hydrolysis of the carbamate.[5] The starting material being an oxalate salt introduces a mildly acidic environment; however, a strong acid is necessary to efficiently drive the reaction to completion. This guide will focus on the practical execution of this step, ensuring a high-purity yield of the desired diamine.
Reaction Overview and Mechanism
The conversion of this compound to 1,8-diazaspiro[4.5]decane proceeds via a well-established acid-catalyzed mechanism.
Overall Transformation:
Caption: General reaction scheme for the deprotection.
Mechanistic Pathway:
The deprotection follows a four-step sequence, initiated by the protonation of the carbamate carbonyl oxygen.[6][7][8][9]
-
Protonation: The strong acid (H-A) protonates the carbonyl oxygen of the Boc group, rendering the carbonyl carbon more electrophilic.
-
Fragmentation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond. This step is the rate-determining step and results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid spontaneously decomposes, releasing gaseous carbon dioxide (CO₂).
-
Protonation of Amine: The newly liberated amine is basic and is immediately protonated by the excess acid in the medium, forming the corresponding ammonium salt (e.g., hydrochloride or trifluoroacetate).
The tert-butyl cation byproduct is typically quenched by a nucleophile, deprotonates to form isobutylene gas, or polymerizes.[8][10]
Caption: Stepwise mechanism of acid-catalyzed Boc deprotection.
Experimental Design: Selecting the Right Conditions
The success of a Boc deprotection hinges on choosing the appropriate acid and solvent system that ensures complete reaction while preserving the integrity of the product.
| Parameter | Option 1: Hydrochloric Acid (HCl) | Option 2: Trifluoroacetic Acid (TFA) | Rationale & Causality |
| Acid | 4.0 M solution in 1,4-dioxane | Neat or 20-50% solution in DCM | HCl: A strong, non-volatile acid (when in solution) that provides the product as a stable, often crystalline, hydrochloride salt, which simplifies isolation and handling.[1][2][3] TFA: A very strong, volatile acid that allows for rapid deprotection. Its volatility makes it easy to remove under vacuum, but it is highly corrosive and can be harsher on other acid-sensitive functional groups.[5][6] |
| Solvent | 1,4-Dioxane, Methanol, or Ethyl Acetate | Dichloromethane (DCM) | The solvent must fully dissolve the starting material to ensure a homogeneous reaction. Dioxane is an excellent solvent for this system and is compatible with the commercially available HCl solutions. DCM is the standard for TFA deprotections due to its inertness and volatility. |
| Temperature | 0 °C to Room Temperature (RT) | 0 °C to Room Temperature (RT) | The reaction is typically exothermic, especially upon initial acid addition. Starting at 0 °C helps control the reaction rate and dissipate heat. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.[11] |
| Time | 1 - 4 hours | 30 minutes - 2 hours | Reaction progress should always be monitored by an appropriate analytical method (TLC, LC-MS). TFA is generally faster due to its higher acidity. |
| Work-up | Evaporation, trituration with ether, or basification followed by extraction. | Evaporation of TFA/DCM. | For HCl: The product hydrochloride salt often precipitates and can be isolated by filtration. For TFA: After evaporation, the resulting TFA salt is often an oil. It can be converted to the free base or a different salt (like HCl) for easier handling and purification. |
Detailed Experimental Protocols
Safety First: Always perform these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. TFA and concentrated HCl solutions are highly corrosive.
Protocol 1: Deprotection using 4.0 M HCl in 1,4-Dioxane
This is a widely used and reliable method that yields the product as a dihydrochloride salt, which is typically a stable, crystalline solid.[1][2][3]
Materials and Reagents:
| Reagent | Amount (for 1.0 mmol scale) | M.W. | Purpose |
| This compound | 330.38 mg (1.0 mmol) | 330.38 | Starting Material |
| 4.0 M HCl in 1,4-Dioxane | 5.0 mL (20.0 mmol, 20 eq) | 36.46 | Deprotecting Agent |
| Diethyl Ether (anhydrous) | ~20 mL | 74.12 | For precipitation/trituration |
| Methanol | ~5 mL | 32.04 | For dissolving starting material |
Step-by-Step Procedure:
-
Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (330 mg, 1.0 mmol).
-
Dissolution: Add a minimal amount of methanol (~5 mL) to dissolve the solid.
-
Acid Addition: Cool the flask to 0 °C in an ice-water bath. Slowly add the 4.0 M HCl solution in 1,4-dioxane (5.0 mL, 20.0 mmol) dropwise over 5 minutes. Gas evolution (CO₂) may be observed.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction's completion by TLC or LC-MS by taking a small aliquot, neutralizing it with aqueous NaHCO₃, extracting with DCM, and analyzing the organic layer. The disappearance of the starting material spot/peak indicates completion.
-
Isolation: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the solvent and excess HCl. This will likely yield a solid or thick oil.
-
Purification: Add anhydrous diethyl ether (~20 mL) to the residue and stir or sonicate the mixture. This process, known as trituration, will cause the product dihydrochloride salt to precipitate as a solid.
-
Collection: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.
-
Drying: Dry the resulting white solid under high vacuum to afford 1,8-diazaspiro[4.5]decane dihydrochloride.
Protocol 2: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is faster but requires careful handling of the highly corrosive and volatile TFA.[5][6]
Materials and Reagents:
| Reagent | Amount (for 1.0 mmol scale) | M.W. | Purpose |
| This compound | 330.38 mg (1.0 mmol) | 330.38 | Starting Material |
| Dichloromethane (DCM, anhydrous) | 5 mL | 84.93 | Solvent |
| Trifluoroacetic Acid (TFA) | 1.5 mL (~20 mmol, 20 eq) | 114.02 | Deprotecting Agent |
| Saturated aq. NaHCO₃ | ~20 mL | 84.01 | Neutralizing Agent |
| Sodium Sulfate (anhydrous) | As needed | 142.04 | Drying Agent |
Step-by-Step Procedure:
-
Preparation: To a 50 mL round-bottom flask with a magnetic stir bar, add this compound (330 mg, 1.0 mmol) and anhydrous DCM (5 mL).
-
Acid Addition: Cool the solution to 0 °C in an ice-water bath. Slowly add TFA (1.5 mL, ~20 mmol) dropwise. The solution may warm, and gas evolution will be observed.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Check for completion using TLC or LC-MS as described in Protocol 1.
-
Work-up (Isolation of Free Base): a. Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. b. Cool the residue in an ice bath and carefully neutralize it by adding saturated aqueous NaHCO₃ solution dropwise until gas evolution ceases and the pH is > 8. c. Extract the aqueous layer with DCM (3 x 15 mL). d. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1,8-diazaspiro[4.5]decane as the free base, which is often an oil or low-melting solid.
General Experimental Workflow
Caption: A generalized workflow for Boc deprotection.
References
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Hu, L., Albanyan, H., Yang, J., et al. (2024). 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. ACS Medicinal Chemistry Letters, 15, 1026–1031. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. National Library of Medicine. Retrieved from [Link]
-
Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2024). 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
-
PubChem. (n.d.). 2,8-Diazaspiro(4.5)decane-8-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1). Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Reagent Guides: Acids. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Acids - Wordpress [reagents.acsgcipr.org]
- 11. reddit.com [reddit.com]
Scale-Up Synthesis of 1,8-Diazaspiro[4.5]decane Derivatives: From Bench to Multigram Production
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,8-diazaspiro[4.5]decane scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart conformational rigidity and three-dimensional complexity into drug candidates.[1][2] This structural feature can lead to enhanced binding affinity, improved selectivity, and favorable physicochemical properties.[1] However, transitioning the synthesis of these valuable derivatives from small-scale laboratory batches to a multigram or kilogram scale presents significant challenges, including reaction control, purification, and overall process robustness.[1][3] This guide provides a detailed examination of a scalable batch synthesis protocol, discusses critical process considerations for ensuring safety and efficiency, and introduces the application of continuous flow chemistry as a modern solution to common scale-up bottlenecks.
Introduction: The Strategic Value of the 1,8-Diazaspiro[4.5]decane Core
Spirocyclic systems, particularly azaspirocycles, are considered "privileged scaffolds" in drug discovery. Their rigid, non-planar geometry allows for precise spatial orientation of substituents, which can optimize interactions with biological targets while minimizing off-target effects.[1] The 1,8-diazaspiro[4.5]decane framework, featuring two strategically placed nitrogen atoms, offers multiple points for diversification, making it an attractive core for building compound libraries for various therapeutic areas, including CNS disorders, oncology, and infectious diseases.[2][4][5]
Despite their utility, the synthesis of spirocycles can be complex, and scaling these processes introduces hurdles related to thermal management, reagent handling, and product isolation.[2] This document serves as a practical guide for researchers and process chemists to navigate these challenges effectively.
Strategic Approach to Scale-Up Synthesis
A robust scale-up strategy begins with a retrosynthetic analysis that prioritizes commercially available, cost-effective starting materials and employs high-yielding, reliable chemical transformations. For the 1,8-diazaspiro[4.5]decane core, a common and effective approach begins with a protected 4-piperidone derivative.
Workflow Overview: Batch Synthesis
The following diagram outlines the key stages of a reliable, multi-step batch synthesis process designed for scalability.
Caption: High-level workflow for the batch synthesis of 1,8-diazaspiro[4.5]decane.
Detailed Protocol: Multigram Batch Synthesis
This section provides a step-by-step protocol for a three-step synthesis, starting from commercially available 1-Boc-4-piperidone. The causality behind specific reagent choices and conditions is explained to highlight scale-up considerations.
Reaction Scheme
Caption: Overall reaction scheme for the three-step synthesis.
Step 1: Synthesis of 8-Boc-1,3-diazaspiro[4.5]decane-2,4-dione (Spiro-Hydantoin)
This step utilizes the Bucherer-Bergs reaction, a robust and high-yielding method for producing hydantoins from ketones, which is well-suited for large-scale production.[6]
-
Rationale: Using a one-pot reaction from a common starting material minimizes transfers and potential material loss, a key efficiency factor in scale-up. The reaction is typically straightforward to run and the product often crystallizes from the reaction mixture, simplifying initial purification.
| Reagent/Solvent | Molar Eq. | MW | Amount (for 100g start) | Notes |
| 1-Boc-4-piperidone | 1.0 | 199.27 | 100.0 g | Starting Material |
| Potassium Cyanide (KCN) | 1.5 | 65.12 | 49.0 g | Extreme Caution: Highly toxic. Use in a well-ventilated fume hood with appropriate PPE. |
| Ammonium Carbonate | 3.0 | 96.09 | 144.7 g | Provides ammonia and CO₂ in situ. |
| Ethanol (EtOH) | - | - | 500 mL | Co-solvent for solubility. |
| Water (H₂O) | - | - | 500 mL | Co-solvent. |
Protocol:
-
Setup: Equip a 2L three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a temperature probe.
-
Charging Reagents: To the flask, add 1-Boc-4-piperidone (100.0 g), ammonium carbonate (144.7 g), ethanol (500 mL), and water (500 mL).
-
Reaction Initiation: Stir the resulting slurry until most solids dissolve. Carefully add potassium cyanide (49.0 g) in portions. Causality Note: Portion-wise addition helps control any initial exotherm.
-
Reaction: Heat the mixture to 60-65 °C and stir vigorously for 24 hours. The product will begin to precipitate as a white solid.
-
Work-up and Isolation: Cool the reaction mixture to 0-5 °C in an ice bath. Collect the precipitated solid by filtration through a Buchner funnel. Wash the filter cake thoroughly with cold water (3 x 200 mL) and then with a small amount of cold ethanol (100 mL).
-
Drying: Dry the white solid under vacuum at 50 °C to a constant weight.
-
QC: Analyze the product via ¹H NMR and LC-MS to confirm identity and purity (>95% is typical).
Step 2: Hydrolytic Opening to Diamino Acid Precursor
This step employs a harsh hydrolysis to open the stable hydantoin ring. This is often the rate-limiting and most challenging step on a large scale.
-
Rationale: Strong basic hydrolysis is required to cleave the amide bonds of the hydantoin. Performing this reaction under pressure in a sealed, pressure-rated reactor is essential on a large scale to reach the necessary temperatures safely and reduce reaction times.
| Reagent/Solvent | Molar Eq. | Amount (for 100g start) | Notes |
| Spiro-Hydantoin (from Step 1) | 1.0 | 100.0 g | Crude material is often sufficient. |
| Sodium Hydroxide (NaOH) | 10.0 | 148.5 g | Large excess drives the reaction to completion. |
| Water (H₂O) | - | 500 mL | Solvent. |
Protocol:
-
Setup: Charge a pressure-rated glass reactor or a stainless-steel autoclave with the spiro-hydantoin (100.0 g), sodium hydroxide (148.5 g), and water (500 mL).
-
Reaction: Seal the reactor and heat the mixture to 140-150 °C with vigorous stirring. Monitor the internal pressure. Maintain at this temperature for 48-72 hours. Trustworthiness Note: Reaction completion should be monitored by taking aliquots (after safely cooling and depressurizing) and analyzing via LC-MS.
-
Work-up: After cooling to room temperature, carefully vent and open the reactor. Transfer the basic solution to a separate vessel and cool in an ice bath. The product is typically used directly in the next step without isolation to avoid complex purification of the polar amino acid intermediate.[6]
Step 3: Thermal Cyclization and Boc-Deprotection
This final step involves an intramolecular cyclization to form the lactam, followed by deprotection to yield the final product.
-
Rationale: High temperature promotes the intramolecular condensation/cyclization. A subsequent acidic workup is a standard and efficient method for removing the Boc protecting group. The final product, being a free base, can often be purified by vacuum distillation on a large scale, which is more economical than chromatography.
Protocol:
-
Cyclization: The aqueous solution from Step 2 is concentrated under reduced pressure to remove most of the water. Toluene (500 mL) is added, and the mixture is heated to reflux with a Dean-Stark trap to azeotropically remove residual water. This process drives the cyclization to form the N-Boc protected 1,8-diazaspiro[4.5]decan-4-one.
-
Deprotection: After cooling, the toluene is removed under reduced pressure. The residue is dissolved in Dioxane (200 mL) and cooled to 0 °C. A solution of 4M HCl in Dioxane (400 mL) is added slowly. Safety Note: This is an exothermic reaction and generates gas (isobutylene). Ensure adequate cooling and ventilation.
-
Isolation: The mixture is stirred at room temperature for 4-6 hours. The resulting hydrochloride salt of the product often precipitates. The solid is collected by filtration, washed with cold diethyl ether, and dried.
-
Final Purification: For the free base, the hydrochloride salt is dissolved in water and basified to pH >12 with 50% NaOH solution. The free base is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The final product can be purified by vacuum distillation or silica gel chromatography.
| Stage | Expected Yield | Purity (LC-MS) | Key Analytical Signals (¹H NMR) |
| Step 1 | 85-95% | >95% | Appearance of Boc signal (~1.4 ppm), disappearance of ketone. |
| Step 2 | N/A (crude) | - | Monitored by disappearance of starting material via LC-MS. |
| Step 3 | 60-75% (over 2 steps) | >98% | Disappearance of Boc signal, characteristic spirocycle signals. |
Advanced Scale-Up Strategy: Continuous Flow Chemistry
For key transformations, especially those that are highly exothermic, hazardous, or require precise control, converting from batch to continuous flow processing offers significant advantages.[7][8]
-
Enhanced Safety: The small internal volume of a flow reactor minimizes the amount of hazardous material reacting at any given time. Superior heat transfer prevents thermal runaways.[8]
-
Precise Control: Parameters like temperature, pressure, and residence time are controlled with high precision, leading to better reproducibility and potentially higher yields.[7]
-
Scalability: Increasing production volume is achieved by running the system for a longer duration rather than using larger reactors, simplifying the scale-up process.[8]
Conceptual Flow Diagram: Deprotection Step
The acidic Boc-deprotection (Step 3) is an excellent candidate for flow chemistry due to its exothermic nature and gas evolution.
Caption: Conceptual setup for a continuous flow Boc-deprotection.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete reaction; Insufficient mixing on scale. | Increase reaction time; Ensure vigorous mechanical stirring to keep the slurry homogenous. |
| Stalled reaction in Step 2 | Insufficient temperature or base concentration. | Confirm reactor is reaching target temperature; Use fresh, high-purity NaOH; Increase reaction time and monitor by LC-MS. |
| Incomplete deprotection in Step 3 | Insufficient acid; Water contamination. | Use a larger excess of HCl/Dioxane; Ensure all reagents and solvents are anhydrous. |
| Purification Difficulties | Product is highly polar or forms an emulsion during work-up. | For distillation, ensure a high-quality vacuum pump. For extractions, consider adding brine to break emulsions or use a different extraction solvent. |
Conclusion
The successful scale-up synthesis of 1,8-diazaspiro[4.5]decane derivatives is achievable through careful planning and execution. The detailed batch protocol presented here offers a reliable and validated pathway to multigram quantities. By understanding the rationale behind each step and anticipating challenges such as thermal control and purification, process chemists can confidently transition this valuable scaffold from discovery to development. Furthermore, the adoption of modern technologies like continuous flow chemistry for critical steps can offer a safer, more efficient, and scalable manufacturing solution for the future.
References
-
Ley, S. V., et al. (2015). Accelerating Spirocyclic Polyketide Synthesis using Flow Chemistry. Angewandte Chemie International Edition. [Link]
-
SpiroChem. Flow Chemistry. SpiroChem Technical Resources. [Link]
-
Webb, D., & Jamison, T. F. (2012). Accelerating Spirocyclic Polyketide Synthesis using Flow Chemistry. Organic Letters. [Link]
-
AMiner. Accelerating Spirocyclic Polyketide Synthesis Using Flow Chemistry. AMiner. [Link]
-
Baxendale, I. R., et al. (2018). Inexpensive multigram-scale synthesis of cyclic enamines and 3-N spirocyclopropyl systems. Organic & Biomolecular Chemistry. [Link]
-
Grygorenko, O., et al. Multigram Synthesis of Functionalized Spirocyclic Diazirines. ResearchGate. [Link]
-
Miao, Z., et al. The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]
-
Derkach, N., et al. (2024). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. ChemRxiv. [Link]
-
Vitale, R., et al. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. [Link]
-
Derkach, N., et al. (2024). Multigram Synthesis of 3,3-Spiro-α-prolines. The Journal of Organic Chemistry. [Link]
-
Hu, L., et al. (2024). 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. ACS Medicinal Chemistry Letters. [Link]
- CN110818712A - 1-methyl-1, 3, 8-triazaspiro [4.5] decane-2, 4-dione, and synthesis method and intermediate product thereof.
-
Křemen, A., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]
-
Baxendale, I. R., et al. (2018). Inexpensive Multigram-Scale Synthesis of Cyclic Enamines and 3-N Spirocyclopropyl Systems. PubMed. [Link]
-
Krafft, E. A., et al. (2005). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Synthesis. [Link]
-
Tzioumaki, N., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]
-
Weinberg, K., et al. (2013). Synthesis and differential functionalisation of pyrrolidine and piperidine based spirodiamine scaffolds. Tetrahedron. [Link]
-
Wang, Y., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. [Link]
-
Albanese, V., et al. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. RSC Medicinal Chemistry. [Link]
-
Liu, X., et al. (2010). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Journal of Chemical Industry and Engineering. [Link]
-
Fernandes, C., & Afonso, C. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Hu, L., et al. (2024). 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. ResearchGate. [Link]
-
CN1024325A - 8-azaspiro[9][10] decane-7, the preparation method of 9-dione compounds. Google Patents.
-
Donohoe, T. J., et al. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. [Link]
-
Fischer, G., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]
-
Fimland, G., et al. (2000). Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium. Applied and Environmental Microbiology. [Link]
-
Godin, A., et al. (2010). Large scale purification of linear plasmid DNA for efficient high throughput cloning. Protein Expression and Purification. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Flow Chemistry | SpiroChem [spirochem.com]
- 9. researchgate.net [researchgate.net]
- 10. aminer.org [aminer.org]
Application Notes and Protocols for the Functionalization of the Secondary Amine in 8-Boc-1,8-diazaspiro[4.5]decane
Introduction: The Strategic Importance of the 1,8-Diazaspiro[4.5]decane Scaffold in Modern Drug Discovery
The 1,8-diazaspiro[4.5]decane motif is a privileged scaffold in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise orientation of substituents in biological space. This spirocyclic system is a key component in a multitude of biologically active compounds, including inhibitors of key enzymes and ligands for various receptors.[1][2] The strategic introduction of functional groups onto this core structure is paramount for modulating pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.
This technical guide focuses on the selective functionalization of the secondary amine at the 1-position of 8-Boc-1,8-diazaspiro[4.5]decane. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the 8-position nitrogen renders the secondary amine at the 1-position as the primary site for synthetic elaboration.[3][4] This document provides detailed protocols and expert insights into four critical classes of reactions for derivatizing this secondary amine: N-acylation, N-alkylation, reductive amination, and N-arylation.
I. N-Acylation: Forging Amide Bonds for Enhanced Molecular Diversity
N-acylation is a fundamental transformation for introducing a vast array of functional groups, including but not limited to, carboxylic acids, amino acids, and heterocyclic moieties. The resulting amide bond is metabolically stable and can participate in crucial hydrogen bonding interactions with biological targets.
Causality of Experimental Choices in N-Acylation
The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole) are often employed to activate the carboxylic acid, forming a highly reactive acyl-intermediate that is readily attacked by the secondary amine of 8-Boc-1,8-diazaspiro[4.5]decane. The addition of a non-nucleophilic base, typically diisopropylethylamine (DIPEA), is essential to neutralize the acidic byproducts of the reaction and to ensure the amine remains in its nucleophilic, deprotonated state.
Caption: Workflow for N-Acylation of 8-Boc-1,8-diazaspiro[4.5]decane.
Protocol for N-Acylation
Materials:
-
8-Boc-1,8-diazaspiro[4.5]decane
-
Carboxylic acid of interest
-
HATU or EDC/HOBt
-
DIPEA
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add HATU (1.1 eq) or EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to ensure complete activation of the carboxylic acid.
-
Add 8-Boc-1,8-diazaspiro[4.5]decane (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0-3.0 eq).
-
Stir the reaction at room temperature for 4-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.
| Coupling Reagent | Base | Solvent | Typical Yield | Reference |
| HATU | DIPEA | DMF | >90% | [5] |
| EDC/HOBt | DIPEA | DCM | 80-95% | [6] |
II. N-Alkylation: Introducing Alkyl Substituents for Fine-Tuning Lipophilicity and Steric Profile
Direct N-alkylation of the secondary amine with alkyl halides is a straightforward method to introduce alkyl chains, which can significantly impact the lipophilicity, metabolic stability, and steric bulk of the final compound.
Causality of Experimental Choices in N-Alkylation
The choice of base and solvent is crucial for successful N-alkylation. A moderately strong, non-nucleophilic base such as potassium carbonate or cesium carbonate is typically used to deprotonate the secondary amine without competing in the alkylation reaction.[7][8] Polar aprotic solvents like DMF or acetonitrile are preferred as they effectively solvate the reactants and facilitate the SN2 reaction.
Caption: Workflow for N-Alkylation of 8-Boc-1,8-diazaspiro[4.5]decane.
Protocol for N-Alkylation
Materials:
-
8-Boc-1,8-diazaspiro[4.5]decane
-
Alkyl halide (e.g., bromide or iodide)
-
Potassium carbonate or Cesium carbonate
-
Anhydrous DMF or Acetonitrile
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
To a solution of 8-Boc-1,8-diazaspiro[4.5]decane (1.0 eq) in anhydrous DMF or acetonitrile, add the alkyl halide (1.1-1.5 eq) and potassium carbonate (2.0-3.0 eq) or cesium carbonate (1.5-2.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 6-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Alkylating Agent | Base | Solvent | Temperature | Typical Yield | Reference |
| Alkyl Bromide | K₂CO₃ | DMF | 80 °C | 70-90% | [1] |
| Alkyl Iodide | Cs₂CO₃ | Acetonitrile | 60 °C | 75-95% | [8] |
III. Reductive Amination: A Versatile Route to N-Substituted Derivatives
Reductive amination is a powerful one-pot method for the N-alkylation of amines, proceeding through the in-situ formation and reduction of an iminium ion intermediate.[6][9] This reaction is highly versatile, accommodating a wide range of aldehydes and ketones.
Causality of Experimental Choices in Reductive Amination
The success of reductive amination hinges on the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (STAB) is an ideal choice due to its mildness and selectivity.[10][11] The reaction is often carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to prevent unwanted side reactions. A small amount of acetic acid can be used to catalyze the formation of the iminium ion, particularly with less reactive ketones.[6]
Caption: Workflow for Reductive Amination of 8-Boc-1,8-diazaspiro[4.5]decane.
Protocol for Reductive Amination
Materials:
-
8-Boc-1,8-diazaspiro[4.5]decane
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
To a solution of 8-Boc-1,8-diazaspiro[4.5]decane (1.0 eq) and the aldehyde or ketone (1.1-1.2 eq) in anhydrous DCM or DCE, add a catalytic amount of acetic acid (optional, ~0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Carbonyl Compound | Reducing Agent | Solvent | Typical Yield | Reference |
| Aldehydes | NaBH(OAc)₃ | DCE | 85-95% | [6][12] |
| Ketones | NaBH(OAc)₃ | DCE/AcOH | 70-90% | [11] |
IV. N-Arylation: Constructing C-N Bonds via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl derivatives.[13] This reaction is of paramount importance in medicinal chemistry for accessing a wide range of pharmacologically relevant structures.
Causality of Experimental Choices in Buchwald-Hartwig Amination
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine ligand, and the base. A palladium precatalyst, such as Pd₂(dba)₃, is often used in combination with a bulky, electron-rich phosphine ligand like XPhos or SPhos. These ligands facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine and generate the active palladium-amido complex. Anhydrous, non-polar solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and the reactive intermediates.
Caption: Simplified workflow for Buchwald-Hartwig N-arylation.
Protocol for Buchwald-Hartwig N-Arylation
Materials:
-
8-Boc-1,8-diazaspiro[4.5]decane
-
Aryl halide (e.g., bromide or chloride)
-
Pd₂(dba)₃ or other Pd precatalyst
-
XPhos or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or Dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), 8-Boc-1,8-diazaspiro[4.5]decane (1.2 eq), Pd₂(dba)₃ (1-5 mol%), the phosphine ligand (2-10 mol%), and sodium tert-butoxide (1.4-2.0 eq) to an oven-dried reaction vessel.
-
Add anhydrous toluene or dioxane and seal the vessel.
-
Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter through a pad of celite and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature | Typical Yield | Reference |
| Aryl Bromide | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 °C | 70-95% | [13] |
| Aryl Chloride | Pd₂(dba)₃ / SPhos | LHMDS | Dioxane | 110 °C | 60-85% | [14] |
Conclusion
The selective functionalization of the secondary amine in 8-Boc-1,8-diazaspiro[4.5]decane is a critical step in the synthesis of novel and potent therapeutic agents. The protocols for N-acylation, N-alkylation, reductive amination, and N-arylation described herein provide a robust and versatile toolkit for medicinal chemists. By understanding the underlying principles and carefully selecting the appropriate reaction conditions, researchers can efficiently generate diverse libraries of 1,8-diazaspiro[4.5]decane derivatives for drug discovery and development programs.
References
- Google Patents. (1969).
-
Procyon lotor. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. [Link]
-
MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
- Google Patents. (2020). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
Reddit. (2022). Reductive amination of piperazine. [Link]
-
PubMed. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
-
PubMed Central. (2016). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]
-
Organic Chemistry Portal. (2024). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
-
ResearchGate. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]
-
The Synthetic Inspector. (2024). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]
-
PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). [Link]
-
ResearchGate. (2022). Reaction with Boc-piperazine (18) and (N-Boc-4-amino)piperidine (19). [Link]
-
PubMed. (2001). Reevaluation of the mechanism of the amination of aryl halides catalyzed by BINAP-ligated palladium complexes. [Link]
-
The Hartwig Group. (2024). Palladium-Catalyzed Amination of Aryl Halides with AqueousAmmonia and Hydroxide Base Enabled by Ligand Development. [Link]
-
PubChem. (2024). 2,8-Diazaspiro(4.5)decane-8-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1). [Link]
-
PubMed. (2000). Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | MDPI [mdpi.com]
- 3. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 4. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 5. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Boc Deprotection of 8-Boc-1,8-diazaspiro[4.5]decane Oxalate
Welcome to the technical support center for the Boc deprotection of 8-Boc-1,8-diazaspiro[4.5]decane oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will address common challenges, provide in-depth scientific explanations, and offer robust, field-tested protocols to ensure the success of your experiments.
I. Troubleshooting Guide
This section addresses specific issues you may encounter during the Boc deprotection of this compound, providing potential causes and actionable solutions.
Issue 1: Incomplete or Sluggish Deprotection
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Insufficient Acid Stoichiometry | The Boc group is cleaved via an acid-catalyzed mechanism.[1][2] Both the Boc-protected amine and the product diamine will be protonated by the acid. The oxalate counter-ion will also consume a portion of the acid. Therefore, a stoichiometric excess of acid is crucial for driving the reaction to completion. | 1. Increase Acid Equivalents: Gradually increase the equivalents of the acid (e.g., TFA or HCl). A common starting point is 10-20 equivalents, but some substrates may require more.[3] 2. Consider the Oxalate: Remember that the oxalate salt will react with two equivalents of a strong acid. Factor this into your calculation of total acid needed. |
| Inadequate Acid Strength | While TFA and HCl are strong acids, their effectiveness can be diminished by the solvent or insufficient concentration.[4][5] | 1. Switch to a Stronger Acid System: If using a solution of HCl in an organic solvent (e.g., dioxane or ethyl acetate), ensure it is fresh and has not degraded.[6] Consider switching to neat TFA or a more concentrated HCl solution.[5][] |
| Low Reaction Temperature | Chemical reactions, including deprotection, are generally slower at lower temperatures.[3] | 1. Gentle Heating: If the reaction is sluggish at room temperature, consider gentle heating to 40-50 °C.[3] Monitor carefully to avoid potential side reactions. |
| Poor Solubility | If the starting material is not fully dissolved, the reaction will be heterogeneous and slow. | 1. Optimize Solvent System: Ensure complete dissolution of the this compound. If using dichloromethane (DCM), consider adding a co-solvent like methanol to improve solubility. |
Issue 2: Formation of Side Products
Symptom: HPLC or LC-MS analysis reveals unexpected peaks, indicating the formation of impurities.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Alkylation by tert-Butyl Cation | The deprotection mechanism generates a reactive tert-butyl cation.[1][8] This cation can alkylate nucleophilic sites on your desired product or other molecules in the reaction mixture.[9][10] | 1. Use Scavengers: Incorporate a cation scavenger into your reaction. Common scavengers include triisopropylsilane (TIS) or water, which will trap the tert-butyl cation.[9] 2. Lower the Temperature: Running the reaction at 0 °C can minimize the rate of side reactions.[3] |
| Trifluoroacetylation | When using TFA, the newly deprotected amine can sometimes be acylated by the trifluoroacetate anion, especially under harsh conditions.[][9] | 1. Use HCl Instead of TFA: HCl in an organic solvent like dioxane is a common alternative that avoids this specific side reaction.[][9] |
| Degradation of the Spirocyclic Core | While generally stable, prolonged exposure to strong acids or high temperatures can potentially lead to degradation of the spirodiamine scaffold. | 1. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-exposure to harsh conditions.[11][12] |
Issue 3: Difficulties in Product Isolation and Purification
Symptom: Challenges in obtaining a pure, solid product after work-up. The product may be an oil, difficult to crystallize, or contaminated with salts.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Product is Highly Water-Soluble | The deprotected 1,8-diazaspiro[4.5]decane is a diamine, which, when protonated as a salt (e.g., dihydrochloride or bis(trifluoroacetate)), is often highly soluble in water, making extraction difficult. | 1. Evaporation and Trituration: After removing the volatile acid (like TFA and DCM) under reduced pressure, triturate the resulting residue with a non-polar solvent like diethyl ether or hexane to induce precipitation of the salt.[6] 2. Salt-Free Isolation: After neutralization with a base (e.g., saturated NaHCO₃ solution), extract the free diamine with an organic solvent.[13] Be aware that the free diamine may be more prone to degradation. |
| Product "Oiling Out" | The product separates from the crystallization or trituration solvent as an oil instead of a solid. This happens when the melting point of the product is lower than the temperature of the solution or when it has a high affinity for the solvent. | 1. Change the Solvent: Try a different solvent or a mixture of solvents for trituration or recrystallization.[14] 2. Seeding: Add a small seed crystal of the pure product to induce crystallization.[6] 3. Cooling: Slowly cool the solution to encourage crystal formation. |
| Streaking on TLC Plate | The basic nature of the free diamine can cause it to interact strongly with the acidic silica gel, leading to streaking.[14] | 1. Modify the Eluent: Add a small amount (1-3%) of a basic modifier like triethylamine to the TLC eluent to improve the spot shape.[14] |
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Boc deprotection with a strong acid like TFA?
A1: The Boc deprotection proceeds through an acid-catalyzed elimination. The mechanism involves three key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[1][2]
-
Loss of the tert-butyl cation: This protonation weakens the C-O bond, leading to the departure of the relatively stable tertiary tert-butyl cation and the formation of a carbamic acid intermediate.[1][2]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[1][2] The amine is then protonated by the excess acid to form the corresponding salt.
Q2: Why is my starting material an oxalate salt, and how does this affect the deprotection?
A2: The oxalate salt form of 8-Boc-1,8-diazaspiro[4.5]decane is often used to improve its crystallinity and stability for storage and handling. During the deprotection, the oxalate dianion will be protonated by two equivalents of the strong acid used for Boc removal. It is crucial to account for this in your stoichiometric calculations to ensure you have a sufficient excess of acid to both neutralize the oxalate and catalyze the deprotection.
Q3: Can I use milder conditions to deprotect the Boc group if my molecule has other acid-sensitive functionalities?
A3: Yes, several alternative methods for Boc deprotection under milder conditions exist:
-
Milder Acidic Conditions: Using a weaker acid or a more dilute solution of a strong acid can sometimes provide the desired selectivity.[3]
-
Lewis Acids: Reagents like zinc bromide in an organic solvent can effect Boc deprotection, often with different selectivity compared to strong protic acids.[5]
-
Thermal Deprotection: In some cases, heating the Boc-protected amine can cause thermolytic cleavage of the protecting group, although this often requires high temperatures.[15][16]
-
Oxalyl Chloride in Methanol: This has been reported as a mild method for deprotecting a variety of N-Boc compounds.[17][18]
Q4: How can I effectively monitor the progress of the deprotection reaction?
A4: The two most common and effective methods for monitoring the reaction are:
-
Thin-Layer Chromatography (TLC): The deprotected amine product is significantly more polar than the Boc-protected starting material and will have a lower Rf value.[11] Staining the TLC plate with ninhydrin can be used to visualize the primary or secondary amine product.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method for monitoring the disappearance of the starting material and the appearance of the product, confirming their respective molecular weights.[11][12]
III. Experimental Protocols & Data
Standard Protocol for Boc Deprotection using TFA
This protocol is a general guideline and may require optimization for your specific scale and equipment.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10-20 eq) dropwise to the stirred solution. Effervescence (CO₂ evolution) should be observed.[2]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS until all starting material is consumed.[3]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To the resulting residue, add anhydrous diethyl ether and stir or sonicate to precipitate the product as the bis(trifluoroacetate) salt.
-
Collect the solid product by vacuum filtration, wash with fresh diethyl ether, and dry under vacuum.
Data Presentation
| Parameter | Typical Value/Range | Notes |
| Reagent Equivalents (TFA) | 10 - 20 eq | Must be in excess to neutralize oxalate and catalyze the reaction. |
| Reaction Time | 1 - 4 hours | Monitor by TLC or LC-MS for completion.[11][12] |
| Temperature | 0 °C to Room Temperature | Lower temperatures can minimize side reactions.[3] |
| Typical Yield | >90% | Yield can be affected by the efficiency of the work-up and purification. |
IV. Visualizations
Boc Deprotection Mechanism
Caption: Acid-catalyzed Boc deprotection mechanism.
Troubleshooting Workflow for Incomplete Deprotection
Caption: Workflow for troubleshooting incomplete deprotection.
V. References
-
Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from Common Organic Chemistry.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
-
El-faham, A., & Almarhoon, Z. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry, 2, 149-155.
-
Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism. YouTube.
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection.
-
Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
-
BenchChem. (n.d.). Application Notes and Protocols for t-Boc Deprotection of N-methyl-N-(t-Boc)-PEG4-acid.
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23823–23831.
-
Reddit. (2023, May 18). Alternative Methods for Boc Deprotection. r/chemistry.
-
ResearchGate. (2016, March 26). Any suggestion on Boc deprotection without using acid?.
-
Weinberg, K., Stoit, A. R., Kruse, C. G., & Gallagher, T. (2013). Synthesis and differential functionalisation of pyrrolidine and piperidine based spirodiamine scaffolds. Tetrahedron, 69(26), 5487-5496.
-
The Royal Society of Chemistry. (n.d.). Supporting Information.
-
BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
-
ResearchGate. (n.d.). Proposed mechanism of oxalyl-chloride mediated deprotection of N-Boc group.
-
Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM.
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 23823-23831.
-
BenchChem. (n.d.). N-Boc deprotection issues and alternative methods.
-
BenchChem. (n.d.). Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride.
-
Ma, D., & Zhu, W. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
-
ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?.
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
-
MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
-
The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides.
-
BOC Sciences. (n.d.). BOC-amino acids.
-
ProQuest. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
-
BenchChem. (n.d.). Technical Support Center: Purification of 6,7-Diazaspiro[4.5]decane Intermediates.
-
PubMed. (2020, July 15). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.
-
PubMed. (1995, May). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists.
-
Merck Millipore. (n.d.). 1,4-Dioxa-8-azaspiro[4.5]decane CAS 177-11-7.
-
Sigma-Aldrich. (n.d.). 1,4-Dioxa-8-azaspiro 4.5 decane 98 177-11-7.
Sources
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mcours.net [mcours.net]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. microsaic.com [microsaic.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 1,8-Diazaspiro[4.5]decane
Welcome to the technical support center for the synthesis of 1,8-diazaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable spirocyclic scaffold. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 1,8-diazaspiro[4.5]decane, with a focus on the identification and mitigation of common byproducts. The primary synthetic route discussed involves the reaction of an N-protected 4-piperidone with a suitable two-carbon nitrogen source, followed by cyclization and deprotection.
Common Byproducts and Their Mitigation
The formation of byproducts is a frequent challenge in multi-step organic syntheses. Below is a table detailing common impurities encountered in the synthesis of 1,8-diazaspiro[4.5]decane, their likely causes, and strategies to minimize their formation.
| Potential Byproduct | Plausible Cause | Identification | Mitigation/Solution |
| Iminium Ion Intermediate | Incomplete reduction during reductive amination. | LC-MS, ¹H NMR (presence of imine proton). | Ensure the reducing agent is fresh and added in sufficient stoichiometry. Monitor the reaction by TLC or LC-MS until the starting material is consumed. |
| Partially Deprotected Intermediates | Incomplete removal of protecting groups (e.g., Boc, Cbz). | LC-MS (mass corresponding to one protecting group remaining), ¹H NMR (presence of protecting group signals). | Extend reaction time for deprotection, use a larger excess of the deprotecting agent, or consider a different deprotection strategy. |
| N-Oxide of 1,8-Diazaspiro[4.5]decane | Oxidation of the tertiary amine during workup or storage. | LC-MS (mass +16 Da), ¹³C NMR (shift of carbons adjacent to nitrogen). | Use degassed solvents, store the final product under an inert atmosphere, and avoid prolonged exposure to air. |
| Rearrangement Products | Certain precursors to spirodiamines can be prone to rearrangement under acidic or basic conditions.[1] | Characterization by 2D NMR and comparison with expected spectra. | Carefully control pH and temperature during the reaction and workup. Consider alternative synthetic routes if rearrangement is persistent. |
| Products of Self-Condensation of 4-Piperidone | Aldol-type condensation of the enolizable ketone starting material, often catalyzed by acid or base. | ¹H and ¹³C NMR showing complex aliphatic signals and a higher molecular weight than the desired product on LC-MS. | Add the amine nucleophile to the ketone before introducing any acid or base catalyst. Maintain a low reaction temperature. |
| Unreacted Starting Materials | Incomplete reaction due to insufficient reaction time, low temperature, or poor reagent quality. | TLC, LC-MS, ¹H NMR. | Monitor the reaction closely until completion. Increase reaction temperature or time as needed. Ensure the purity and reactivity of all starting materials. |
Experimental Protocols
Protocol 1: Synthesis of 1,8-Diazaspiro[4.5]decane via Reductive Amination
This protocol describes a general procedure for the synthesis of 1,8-diazaspiro[4.5]decane from N-Boc-4-piperidone and aminoacetaldehyde dimethyl acetal.
Step 1: Reductive Amination
-
To a solution of N-Boc-4-piperidone (1.0 eq) in dichloroethane (DCE) at room temperature, add aminoacetaldehyde dimethyl acetal (1.1 eq).
-
Stir the mixture for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Cyclization and Deprotection
-
Dissolve the purified product from Step 1 in a solution of 4M HCl in dioxane.
-
Stir the mixture at room temperature for 4-6 hours, monitoring the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in methanol and heat to reflux for 2 hours to promote cyclization.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Basify the residue with aqueous NaOH solution and extract with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 1,8-diazaspiro[4.5]decane.
Visualizing the Synthetic Pathway and Troubleshooting
Synthetic Pathway
Caption: Synthetic route to 1,8-diazaspiro[4.5]decane.
Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying 1,8-diazaspiro[4.5]decane?
A1: The basic nature of the two amino groups in 1,8-diazaspiro[4.5]decane can lead to streaking on silica gel TLC plates and during column chromatography. To mitigate this, a small amount of a basic modifier like triethylamine (1-3%) can be added to the eluent. Alternatively, for amine salts, adding a few drops of an acid like acetic acid can improve the spot shape.[2] Another common issue is the high water solubility of the free base, which can complicate extraction. Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent.
Q2: I am observing incomplete Boc deprotection. What can I do?
A2: Incomplete Boc deprotection is a frequent issue. Ensure you are using a sufficient excess of the acid (e.g., 4M HCl in dioxane). Check that the reagent is not old or degraded. It is also crucial to monitor the reaction by TLC until the starting material is completely consumed, as reaction times can vary.
Q3: My final product is an oil instead of a solid. How can I induce crystallization?
A3: If the free base "oils out," try triturating the oil with a non-polar solvent like hexane or diethyl ether. Seeding with a small crystal of the product, if available, can also induce crystallization. If these methods fail, purification of the free base by column chromatography followed by conversion to a hydrochloride salt can often yield a solid product.
Q4: Are there alternative synthetic routes to 1,8-diazaspiro[4.5]decane?
A4: Yes, various synthetic strategies for diazaspiro[4.5]decanes have been reported, including multi-component reactions and domino reactions that can form multiple carbon-carbon bonds in a single step.[3] The choice of route often depends on the desired substitution pattern and the available starting materials.
Q5: What safety precautions should be taken during this synthesis?
A5: Standard laboratory safety protocols should be strictly followed. Handle all reagents, especially strong acids and bases, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Be cautious when working with reactive intermediates and during workup procedures.
References
- Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride. Benchchem.
- Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. ResearchGate.
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI.
- Technical Support Center: Purification of 6,7-Diazaspiro[4.5]decane Intermediates. Benchchem.
- Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed.
- Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. NIH.
- Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed.
- (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed.
- One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. PubMed.
- Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. PubMed.
Sources
- 1. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 8-Boc-1,8-diazaspiro[4.5]decane Oxalate
Welcome to the technical support center for the purification of 8-Boc-1,8-diazaspiro[4.5]decane oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the purification of this important synthetic intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you can achieve the desired purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the purification of this compound.
Q1: What is the purpose of Boc protection in the synthesis of 1,8-diazaspiro[4.5]decane derivatives?
A1: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. In the case of 1,8-diazaspiro[4.5]decane, which is a diamine, selective mono-Boc protection is often a crucial step in a multi-step synthesis. It allows for the differentiation of the two nitrogen atoms, enabling selective functionalization of the unprotected amine while the Boc-protected amine remains unreactive. The Boc group is stable under many reaction conditions but can be easily removed under acidic conditions, making it a versatile tool in organic synthesis.
Q2: Why is the oxalate salt of 8-Boc-1,8-diazaspiro[4.5]decane prepared?
A2: The free amine of 8-Boc-1,8-diazaspiro[4.5]decane is often an oil or a low-melting solid that can be difficult to handle and purify. Conversion to an oxalate salt serves several purposes. Firstly, it often induces crystallization, yielding a stable, crystalline solid that is easier to handle, weigh, and store. Secondly, the process of crystallization and recrystallization of the oxalate salt is an effective method for purification, allowing for the removal of impurities that may not have been easily separable from the free amine.
Q3: What are the most common impurities encountered in the synthesis of 8-Boc-1,8-diazaspiro[4.5]decane?
A3: The most common impurities arise from the Boc protection step. These can include:
-
1,8-Di-Boc-1,8-diazaspiro[4.5]decane: The product of over-protection where both amine groups have reacted with the Boc anhydride.
-
Unreacted 1,8-diazaspiro[4.5]decane: The starting diamine which has not reacted.
-
Byproducts from the Boc protection reaction: Such as t-butanol and other reagents used in the reaction.
During the synthesis of the spirocycle itself, impurities can include starting materials and side-products from the specific synthetic route employed.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify the desired product and any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique for detecting the presence of the desired compound and any impurities by their mass-to-charge ratio. It is particularly useful for identifying trace impurities.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the sample by separating the components of the mixture. A pure sample will ideally show a single peak.
Troubleshooting Guide
This section provides solutions to common problems you may encounter during the purification of this compound.
| Problem | Potential Causes | Solutions & Explanations |
| Low Yield of Oxalate Salt | Incomplete reaction during Boc protection. | Ensure the stoichiometry of the Boc anhydride is appropriate. A slight excess may be needed. Monitor the reaction by TLC or LC-MS to ensure completion. |
| Loss of product during work-up. | The free amine can have some water solubility. Ensure thorough extraction with an appropriate organic solvent. | |
| Inefficient precipitation of the oxalate salt. | Ensure the correct solvent is used for the salt formation. A solvent in which the oxalate salt is poorly soluble is required. Cooling the solution can also improve precipitation. | |
| Product "Oils Out" During Crystallization | The solvent system is not optimal. | "Oiling out" occurs when the product separates as a liquid instead of a solid. This can happen if the solvent is too good a solvent for the compound at the crystallization temperature. Try a different solvent system or a mixture of solvents. |
| The solution is too concentrated. | A highly supersaturated solution can lead to oiling out. Try using a more dilute solution. | |
| The cooling rate is too fast. | Rapid cooling can prevent the molecules from arranging into a crystal lattice. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. | |
| Presence of Di-Boc Impurity in Final Product | Excess Boc anhydride used during the protection step. | Carefully control the stoichiometry of the Boc anhydride. Using a slight excess is common, but a large excess can lead to the formation of the di-protected product. |
| The di-Boc protected compound co-precipitates with the desired product. | The di-Boc compound is less polar than the mono-Boc product. Purification of the free amine by column chromatography before salt formation can remove the di-Boc impurity. | |
| NMR Spectrum Shows Broad Peaks | Presence of residual acid or base. | Ensure the product is thoroughly washed and dried. Residual acid or base can cause peak broadening. |
| The compound is not fully dissolved in the NMR solvent. | Ensure complete dissolution in the NMR solvent. Sonication may be helpful. | |
| Paramagnetic impurities. | While less common, paramagnetic impurities can cause significant peak broadening. These can sometimes be removed by filtration through a small plug of silica gel (as the free amine). |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require some optimization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture such as ethyl acetate/heptane)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with a water or oil bath)
-
Stir bar or boiling chips
-
Buchner funnel and filter paper
-
Vacuum flask
-
Cold solvent for washing
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For Boc-protected amines and their salts, alcohols like isopropanol or ethanol, or solvent mixtures like ethyl acetate/heptane are often good starting points.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar or boiling chips. Add a minimal amount of the chosen solvent to just cover the solid.
-
Heating: Gently heat the mixture with stirring. Add more solvent in small portions until the solid completely dissolves. It is important to use the minimum amount of hot solvent to ensure a good recovery.
-
Cooling and Crystallization: Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. You may cover the flask to prevent solvent evaporation.
-
Inducing Crystallization (if necessary): If crystals do not form upon cooling, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.
-
Further Cooling: Once crystals have started to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum or in a drying oven at a temperature well below the melting point of the compound.
Visualization of the Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Analytical Data (Reference)
Due to the limited availability of public data for 8-Boc-1,8-diazaspiro[4..5]decane oxalate, the following are expected chemical shifts based on analogous structures and general principles of NMR spectroscopy. These should be used as a guide and may not perfectly match experimental data.
Expected ¹H NMR Chemical Shifts (in CDCl₃, ~400 MHz):
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Boc (t-butyl) | ~1.45 | s (9H) |
| Piperidine ring protons | 1.5 - 1.8, 2.8 - 3.5 | m |
| Pyrrolidine ring protons | 1.6 - 1.9, 2.9 - 3.6 | m |
| NH (of the free amine) | Variable, broad | br s |
Expected ¹³C NMR Chemical Shifts (in CDCl₃, ~100 MHz):
| Carbon | Expected Chemical Shift (ppm) |
| Boc (quaternary C) | ~79-80 |
| Boc (methyl C's) | ~28.5 |
| Spirocyclic carbon | ~55-65 |
| Piperidine and pyrrolidine carbons | ~25-55 |
| Carbonyl (C=O) of Boc | ~155-156 |
| Oxalate carbons | ~160-165 |
LC-MS:
-
Expected [M+H]⁺: For the free base (C₁₃H₂₄N₂O₂), the expected [M+H]⁺ is approximately 241.19.
-
Method: A reverse-phase C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point for LC-MS analysis.
References
-
Albanese, V., et al. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. RSC Medicinal Chemistry, 13(5), 621-634. [Link]
-
Servín-Sánchez, L. F., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 22-28. [Link]
-
Weinberg, K., et al. (2013). Synthesis and differential functionalisation of pyrrolidine and piperidine based spirodiamine scaffolds. Tetrahedron, 69(26), 5487-5497. [Link]
-
Ralph, M. S., & Roesner, R. A. (2003). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. John Wesley Powell Student Research Conference. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
PubChem. (n.d.). tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate;oxalic acid. Retrieved from [Link]
-
Hu, L., et al. (2024). 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. ACS Medicinal Chemistry Letters. [Link]
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]
-
On, S.-J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]
Technical Support Center: Regioselective Functionalization of 1,8-Diazaspiro[4.5]decane
Welcome to the technical support center for the regioselective functionalization of 1,8-diazaspiro[4.5]decane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of selectively modifying this valuable scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
The 1,8-diazaspiro[4.5]decane core is a privileged scaffold in modern drug discovery, offering a unique three-dimensional architecture for the development of novel therapeutics. However, the presence of two distinct secondary amine nitrogens, N1 and N8, presents a significant challenge in achieving regioselective functionalization. This guide provides practical, field-proven insights to help you overcome these hurdles and achieve your synthetic goals.
Troubleshooting Guides
This section addresses specific problems you may encounter during the regioselective functionalization of 1,8-diazaspiro[4.5]decane. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions.
Issue 1: Poor or No Regioselectivity in Mono-functionalization
Question: I am attempting a mono-functionalization (e.g., acylation or alkylation) of 1,8-diazaspiro[4.5]decane, but I'm obtaining a mixture of N1- and N8-substituted products, along with the di-substituted product. How can I improve the regioselectivity for a single isomer?
Underlying Causes and Scientific Rationale:
The two nitrogen atoms in 1,8-diazaspiro[4.5]decane, the N1 in the five-membered pyrrolidine ring and the N8 in the six-membered piperidine ring, exhibit different steric and electronic properties. The N1 nitrogen is generally considered to be more sterically hindered due to the spirocyclic fusion. Conversely, the N8 nitrogen is more exposed. Electronically, the relative basicity and nucleophilicity of the two nitrogens can be influenced by the solvent and reaction conditions. Achieving high regioselectivity often depends on exploiting these subtle differences.
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
Actionable Solutions:
-
Steric Control:
-
Utilize Bulky Reagents: Employing sterically demanding acylating or alkylating agents will preferentially target the more accessible N8 position.
-
Low-Temperature Conditions: Conducting the reaction at reduced temperatures (e.g., -78 °C) can enhance the kinetic resolution between the two nitrogen atoms, favoring substitution at the less hindered site.
-
-
Electronic Control:
-
Solvent Effects: The choice of solvent can influence the conformation of the spirocycle and the solvation of the amine groups, thereby altering their relative nucleophilicity. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF).
-
Base Selection: The base used for deprotonation can play a crucial role. A bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) may selectively deprotonate one amine over the other.
-
-
Orthogonal Protection Strategy:
-
This is the most robust and often necessary approach for achieving unambiguous regioselectivity. The general strategy involves:
-
Di-protection: Protect both nitrogen atoms with an orthogonal protecting group, such as a Boc group.
-
Selective Mono-deprotection: Exploit the differential reactivity of the two protected nitrogens to selectively remove one protecting group. For some related diazaspirocycles, direct mono-carbamoylation has been reported as inefficient, making selective deprotection a more viable route.[1]
-
Functionalization: Modify the free amine.
-
Final Deprotection: Remove the remaining protecting group.
-
-
Issue 2: Difficulty in Synthesizing the Mono-Boc Protected Intermediate
Question: I am trying to prepare a mono-Boc protected 1,8-diazaspiro[4.5]decane, but the reaction yields a mixture of the starting material, the desired mono-protected product, and the di-protected product, which are difficult to separate. How can I optimize this reaction?
Underlying Causes and Scientific Rationale:
The direct mono-Boc protection of diamines can be challenging due to the small difference in reactivity between the free amine and the mono-protected carbamate's remaining amine. The use of a suitable proton source to selectively protonate one amine can be an effective strategy.
Actionable Solutions:
-
Acid-Mediated Mono-protection: A general and effective method for the mono-Boc protection of diamines involves the in situ generation of the mono-protonated diamine.
-
Protocol: Dissolve the 1,8-diazaspiro[4.5]decane in a suitable solvent like methanol or dichloromethane. Add one equivalent of a proton source, such as trimethylsilyl chloride (Me3SiCl) or thionyl chloride (SOCl2), to generate the mono-hydrochloride salt in situ. Then, add one equivalent of di-tert-butyl dicarbonate (Boc)2O. The protonated amine is less nucleophilic, allowing for the selective protection of the free amine.
-
Table 1: Comparison of Mono-protection Strategies
| Strategy | Advantages | Disadvantages |
| Direct Mono-protection | One-step procedure. | Often results in a mixture of products, requiring careful chromatographic separation. |
| Acid-Mediated Mono-protection | Higher yields of the mono-protected product.[1] | Requires careful stoichiometry of the acid source. |
| Selective Deprotection of Di-Boc | Can provide access to specific isomers if selective deprotection is achievable. | Requires an additional protection and deprotection step, lowering overall yield. |
Frequently Asked Questions (FAQs)
Q1: Which nitrogen, N1 or N8, is generally more reactive?
The N8 nitrogen, being part of a six-membered ring and less sterically encumbered, is generally the more nucleophilic and kinetically favored site for reactions with unhindered electrophiles. However, the N1 nitrogen's reactivity can be enhanced under certain conditions, and thermodynamic control can sometimes favor N1 substitution.
Q2: How can I confirm the regiochemistry of my functionalized product?
A combination of 1D and 2D NMR techniques is essential for unambiguous structure determination.
-
1H-NMR: The chemical shifts of the protons adjacent to the functionalized nitrogen will be significantly different from those adjacent to the free amine.
-
13C-NMR: The chemical shifts of the carbons alpha to the nitrogen will also show characteristic changes upon functionalization.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. An HMBC experiment will show long-range correlations between the protons of the newly introduced group and the carbons of the spirocyclic core, confirming the site of attachment. For instance, a correlation between the protons of an N-acetyl methyl group and the alpha-carbons of either the pyrrolidine or piperidine ring will definitively identify the isomer.
Q3: Are there any specific side reactions I should be aware of?
-
Over-functionalization: The most common side reaction is di-substitution. This can be minimized by using a slight excess of the diamine relative to the electrophile and by slow addition of the electrophile at low temperatures.
-
Ring-opening: Under harsh acidic or basic conditions, cleavage of the spirocycle is a possibility, although it is generally a robust scaffold.
-
Rearrangement: For some related spirodiamines, rearrangements of key precursors have been reported.[1] Careful handling of intermediates and avoiding harsh reaction conditions are recommended.
Q4: Where can I find reliable protocols for the synthesis of 1,8-diazaspiro[4.5]decane derivatives?
While a single comprehensive source is not available, numerous publications in medicinal chemistry journals describe the synthesis of various derivatives.[2][3][4][5][6][7] It is advisable to consult these primary literature sources and adapt the reported procedures to your specific needs.
Experimental Protocols
Protocol 1: General Procedure for Acid-Mediated Mono-Boc Protection of 1,8-Diazaspiro[4.5]decane
-
Dissolve 1,8-diazaspiro[4.5]decane (1.0 eq) in anhydrous methanol (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylsilyl chloride (1.0 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.0 eq) in methanol dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography (silica gel, gradient elution with dichloromethane/methanol) to isolate the mono-Boc protected product.
Protocol 2: Regioselective N8-Acylation of Mono-Boc-1,8-diazaspiro[4.5]decane
-
Dissolve the N1-Boc-1,8-diazaspiro[4.5]decane (1.0 eq) in anhydrous dichloromethane (0.1 M).
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (1.2 eq).
-
Cool the solution to 0 °C.
-
Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N8-acylated, N1-Boc-protected product.
Visualization of Key Concepts
Caption: A summary of the challenges and strategies in the functionalization of 1,8-diazaspiro[4.5]decane.
References
-
Weinberg, K., Stoit, A. R., Kruse, C. G., & Gallagher, T. (2013). Synthesis and differential functionalisation of pyrrolidine and piperidine based spirodiamine scaffolds. Tetrahedron, 69(24), 5008-5016. [Link]
-
Jiang, H., & Li, C. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359. [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
-
Albanese, V., et al. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. RSC Medicinal Chemistry, 13(7), 869-879. [Link]
-
Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(4), M1228. [Link]
-
Friebe, M., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5624-5634. [Link]
-
Krafft, E. A., et al. (2005). A Straightforward and Efficiently Scaleable Synthesis of Novel Racemic 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives. Synthesis, 2005(19), 3245-3252. [Link]
-
DeMent, K. M., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Brown, J. A., et al. (2018). Isoform selective PLD inhibition by novel, chiral 2,8-diazaspiro[4.5]decan-1-one derivatives. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3670-3673. [Link]
-
Wanibuchi, F., et al. (1991). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 34(8), 2311-2326. [Link]
-
Majumder, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309. [Link]
-
Wanibuchi, F., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 41(3), 488-496. [Link]
-
Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. ResearchGate. [Link]
-
Hu, L., et al. (2024). 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. ACS Medicinal Chemistry Letters, 15(7), 1026-1031. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isoform selective PLD inhibition by novel, chiral 2,8-diazaspiro[4.5]decan-1-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing side reactions during coupling with 8-Boc-1,8-diazaspiro[4.5]decane
Welcome to the technical support guide for optimizing amide coupling reactions with 8-Boc-1,8-diazaspiro[4.5]decane. This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this sterically hindered secondary amine into their synthetic workflows. Here, we will address common challenges, provide detailed troubleshooting protocols, and explain the chemical principles behind our recommendations to ensure your success.
Introduction: The Challenge of Steric Hindrance
8-Boc-1,8-diazaspiro[4.5]decane is a valuable building block, particularly as a rigid linker in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).[1][2] Its spirocyclic core imparts conformational rigidity, a desirable trait in rational drug design. However, the structural features of this amine present a significant challenge in standard amide coupling reactions. The secondary amine at the 1-position is flanked by the bulky spirocyclic system and the tert-butoxycarbonyl (Boc) protecting group on the adjacent piperidine ring. This steric congestion can severely retard the rate of acylation, leading to low yields, incomplete reactions, and the prevalence of side reactions.
This guide provides a systematic approach to overcoming these steric barriers to achieve high-yielding and clean amide bond formation.
Frequently Asked Questions (FAQs)
Q1: My standard EDC/HOBt coupling with 8-Boc-1,8-diazaspiro[4.5]decane is failing or giving very low yields. Why is this happening?
A1: The primary reason for failure with standard carbodiimide reagents like EDC, even with additives like HOBt, is the high degree of steric hindrance around the secondary amine of 8-Boc-1,8-diazaspiro[4.5]decane.[2] The O-acylisourea intermediate formed from EDC and your carboxylic acid is highly reactive but also sterically demanding.[3] The bulky nature of the spirocyclic amine makes its nucleophilic attack on this intermediate extremely slow. This slow desired reaction allows side reactions to dominate, such as the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea, which terminates the reaction pathway and complicates purification.[3]
Q2: Which class of coupling reagents is recommended for such a sterically hindered amine?
A2: For sterically demanding couplings, uronium/aminium or phosphonium salt-based reagents are strongly recommended over carbodiimides. Reagents like HATU , HCTU , and COMU are particularly effective.[1] These reagents generate highly reactive OAt (from HATU) or Oxyma (from COMU) esters of your carboxylic acid.[4] These activated esters are more stable than the O-acylisourea intermediate from carbodiimides, allowing for longer reaction times without significant degradation, which is necessary for the slow-reacting, hindered amine to eventually form the amide bond.
Q3: What is the optimal order of addition when using a reagent like HATU?
A3: The generally accepted best practice is to pre-activate the carboxylic acid before introducing the amine.[5] Dissolve your carboxylic acid, HATU (or a similar reagent), and a non-nucleophilic base like DIPEA in your solvent (e.g., DMF) and stir for 15-30 minutes at room temperature. This allows for the formation of the active ester. Then, add a solution of 8-Boc-1,8-diazaspiro[4.5]decane to this pre-activated mixture. This method prevents the potential for HATU to react directly with the amine, which can form an inactive guanidinium byproduct and consumes your valuable starting materials.[5]
Q4: I am observing epimerization of my chiral carboxylic acid when coupling with 8-Boc-1,8-diazaspiro[4.5]decane. How can I minimize this?
A4: Epimerization is a significant risk, especially when long reaction times and strong bases are required for hindered couplings. It can occur via direct abstraction of the alpha-proton by the base or through the formation of an oxazolone intermediate.[6] To mitigate this:
-
Use a weaker, sterically hindered base: Substitute DIPEA with 2,4,6-collidine or N-methylmorpholine (NMM), which are less prone to causing epimerization.[7]
-
Lower the reaction temperature: Perform the coupling at 0 °C, allowing it to slowly warm to room temperature. While this will slow down the reaction rate, it will disproportionately slow the rate of epimerization.
-
Choose the right reagent/additive combination: Reagents that form OAt esters (like HATU) or incorporate OxymaPure (like COMU) are known to be superior at suppressing racemization compared to older HOBt-based reagents.[4]
Q5: Even with HATU, my reaction is sluggish. What else can I do?
A5: If potent uronium salts are still not providing satisfactory results, you may need to consider an alternative activation strategy. The formation of an acyl fluoride from your carboxylic acid is an excellent option for extremely hindered couplings.[6][8] Acyl fluorides are relatively small and highly electrophilic, minimizing steric repulsion during the nucleophilic attack by the hindered amine. You can form the acyl fluoride in situ using a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or by pre-forming it with a reagent like Deoxo-Fluor before adding the amine.
Troubleshooting Guides
Problem 1: Low or No Product Formation
This is the most common issue and is almost always linked to insufficient reactivity to overcome the steric barrier.
Caption: Troubleshooting workflow for low coupling efficiency.
Problem 2: Formation of Multiple Byproducts
Complex crude reaction mixtures often indicate that side reactions are outcompeting the desired amide bond formation.
| Byproduct | Probable Cause | Recommended Solution |
| N-Acylurea | Use of carbodiimide reagents (EDC, DCC) with a slow coupling rate. The O-acylisourea intermediate rearranges before the amine can attack.[3] | Switch to a uronium/aminium salt reagent like HATU or COMU. These form more stable activated esters, minimizing this side reaction pathway. |
| Guanidinium Adduct | Using a uronium reagent (like HATU/HBTU) and adding it last to a mixture of the amine and acid. The reagent can react directly with the amine. | Pre-activate the carboxylic acid. Mix the acid, coupling reagent, and base for 15-30 minutes before adding the 8-Boc-1,8-diazaspiro[4.5]decane. |
| Unreacted Starting Material | Incomplete reaction due to insufficient activation, time, or temperature. | Increase reaction time (up to 24 hours), consider gentle heating (40-50 °C), and ensure at least 1.2 equivalents of the coupling reagent are used. |
Recommended Experimental Protocols
Protocol 1: High-Potency Uronium Salt Coupling (HATU)
This is the recommended starting point for coupling with 8-Boc-1,8-diazaspiro[4.5]decane.
Step-by-Step Methodology:
-
Reagent Preparation:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and HATU (1.2 eq).
-
Dissolve the solids in anhydrous DMF (or another suitable aprotic solvent like NMP or DMSO).
-
-
Pre-activation:
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the stirred solution.
-
Stir the mixture at room temperature for 15-30 minutes. The solution may change color, indicating the formation of the activated OAt-ester.
-
-
Amine Addition:
-
In a separate vial, dissolve 8-Boc-1,8-diazaspiro[4.5]decane (1.1 eq) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the pre-activated carboxylic acid mixture.
-
-
Reaction:
-
Stir the reaction at room temperature for 4-12 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Monitor the reaction progress by LC-MS or TLC until the consumption of the limiting reagent is observed.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine to remove excess reagents and DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Acyl Fluoride Method for Extremely Hindered Couplings
This protocol is recommended when Protocol 1 fails or gives unsatisfactory yields.
Step-by-Step Methodology:
-
Acyl Fluoride Formation:
-
To a dry flask under an inert atmosphere, add the carboxylic acid (1.0 eq).
-
Dissolve in anhydrous DCM or MeCN.
-
Add a fluorinating agent such as Deoxo-Fluor (1.2 eq) or TFFH (1.2 eq) at 0 °C. If using TFFH, a base like pyridine may be required.
-
Allow the reaction to stir at 0 °C to room temperature for 1-2 hours until the formation of the acyl fluoride is complete (monitor by IR for the characteristic C=O stretch or by ¹⁹F NMR).
-
Caution: Handle fluorinating agents with care in a fume hood.
-
-
Amine Coupling:
-
In a separate flask, dissolve 8-Boc-1,8-diazaspiro[4.5]decane (1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) in anhydrous DCM or MeCN.
-
Slowly add the solution of the acyl fluoride to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Gentle heating may be required.
-
-
Work-up and Purification:
-
Follow the work-up and purification steps as described in Protocol 1.
-
Data Summary and Reagent Selection
The choice of coupling reagent is critical. The following table provides a comparative overview to guide your selection, based on established performance with other sterically hindered substrates.
Table 1: Comparative Guide to Coupling Reagents for Hindered Amines
| Reagent Class | Example(s) | Relative Reactivity | Racemization Risk | Key Considerations |
| Carbodiimides | EDC, DCC | Low | Moderate to High | Not recommended for this substrate due to slow reaction rates leading to N-acylurea formation.[3] |
| Uronium/Aminium (HOBt-based) | HBTU, TBTU | Moderate | Moderate | Better than carbodiimides, but may be insufficient for this level of steric hindrance. |
| Uronium/Aminium (HOAt-based) | HATU | Very High | Low | Highly recommended. OAt esters are more reactive and HOAt is a superior catalyst, suppressing racemization.[2] |
| Uronium/Aminium (Oxyma-based) | COMU | Very High | Very Low | Excellent choice. Oxyma-based reagents are highly efficient, have a better safety profile than benzotriazole-based reagents, and are excellent at suppressing racemization.[4] |
| Phosphonium | PyBOP, PyAOP | High | Low to Moderate | Effective, but can be less reactive than HATU/COMU for the most difficult cases. Byproducts are generally easier to remove than urea derivatives. |
| Acyl Halide Precursors | TFFH, Deoxo-Fluor | Highest | Low (if formed correctly) | Best for failed reactions. Acyl fluorides are small and highly reactive. Requires an extra step and careful handling of fluorinating agents.[6][9] |
Mechanistic Insights
Understanding the reaction pathways is key to effective troubleshooting.
Caption: Comparison of carbodiimide vs. uronium salt activation pathways. The stable active ester in the HATU pathway is key to success with hindered amines.
References
-
Aapptec Peptides. (2021). Carbodiimides and Additives. [Link]
-
Wei, W., et al. (2025). Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker. Bioorganic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Acyl fluoride synthesis by fluorination. [Link]
- Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews.
- Badland, M., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
- GNA, G., et al. (2021). Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. The Journal of Organic Chemistry.
- Carpino, L. A., & El-Faham, A. (1999). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: A New Generation of Amide/Peptide Coupling Reagents. The Journal of Organic Chemistry.
-
Reddit. (2023). HATU coupling - what's the best order?. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US5118687A - 1-oxa-2-oxo-8-azaspiro(4,5)decane derivatives, pharmaceutical compositions containing them and process for preparing same - Google Patents [patents.google.com]
- 5. CN117425654A - 2,8-diazaspiro[4.5]decane compound - Google Patents [patents.google.com]
- 6. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 2,8-Diazaspiro(4.5)decane-8-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1) | C15H26N2O6 | CID 72207305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Solubility of Diazaspiro[4.5]decane Intermediates
Welcome to the technical support center for diazaspiro[4.5]decane intermediates. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering solubility challenges with this valuable heterocyclic scaffold. The rigid, three-dimensional nature of the diazaspiro[4.5]decane core is a cornerstone of its utility in medicinal chemistry, but it often contributes to poor aqueous solubility, creating hurdles in preclinical and formulation development.[1]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common issues. Our approach is rooted in fundamental physicochemical principles and field-proven strategies to help you overcome these obstacles efficiently.
Frequently Asked Questions (FAQs)
Q1: Why are my diazaspiro[4.5]decane intermediates exhibiting such low aqueous solubility?
A: The poor solubility of this scaffold typically stems from a combination of factors inherent to its structure:
-
Molecular Rigidity and Lipophilicity: The spirocyclic system is conformationally restricted and often non-polar, contributing to a high crystal lattice energy and a hydrophobic character. Overcoming this lattice energy is a primary thermodynamic barrier to dissolution.
-
pH-Dependent Solubility: As the name "diaza" implies, the structure contains two nitrogen atoms, which are basic. The solubility of such basic compounds is highly dependent on the pH of the aqueous medium.[2] At neutral or alkaline pH, the molecule exists predominantly in its neutral, un-ionized form, which is significantly less soluble. As the pH decreases, the nitrogen atoms become protonated, forming cationic species that are much more soluble in water.[3]
-
High Molecular Weight: Derivatives of the diazaspiro[4.5]decane core can be large, and as molecular weight and complexity increase, aqueous solubility generally decreases.
Understanding these root causes is the first step in designing an effective solubility enhancement strategy. A critical initial experiment is to determine the pH-solubility profile of your specific intermediate to quantify its behavior.
Q2: What are the primary strategies I should consider for improving the solubility of my compound?
A: There are three main pillars for addressing the solubility of ionizable intermediates like diazaspiro[4.5]decanes. The choice depends on the development stage, the magnitude of the required solubility increase, and the intended application (e.g., in vitro screening vs. in vivo formulation).
-
Chemical Modification (Salt Formation & Prodrugs): This involves altering the molecule itself. Salt formation is often the most direct and effective method for basic compounds.[4] Prodrug strategies involve temporarily masking or adding functional groups to improve solubility, which are later cleaved in vivo to release the active parent drug.[5][6]
-
Physical State Modification (Solid-State Engineering): This focuses on altering the physical form of the solid material. The goal is to create a higher-energy, more soluble form than the stable crystalline state. Amorphous solid dispersions (ASDs) are a leading technology in this area.[7][8]
-
Formulation-Based Approaches: This involves using excipients to create a favorable microenvironment for dissolution. Techniques include the use of surfactants, co-solvents, cyclodextrins, and lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[9]
The following diagram outlines a general decision-making workflow for selecting an appropriate strategy.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Troubleshooting Guide 1: Salt Formation
Issue: "I've prepared a hydrochloride (HCl) salt of my diazaspiro[4.5]decane intermediate, but the solubility increase is marginal, or the resulting solid is hygroscopic and difficult to handle."
This is a common scenario. While HCl is a frequent first choice, it is not always optimal. The interaction between the cation (your protonated compound) and the counter-anion dictates the crystal lattice of the salt, which in turn governs its physicochemical properties.
Root Cause Analysis & Solution:
The causality is that not all counter-ions are equal. Some may form a very stable (and thus less soluble) crystal lattice, while others disrupt crystal packing or have better solvation properties. A systematic salt screening is the self-validating solution to identify the optimal counter-ion.
Recommended Actions:
-
Expand Your Counter-ion Library: Do not rely solely on HCl. Test a diverse range of pharmaceutically acceptable acids with different sizes, shapes, and pKa values.
-
Perform a Small-Scale Salt Screen: This allows you to efficiently compare multiple salts using minimal material.
-
Characterize the Resulting Solids: Assess not just solubility but also critical downstream properties like crystallinity, stability, and hygroscopicity.
| Counter-ion Type | Examples | Rationale & Potential Outcome |
| Simple Inorganic | HCl, HBr, H₂SO₄ | Small, can pack tightly. Often yields highly crystalline salts, but may not provide the largest solubility enhancement and can be hygroscopic. |
| Sulfonates | Mesylate (methanesulfonic acid), Tosylate (p-toluenesulfonic acid) | Good acid strength, often form stable, crystalline, non-hygroscopic salts. A very common and successful class. |
| Carboxylates | Acetate, Citrate, Tartrate, Fumarate, Maleate | Can introduce additional hydrogen bonding sites. Dicarboxylic acids (e.g., succinic, tartaric) can form 1:1 or 2:1 salts, offering more possibilities. Often used to improve dissolution profiles.[10] |
| Complex Organic | Besylate (benzenesulfonic acid), Napsylate (naphthalene-1,5-disulfonic acid) | Large, bulky counter-ions that can significantly disrupt crystal packing, potentially leading to higher solubility or even amorphous salts. |
Experimental Protocol: Small-Scale Salt Screening by Solvent Evaporation
Objective: To rapidly generate and assess multiple salt forms of a diazaspiro[4.5]decane intermediate.
Materials:
-
Diazaspiro[4.5]decane free base (e.g., 100 mg)
-
Panel of acids (e.g., HCl, methanesulfonic acid, tartaric acid, citric acid)
-
Solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile)
-
96-well plate or small glass vials
-
Stir plate, nitrogen stream or vacuum oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of your free base in a suitable solvent (e.g., 10 mg/mL in ethanol).
-
Acid Solution Preparation: Prepare equimolar stock solutions of the selected acids in the same solvent.
-
Reaction Setup: In separate vials, add a fixed amount of the free base stock solution (e.g., 100 µL, 1 mg).
-
Stoichiometric Addition: Add a stoichiometric equivalent of each acid solution to the corresponding free base vial. For a dibasic compound, you can screen both 1:1 and 1:2 (base:acid) molar ratios.
-
Incubation & Evaporation: Seal the vials and stir at room temperature for 2-4 hours. Afterwards, unseal and evaporate the solvent slowly under a gentle stream of nitrogen or in a fume hood. Avoid rapid evaporation, which favors amorphous material.
-
Initial Characterization:
-
Visual Inspection: Note if the residue is crystalline, oily, or amorphous.
-
Polarized Light Microscopy (PLM): A quick method to check for crystallinity (birefringence).
-
Kinetic Solubility: Add a fixed volume of buffer (e.g., pH 7.4 phosphate-buffered saline) to each vial, vortex, and measure the concentration of the supernatant by HPLC or LC-MS.
-
-
Scale-Up & Full Characterization: Scale up the most promising candidates (crystalline solids with good kinetic solubility) for more detailed analysis, including X-Ray Powder Diffraction (XRPD) to confirm crystallinity and Differential Scanning Calorimetry (DSC) to determine the melting point.
Troubleshooting Guide 2: Formulation Strategies for Preclinical Studies
Issue: "My lead salt form has improved solubility, but I still cannot achieve the high concentrations needed for my in vitro toxicology assays or in vivo pharmacokinetic studies."
When salt formation alone is insufficient, advanced formulation strategies are required. For discovery and preclinical stages, creating an amorphous solid dispersion (ASD) is one of the most powerful and widely used techniques.[7][11]
Root Cause Analysis & Solution:
The thermodynamic barrier for dissolving a crystalline solid is the energy required to break the crystal lattice. An amorphous solid lacks an ordered lattice structure, existing in a higher energy state.[4] This means the energy barrier to dissolution is significantly lower, leading to higher apparent solubility and the ability to generate supersaturated solutions.[7] The key challenge is preventing the amorphous form from recrystallizing back to the more stable, less soluble crystalline form.[8] This is achieved by dispersing the compound at a molecular level within a stabilizing polymer matrix.
Caption: A simplified workflow for preparing and evaluating an ASD.
Comparison of Common Formulation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Micronization | Particle size reduction increases surface area, enhancing dissolution rate (based on Noyes-Whitney equation).[9][12] | Simple, well-established technology. | Does not increase equilibrium solubility. Potential for particle aggregation and poor wettability. |
| Nanosuspension | Reduction of particle size to the nanometer range, further increasing surface area and saturation solubility.[13][14] | Significant increase in dissolution velocity. Suitable for parenteral administration. | Complex manufacturing process. Physical stability (crystal growth) can be a concern. |
| Amorphous Solid Dispersion (ASD) | Molecular dispersion of API in a polymer matrix, eliminating crystal lattice energy.[7] | Can achieve significant increases in apparent solubility (supersaturation). Can improve bioavailability of BCS Class II/IV compounds.[13] | Requires careful polymer selection. Amorphous form is metastable and can recrystallize if not properly stabilized.[8] |
| Lipid-Based Formulations (e.g., SEDDS) | API is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion upon contact with aqueous fluids.[9] | Excellent for highly lipophilic compounds. Can enhance absorption via lymphatic pathways. | Higher potential for excipient-API incompatibility. Can be challenging to formulate into a solid dosage form. |
Experimental Protocol: Lab-Scale ASD Preparation by Solvent Evaporation
Objective: To prepare a small amount of an ASD for initial dissolution testing. This method mimics the principles of spray drying on a bench scale.
Materials:
-
Diazaspiro[4.5]decane intermediate (salt or free base)
-
Amorphous polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Common solvent (e.g., Methanol, Acetone, Dichloromethane) that dissolves both API and polymer.
-
Round bottom flask
-
Rotary evaporator
Methodology:
-
Polymer Selection: The choice of polymer is critical. For initial screening, a common polymer like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose acetate succinate (HPMC-AS) is a good starting point. HPMC-AS is particularly useful for basic drugs as it can help maintain supersaturation in the intestine.[15]
-
Preparation of Solution:
-
Determine the desired drug loading (e.g., 25% w/w). For 100 mg of ASD, this would be 25 mg of API and 75 mg of polymer.
-
Dissolve both the API and the polymer in a minimal amount of the common solvent in a round bottom flask. Ensure a clear solution is formed.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Use a moderate rotation speed and apply vacuum. The goal is to remove the solvent rapidly to "trap" the API in its amorphous state within the polymer matrix. A slightly elevated temperature (e.g., 40°C) can be used, provided the compound is stable.
-
-
Drying and Collection: Once a solid film or powder is formed, continue drying under high vacuum for several hours to remove all residual solvent. Scrape the solid material from the flask.
-
Confirmation of Amorphous Nature: Before proceeding, it is essential to confirm the ASD is amorphous using XRPD. An amorphous sample will show a broad "halo" pattern, whereas a crystalline sample will have sharp Bragg peaks. DSC should show a single glass transition temperature (Tg), confirming a homogenous dispersion.
-
Dissolution Testing: Compare the dissolution profile of the ASD to the unformulated crystalline API in a relevant buffer (e.g., pH 6.8 simulated intestinal fluid). You should observe a much faster dissolution rate and a higher maximum concentration (supersaturation) for the ASD formulation.
By systematically applying these principles and protocols, you can diagnose and solve the solubility challenges presented by diazaspiro[4.5]decane intermediates, enabling the smooth progression of your drug discovery and development programs.
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (n.d.). Dr. Reddy's Laboratories. Retrieved from [Link]
-
Formulation Development Strategies for Poorly Soluble Pharma APIs. (n.d.). Dr. Reddy's Laboratories. Retrieved from [Link]
-
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Retrieved from [Link]
-
Hardy, M. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma. Retrieved from [Link]
-
Breaking the Bioavailability Barrier: Formulation strategies for Improving API Solubility. (n.d.). CordenPharma. Retrieved from [Link]
-
Ferreira, I., & Giraud, B. (2010). Prodrugs for Amines. Molecules, 15(3), 1307-1330. Retrieved from [Link]
-
Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. Retrieved from [Link]
-
Xu, J., Gao, Y., Gao, X., & Miao, Z. (2023). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. Retrieved from [Link]
-
API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. (n.d.). Veeprho. Retrieved from [Link]
-
Zhang, X., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Retrieved from [Link]
-
Münzenberg, J., & Moller, S. (2017). Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. Pharmaceutical Technology. Retrieved from [Link]
-
Jia, H., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Rautio, J. (2008). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. Wiley Online Library. Retrieved from [Link]
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2019). MDPI. Retrieved from [Link]
-
S.L.C. Ferreira, et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Current Topics in Medicinal Chemistry, 15(21), 2217-2237. Retrieved from [Link]
-
A Guide to Improving API Solubility with Spray-Dried Dispersions. (n.d.). Umetrics. Retrieved from [Link]
-
Ikram, M., et al. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Journal of Drug Delivery & Therapeutics, 10(1), 173-178. Retrieved from [Link]
-
Zhang, F., et al. (2020). Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. Molecular Pharmaceutics, 17(10), 3894-3905. Retrieved from [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Retrieved from [Link]
-
Click-to-Release Reactions for Tertiary Amines and Pyridines. (2023). ACS Publications. Retrieved from [Link]
-
pH and solubility. (n.d.). Khan Academy. Retrieved from [Link]
-
Childs, S. L., et al. (2018). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Molecular Pharmaceutics, 15(4), 1335-1346. Retrieved from [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceuticals. Retrieved from [Link]
-
The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved from [Link]
-
8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. (2024). ResearchGate. Retrieved from [Link]
-
Bergström, C. A., et al. (2004). The composite solubility versus pH profile and its role in intestinal absorption prediction. Journal of Medicinal Chemistry, 47(27), 6758-6766. Retrieved from [Link]
-
Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 057-068. Retrieved from [Link]
-
1,4-Diazaspiro[4.5]decane. (n.d.). PubChem. Retrieved from [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 1(2), 1-12. Retrieved from [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. Retrieved from [Link]
-
Representative azaspiro[4.5]decane in bioactive molecules, and work design. (n.d.). ResearchGate. Retrieved from [Link]
-
(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). PubMed. Retrieved from [Link]
-
Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. (2022). MDPI. Retrieved from [Link]
-
8-Azaspiro(4.5)decane. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (1995). PubMed. Retrieved from [Link]
-
1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. (2021). MDPI. Retrieved from [Link]
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022). PubMed. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Khan Academy [khanacademy.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. upperton.com [upperton.com]
- 9. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 10. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijmsdr.org [ijmsdr.org]
- 13. Breaking the Bioavailability Barrier: Formulation strategies for Improving API Solubility [ardena.webinargeek.com]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Reactions with 8-Boc-1,8-diazaspiro[4.5]decane Oxalate
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 8-Boc-1,8-diazaspiro[4.5]decane oxalate. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the work-up procedures of reactions involving this valuable spirocyclic building block. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experiments.
I. Understanding the Starting Material: The Challenge of the Oxalate Salt
8-Boc-1,8-diazaspiro[4.5]decane is a bifunctional molecule featuring a Boc-protected secondary amine and a free secondary amine within a spirocyclic framework. For stability and ease of handling, it is often supplied as an oxalate salt. While this enhances its shelf-life as a solid, the oxalate salt form necessitates a specific work-up strategy to liberate the reactive free amine for subsequent steps or to isolate a neutral product.
The core of the work-up procedure revolves around a fundamental acid-base extraction.[1][2][3] The oxalate salt is an ionic species formed between the protonated spirocyclic amine (a conjugate acid) and the oxalate dianion (a conjugate base). To successfully isolate the desired organic product, this salt must be broken.
Key Physicochemical Parameters:
| Compound | pKa1 | pKa2 | Rationale & Implication for Work-up |
| Oxalic Acid | ~1.27[4][5] | ~4.28[4][5] | A relatively strong organic acid. To ensure it is fully deprotonated and partitioned into the aqueous phase, the pH of the wash solution must be significantly above 4.28. |
| Protonated 8-Boc-1,8-diazaspiro[4.5]decane | ~10-11 (estimated) | - | The secondary amine at the 1-position is the basic center. Its conjugate acid has an estimated pKa typical for cyclic secondary amines. To deprotonate it to the free amine and extract it into an organic solvent, the pH must be raised significantly above this value (e.g., pH > 12). |
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the work-up of reactions where this compound was used as a reagent.
Q1: My reaction is complete, but my product is stuck in the aqueous layer after the initial extraction. What went wrong?
Answer: This is the most common issue and stems from the failure to break the amine-oxalate salt. Your Boc-protected product, if it still contains the spirocyclic amine, is likely protonated and remains highly water-soluble as an oxalate or other ammonium salt.
Causality: The fundamental principle of acid-base extraction is that charged (ionic) species are water-soluble, while neutral organic molecules are soluble in organic solvents.[6] Your product, being an amine, is basic. In the presence of any residual acid from the reaction or the oxalic acid from the starting material, it will exist in its protonated, water-soluble salt form.
Solution: You must perform a basic wash. After the initial reaction quench and dilution with an organic solvent (e.g., ethyl acetate, dichloromethane), wash the mixture with a basic aqueous solution.
-
Recommended Bases:
-
Saturated Sodium Bicarbonate (NaHCO₃): pH ~8.4. Sufficient for neutralizing excess acid and breaking the oxalate salt.
-
1 M Sodium Carbonate (Na₂CO₃): pH ~11.6. A stronger base, very effective for ensuring the amine is deprotonated.
-
1 M Sodium Hydroxide (NaOH): pH ~14. Use if your product is stable to strong bases and you need to be certain of complete deprotonation.
-
Self-Validation: After the basic wash, check the pH of the aqueous layer with pH paper. It should be distinctly basic (pH > 8). If not, add more base.
Q2: I've added a base, but a thick, milky emulsion has formed between the organic and aqueous layers. How do I break it?
Answer: Emulsion formation is common in amine extractions, often caused by the amine salt acting as a surfactant. Vigorous shaking exacerbates this problem.
Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by molecules that reduce interfacial tension. High concentrations of amine salts or other amphipathic molecules can act as such stabilizers.
Troubleshooting Steps:
-
Be Gentle: In the future, use gentle but prolonged swirling or rocking of the separatory funnel instead of vigorous shaking.
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing the organic components (and your desired product) into the organic layer, which often breaks the emulsion.
-
Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.
-
Patience: Sometimes, letting the separatory funnel stand undisturbed for an extended period (30 minutes to several hours) can lead to layer separation.
Q3: I have isolated my product, but my NMR spectrum shows residual oxalic acid. How can I remove it?
Answer: This indicates an incomplete basic wash. Oxalic acid and its salts are highly polar and should be readily removed with a proper basic work-up.
Solution:
-
Re-work up: Dissolve your crude product in an organic solvent (e.g., ethyl acetate) and re-wash with 1 M sodium carbonate solution, followed by a brine wash. Ensure you dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.
-
Column Chromatography: If the product is stable on silica gel, chromatography can remove polar impurities. However, amines can streak on silica. To mitigate this, you can:
-
Pre-treat the silica gel with a solvent system containing a small amount of triethylamine (e.g., 1% in the eluent).
-
Use basic alumina as the stationary phase instead of silica gel.
-
III. Standardized Work-up Protocols
Here are step-by-step protocols for handling the work-up of a typical reaction (e.g., an alkylation or acylation) where this compound was used as a nucleophile.
Protocol 1: Standard Basic Work-up for Neutral or Basic Products
This is the most common procedure to follow after a reaction is deemed complete by TLC or LCMS.
-
Quench and Dilute: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents (e.g., by adding water or a saturated ammonium chloride solution). Dilute the mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane). A volume 5-10 times that of the reaction solvent is a good starting point.
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
First Basic Wash: Add a volume of 1 M Sodium Carbonate (Na₂CO₃) solution roughly equal to the organic layer volume. Stopper the funnel, and with frequent venting, gently swirl or invert for 2-3 minutes.
-
Separate Layers: Allow the layers to separate. Drain the lower aqueous layer.
-
Second Basic Wash (Optional but Recommended): Repeat the wash with fresh 1 M Na₂CO₃ solution to ensure complete removal of oxalic acid.
-
Brine Wash: Wash the organic layer with a saturated solution of Sodium Chloride (brine). This helps to remove residual water and break any minor emulsions.
-
Dry: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and Concentrate: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.
Visualization of the Work-up Logic
The following diagram illustrates the decision-making process during the work-up.
Caption: Workflow for basic work-up of amine oxalate salts.
IV. Advanced Troubleshooting: Specific Scenarios
Scenario A: The Product is Acid-Labile but the Reaction Leaves Basic Impurities.
If your final product has acid-sensitive functional groups (e.g., certain esters, acetals), you cannot use a final acidic wash to remove basic impurities.
-
Strategy: Rely on careful neutralization and chromatography. After the initial basic wash to remove the oxalate, wash the organic layer multiple times with water to remove any excess inorganic base. Purify via column chromatography, possibly using a neutral stationary phase like alumina if the compound is sensitive to silica.
Scenario B: The Product is Amphoteric.
If your product contains both an acidic and a basic functional group, the work-up is more complex.
-
Strategy: Isolate the product at its isoelectric point (pI), the pH at which it is neutral and least water-soluble. This requires careful pH adjustment of the aqueous layer until the product precipitates, after which it can be filtered or extracted into an organic solvent. This is an advanced technique and requires knowledge of the pKa values of all functional groups.
V. References
-
LibreTexts™. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts™. [Link]
-
Study.com. (n.d.). Video: Acid-Base Extraction | Purpose, Theory & Applications. [Link]
-
chemeurope.com. (n.d.). Oxalic acid. [Link]
-
Simple English Wikipedia. (2025, July 16). Oxalic acid. [Link]
-
Coconote. (2025, September 11). Acid-Base Extraction Techniques. [Link]
-
PubChem. (n.d.). Oxalic Acid. National Center for Biotechnology Information. [Link]
-
VMINTEQ. (n.d.). Table 7.2 Acidity constants (pKa) for some common acids. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acid-Base Extraction | Purpose, Theory & Applications - Video | Study.com [study.com]
- 3. coconote.app [coconote.app]
- 4. Oxalic_acid [chemeurope.com]
- 5. Oxalic Acid | (COOH)2 | CID 971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating Steric Hindrance in 1,8-Diazaspiro[4.5]decane Chemistry
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, chemists, and drug development professionals working with the 1,8-diazaspiro[4.5]decane scaffold. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies for the unique challenges presented by this valuable heterocyclic motif. The inherent steric congestion of the spirocyclic core often complicates synthetic transformations, leading to issues with reactivity, selectivity, and yield. This document will address these challenges directly, offering causal explanations and actionable protocols to enhance your experimental success.
The 1,8-diazaspiro[4.5]decane framework is a privileged scaffold in medicinal chemistry, appearing in a range of compounds targeting various biological pathways, from neurokinin receptor antagonists to inhibitors for the treatment of inflammatory bowel disease.[1] Its rigid, three-dimensional structure is key to its pharmacological utility, but this same rigidity creates significant steric barriers that must be strategically managed during synthesis.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the steric and reactive properties of the 1,8-diazaspiro[4.5]decane system.
Q1: What is steric hindrance, and why is it particularly challenging in 1,8-diazaspiro[4.5]decane reactions?
A: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups at or near a reacting site physically impedes the approach of a reagent.[2] In the case of 1,8-diazaspiro[4.5]decane, the rigid spirocyclic structure, which joins a five-membered and a six-membered ring at a quaternary carbon, creates a congested three-dimensional environment. This conformation restricts access to the two nitrogen atoms, making it difficult for incoming reagents to achieve the necessary orbital overlap for a reaction to occur, often leading to slower reaction rates or complete lack of reactivity.[3]
Q2: Are the two nitrogen atoms (N1 and N8) in 1,8-diazaspiro[4.5]decane electronically and sterically equivalent?
A: No, they are not equivalent. N1 is part of the five-membered imidazolidine ring, while N8 is part of the six-membered piperidine ring. The piperidine ring is generally more flexible than the imidazolidine ring. Consequently, the N8 position is typically considered more sterically accessible than the N1 position, which is more buried within the spirocyclic framework. This difference in accessibility is a key factor to consider when planning selective functionalization strategies.
Q3: How does the inherent ring strain of the spiro[4.5]decane system affect its reactivity?
A: Spirocycles, especially those containing smaller rings, possess inherent ring strain due to deviations from ideal bond angles and torsional strain from eclipsing interactions.[4][5] While the five- and six-membered rings in 1,8-diazaspiro[4.5]decane are not as strained as cyclopropane or cyclobutane, the spirocenter introduces a degree of rigidity and strain.[6][7] This can influence reactivity in two ways:
-
Increased Reactivity: In some cases, reactions that lead to a release of ring strain can be accelerated.
-
Instability: Under harsh conditions (e.g., strong acids/bases, high temperatures), the accumulated strain can make the molecule susceptible to rearrangement or decomposition, leading to unexpected side products.
Q4: What are the three main strategies for overcoming steric hindrance when functionalizing the nitrogens in this scaffold?
A: The primary strategies revolve around modifying the reactants and reaction conditions:
-
Increase Reagent Reactivity: Use more powerful electrophiles or activating agents. For example, switching from an alkyl chloride to a more reactive alkyl triflate for N-alkylation, or using highly efficient coupling agents for N-acylation.
-
Modify Reaction Conditions: Optimize temperature, solvent, and choice of base. Higher temperatures can provide the necessary activation energy to overcome the steric barrier, while the choice of solvent can influence reagent solvation and reactivity. Non-coordinating, sterically hindered bases can deprotonate the nitrogen without competing as a nucleophile.
-
Employ Protecting Groups: To achieve selectivity between the two nitrogen atoms, an orthogonal protecting group strategy is often essential.[8][9][10][11] This involves selectively masking one nitrogen (typically the more reactive/less hindered N8) to direct the reaction to the desired site, followed by deprotection.
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems encountered during the synthesis and modification of 1,8-diazaspiro[4.5]decane derivatives.
Problem 1: Low Yields in N-Acylation Reactions
Q: "I am attempting to acylate the secondary amine at N8 with a bulky acyl chloride, but the reaction is sluggish and gives a poor yield. What can I do to improve this?"
A: This is a classic case of steric hindrance. The bulky acyl chloride and the congested N8 atom are a poor match for a simple bimolecular reaction.
Causality: The tetrahedral intermediate formed during nucleophilic acyl substitution is highly crowded. The steric clash between the spirocycle and the bulky acyl group raises the activation energy of the reaction, slowing it down and allowing side reactions to dominate.
Solutions:
-
Switch to a More Reactive Acylating Agent: Instead of an acyl chloride, consider using the corresponding acid anhydride. Anhydrides are often more reactive and can be driven to completion by removing the carboxylic acid byproduct.
-
Utilize Peptide Coupling Reagents: These reagents are designed to facilitate amide bond formation under mild conditions, even between sterically hindered partners. Reagents like HATU, HBTU, or EDC with an additive like HOBt can be highly effective. They work by forming a highly reactive activated ester in situ, which is then readily attacked by the amine.
-
Optimize the Base and Solvent: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine to scavenge the HCl produced without competing with the substrate. Aprotic polar solvents like DMF or NMP can help to dissolve the reagents and facilitate the reaction.
-
Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary energy to overcome the steric barrier. Monitor the reaction closely for decomposition.
| Method | Reagent | Typical Conditions | Advantages | Disadvantages |
| Acyl Chloride | R-COCl | DIPEA, DCM, 0 °C to RT | Readily available reagents | Often fails with hindered substrates |
| Acid Anhydride | (R-CO)₂O | DMAP (cat.), Pyridine, RT | More reactive than acyl chlorides | Can be less atom-economical |
| Coupling Agent | R-COOH + HATU | DIPEA, DMF, RT | High efficiency, mild conditions | Higher cost of reagents |
| Activated Ester | R-COO-NHS | Et₃N, CH₃CN, RT | Mild, avoids harsh byproducts | Requires pre-synthesis of the ester |
Problem 2: Lack of Selectivity Between N1 and N8
Q: "I need to introduce an ethyl group at N1, but my reaction with ethyl iodide alkylates both nitrogens, with a preference for N8. How can I achieve selective N1-alkylation?"
A: This is a common challenge due to the higher intrinsic reactivity and accessibility of the N8 position. The solution lies in a protection-functionalization-deprotection sequence.
Causality: The N8 amine is less sterically hindered and often more basic than the N1 amine, making it the kinetically and thermodynamically favored site for many reactions. Direct selective functionalization of N1 is therefore extremely difficult.
Solution: Orthogonal Protecting Group Strategy
-
Protect the More Reactive N8: Selectively protect the N8 amine using a suitable protecting group. The tert-butoxycarbonyl (Boc) group is an excellent choice. Due to its bulk, the reaction with di-tert-butyl dicarbonate (Boc₂O) will overwhelmingly occur at the more accessible N8 position.
-
Functionalize the Free N1 Amine: With N8 now masked, you can perform the desired alkylation at the N1 position using ethyl iodide. The reaction may require slightly more forcing conditions (e.g., a stronger base like NaH and a polar aprotic solvent like DMF) due to the increased hindrance at N1.
-
Deprotect N8: Once N1 is alkylated, the Boc group can be cleanly removed from N8 under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)) without affecting the newly installed N1-ethyl group.
Caption: Orthogonal protection strategy for selective N1-functionalization.
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | Boc₂O | Strong Acid (TFA, HCl) | Cbz, Fmoc |
| Benzyloxycarbonyl | Cbz | Cbz-Cl | H₂, Pd/C (Hydrogenolysis) | Boc, Fmoc |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu | Base (e.g., Piperidine) | Boc, Cbz |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific substrate and reagents.
Protocol 1: Selective Mono-N-Boc Protection of 1,8-diazaspiro[4.5]decane
-
Setup: To a solution of 1,8-diazaspiro[4.5]decane (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C, add triethylamine (1.1 eq).
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 8-Boc-1,8-diazaspiro[4.5]decane.
Protocol 2: Reductive Amination for N-Alkylation
This protocol is an alternative to direct alkylation with alkyl halides, particularly useful for introducing bulky or complex substituents.
-
Setup: To a solution of 8-Boc-1,8-diazaspiro[4.5]decane (1.0 eq) and a desired aldehyde or ketone (1.2 eq) in 1,2-dichloroethane (DCE, 0.1 M), add acetic acid (0.1 eq).
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature. Caution: Gas evolution may occur.
-
Reaction: Stir the mixture at room temperature for 12-24 hours until the starting material is consumed (monitor by LC-MS).
-
Workup: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Extract the mixture with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the N1-alkylated product.
-
Deprotection: Follow standard procedures (e.g., TFA in DCM) to remove the Boc group if required.
Caption: Decision workflow for troubleshooting sterically hindered reactions.
References
-
Albanese, V., et al. (2020). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Evans, P. A. (n.d.). Protecting Groups. University of Chicago. Available at: [Link]
-
Gao, H., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. Available at: [Link]
-
Khan Academy. (2013). Steric hindrance. Available at: [Link]
-
Master Organic Chemistry. (2011). Steric Hindrance (Is Like A Fat Goalie). Available at: [Link]
-
Wikipedia. (n.d.). Ring strain. Available at: [Link]
-
Miyanaga, A., & Katsuyama, Y. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Journal of Natural Products. Available at: [Link]
-
Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. Available at: [Link]
-
Ismail, M. M., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules. Available at: [Link]
-
Pendás, A. M., et al. (2022). A real space picture of the role of steric effects in SN2 reactions. Chemistry – A European Journal. Available at: [Link]
-
Ferreira, F., et al. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Journal of Medical Genetics and Clinical Biology. Available at: [Link]
-
Isidro-Llobet, A., et al. (n.d.). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Available at: [Link]
-
Istomina, N. V., & Krivdin, L. B. (2008). Small spiroalkanes: ring strain effects and carbon-carbon spin-spin coupling constants. ARKIVOC. Available at: [Link]
-
Bach, R. D., & Dmitrenko, O. (2004). Ring strain energy in ether- and lactone-containing spiro compounds. Journal of Organic Chemistry. Available at: [Link]
-
Tona, V., et al. (2017). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Chemical Reviews. Available at: [Link]
Sources
- 1. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ring strain - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. Protecting Group Strategies in Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. media.neliti.com [media.neliti.com]
- 11. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Large-Scale Purification Strategies for Diazaspiro Compounds
Welcome to the Technical Support Center for Large-Scale Purification of Diazaspiro Compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these structurally unique molecules. Diazaspiro compounds, with their spirocyclic core containing two nitrogen atoms, present distinct challenges in achieving high purity on a large scale, crucial for preclinical and clinical development. This guide provides in-depth troubleshooting advice and frequently asked questions to empower you in your purification endeavors.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions encountered during the large-scale purification of diazaspiro compounds.
Q1: What are the primary challenges in the large-scale purification of diazaspiro compounds?
A1: The primary challenges stem from their unique three-dimensional structure. These can include:
-
Chiral Resolution: Many diazaspiro compounds are chiral, and their synthesis often results in a racemic mixture. Separating enantiomers on a large scale can be complex and costly.[1][2]
-
Solubility Issues: Diazaspiro compounds can exhibit variable solubility in common organic solvents, making the selection of an appropriate purification method challenging.
-
Structural Instability: The spirocyclic ring system can be sensitive to pH and temperature, potentially leading to degradation during purification.
-
Close-Eluting Impurities: Structurally similar impurities, such as diastereomers or regioisomers, can be difficult to separate from the target compound.[3][4][5]
Q2: Which purification techniques are most suitable for large-scale purification of diazaspiro compounds?
A2: The choice of technique depends on the specific properties of the compound and the impurities. The most common methods are:
-
Supercritical Fluid Chromatography (SFC): Often the preferred method for chiral separations on a large scale due to its speed, reduced solvent consumption, and efficiency.[6][7]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique applicable for both chiral and achiral separations.[7][8][9]
-
Crystallization: A cost-effective method for achieving high purity, especially if the compound readily forms stable crystals.[10][11] This can also be used for chiral resolution through diastereomeric salt formation.[1]
Q3: How do I choose between SFC and HPLC for my chiral diazaspiro compound?
A3: The decision involves a trade-off between speed, cost, and scale.
-
SFC is generally faster and uses less organic solvent, making it more environmentally friendly and often more cost-effective for large quantities.[6][12] It is particularly advantageous for less polar compounds.
-
Preparative HPLC can be highly effective but may be more expensive on a very large scale due to solvent consumption and disposal costs.[13] However, it can be more versatile for a wider range of compound polarities.
Q4: When is crystallization a viable option for purification?
A4: Crystallization is an excellent choice when:
-
The diazaspiro compound is a solid with good crystallinity.
-
There is a significant difference in solubility between the target compound and its impurities in a chosen solvent system.
-
For chiral compounds, if a suitable chiral resolving agent is available to form diastereomeric salts that can be separated by crystallization.[1]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the large-scale purification of diazaspiro compounds using chromatography and crystallization.
I. Troubleshooting Large-Scale Chromatography (SFC & HPLC)
Chromatographic purification is a powerful tool, but challenges can arise. Below is a guide to common problems and their solutions.
Problem 1: Poor Separation of Enantiomers/Diastereomers
| Possible Cause | Solution |
| Suboptimal Chiral Stationary Phase (CSP) | Screen a variety of CSPs. Polysaccharide-based CSPs are often a good starting point for spirocyclic compounds.[14] |
| Incorrect Mobile Phase Composition | Optimize the mobile phase. In SFC, adjust the co-solvent (e.g., methanol, ethanol) percentage and consider additives like amines for basic compounds. In HPLC, screen different solvent systems (e.g., heptane/ethanol, heptane/isopropanol). |
| Temperature Effects | Investigate the effect of temperature on the separation. Lower temperatures often enhance enantioselectivity. |
| Column Overload | Reduce the sample load per injection. Overloading can lead to peak broadening and loss of resolution. |
Experimental Protocol: Screening for Chiral Separation Conditions
-
Analytical Scale Screening:
-
Dissolve a small amount of the racemic diazaspiro compound in the mobile phase.
-
Screen a panel of analytical-scale chiral columns (e.g., polysaccharide-based, Pirkle-type) with a standard mobile phase (e.g., in SFC: CO2/Methanol gradient; in HPLC: Heptane/Isopropanol).
-
Identify the CSP and mobile phase combination that provides the best separation (resolution > 1.5).
-
-
Method Optimization:
-
Optimize the mobile phase composition, flow rate, and temperature on the analytical scale to maximize resolution and minimize run time.
-
-
Scale-Up:
-
Transfer the optimized method to a preparative-scale column with the same stationary phase. Adjust the flow rate and sample loading according to the column dimensions.
-
Problem 2: Peak Tailing or Broadening
dot graph TD { A[Peak Tailing/Broadening Observed] --> B{Check for Column Overload}; B -- Yes --> C[Reduce Sample Concentration/Injection Volume]; B -- No --> D{Assess Mobile Phase Compatibility}; D -- Incompatible --> E[Adjust Mobile Phase pH/Ionic Strength. Add Modifier (e.g., triethylamine for basic diazaspiro compounds)]; D -- Compatible --> F{Suspect Secondary Interactions with Stationary Phase}; F --> G[Consider a Different Stationary Phase or a Deactivated Column]; }
Caption: Decision workflow for troubleshooting peak shape issues.
Problem 3: Compound Precipitation in the System
| Possible Cause | Solution |
| Low Solubility in Mobile Phase | Ensure the sample is fully dissolved in the injection solvent. The injection solvent should be miscible with the mobile phase. For SFC, methanol or a DCM/methanol mixture is often used.[6] |
| "Solvent Shock" at the Column Head | If the injection solvent is much stronger than the mobile phase, the compound can precipitate. Try to dissolve the sample in the initial mobile phase if possible. |
| Temperature-Dependent Solubility | Ensure the column and system temperature are maintained to keep the compound in solution. |
II. Troubleshooting Crystallization
Crystallization can be a highly effective and economical purification method, but it requires careful optimization.
Problem 1: Failure to Crystallize or Oiling Out
| Possible Cause | Solution |
| Solvent System is Not Optimal | Screen a wider range of solvents or solvent mixtures. Use a solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature. |
| Solution is Supersaturated | Cool the solution more slowly to allow for controlled crystal growth. Scratching the inside of the flask or adding a seed crystal can induce nucleation.[15] |
| Presence of Impurities Inhibiting Crystallization | Try a pre-purification step (e.g., a quick filtration through a plug of silica) to remove problematic impurities.[16] |
Experimental Protocol: Screening for Crystallization Solvents
-
Solubility Testing:
-
Place a small amount of the crude diazaspiro compound in several test tubes.
-
Add different solvents (e.g., ethyl acetate, acetone, ethanol, water, and mixtures) to each tube.
-
Observe solubility at room temperature and upon heating.
-
-
Crystallization Trial:
-
For solvents where the compound is soluble when hot and insoluble when cold, prepare a saturated solution at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath.
-
Observe for crystal formation. If no crystals form, try scratching the flask or adding a seed crystal.
-
-
Purity Analysis:
-
Isolate the crystals by filtration and analyze their purity by HPLC or another suitable analytical technique.
-
Problem 2: Low Purity of Crystallized Product
dot graph TD { A[Low Purity After Crystallization] --> B{Is the Impurity Profile Known?}; B -- Yes --> C{Impurity has similar solubility?}; C -- Yes --> D[Try a Different Solvent System or Recrystallize]; C -- No --> E[Optimize Cooling Rate and Agitation]; B -- No --> F[Characterize Impurities (e.g., by LC-MS)]; F --> G[Re-evaluate Purification Strategy Based on Impurity Identity]; D --> H[Consider an Alternative Purification Method if Crystallization is Ineffective]; }
Caption: Troubleshooting low purity in crystallization.
Problem 3: Difficulty with Diastereomeric Salt Crystallization for Chiral Resolution
| Possible Cause | Solution |
| Inappropriate Chiral Resolving Agent | Screen a variety of commercially available chiral acids (for basic diazaspiro compounds) or bases.[1] |
| Poor Crystal Formation of the Diastereomeric Salt | Experiment with different stoichiometries of the resolving agent and screen various crystallization solvents. |
| Both Diastereomeric Salts Crystallize | Optimize the crystallization conditions (temperature, concentration, cooling rate) to favor the crystallization of one diastereomer. |
References
-
Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. (n.d.). MDPI. [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). Technology Networks. [Link]
-
Chiral switches versus de novo enantiomerically pure compounds. (n.d.). ScienceDirect. [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? (n.d.). Teledyne ISCO. [Link]
-
Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. (n.d.). MDPI. [Link]
-
Supercritical Fluid Chromatography [SFC]. (2018). ResearchGate. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. [Link]
-
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro. [Link]
-
Inline purification in continuous flow synthesis – opportunities and challenges. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). MDPI. [Link]
-
Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. (n.d.). LCGC International. [Link]
-
Chiral Drug Separation. (n.d.). ScienceDirect. [Link]
-
Chiral Separation of Spiro-compounds and Determination Configuration. (2015). ResearchGate. [Link]
-
Industrial Chromatography Applications. (n.d.). HALO® Columns. [Link]
-
Isomer separation by CPC chromatography. (n.d.). Rotachrom Technologies. [Link]
-
Chromatography. (n.d.). Teledyne ISCO. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]
-
Protein purification troubleshooting guide. (n.d.). Cytiva. [Link]
-
Industrial chromatography principles. (2017). YouTube. [Link]
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (n.d.). PubMed Central. [Link]
-
The Development of a Rapid Method for the Isolation of Four Azaspiracids for Use as Reference Materials for Quantitative LC-MS-MS Methods. (n.d.). PubMed. [Link]
-
A Scientist's Guide to Crystallization Process Development. (2021). YouTube. [Link]
-
Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. (n.d.). PubMed Central. [Link]
-
Impurity Profiling in Pharmaceuticals. (2024). YouTube. [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. [Link]
-
Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (n.d.). MDPI. [Link]
-
Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. (2024). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Research and Reviews: Journal of Pharmaceutical Analysis. [Link]
-
Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients. (2021). Semantic Scholar. [Link]
-
Progress, applications, challenges and prospects of protein purification technology. (2022). PubMed Central. [Link]
-
Protein purification troubleshooting guide. (n.d.). Dutscher. [Link]
-
Sample Preparation for Large-Scale Protein Purification. (2006). LCGC International. [Link]
-
Inline purification in continuous flow synthesis – opportunities and challenges. (2022). ResearchGate. [Link]
-
Top Challenges In Recombinant Protein Purification Process Development. (2024). Bioprocess Online. [Link]
-
Controlling crystals for more reliable drugs. (2024). YouTube. [Link]
-
Challenges and Solutions for Purification of ADAMTS Proteases: An Overview. (n.d.). PubMed. [Link]
Sources
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. biotech-spain.com [biotech-spain.com]
- 4. m.youtube.com [m.youtube.com]
- 5. biomedres.us [biomedres.us]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. jocpr.com [jocpr.com]
- 8. mdpi.com [mdpi.com]
- 9. halocolumns.com [halocolumns.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 13. Chromatography | Teledyne LABS [teledynelabs.com]
- 14. ole.uff.br [ole.uff.br]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 8-Boc-1,8-diazaspiro[4.5]decane Oxalate: HPLC vs. qNMR
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical intermediates, rigorous purity assessment is not merely a quality control checkpoint; it is a cornerstone of regulatory compliance and, ultimately, patient safety. 8-Boc-1,8-diazaspiro[4.5]decane oxalate, a key building block in medicinal chemistry, is no exception. Its purity directly impacts the downstream synthetic steps and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two orthogonal analytical techniques for the purity determination of this compound: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
As a Senior Application Scientist, my objective is to move beyond a simple recitation of methods. This guide is structured to provide a causal understanding behind the experimental choices, ensuring that each protocol is a self-validating system. We will explore the nuances of each technique, presenting their respective strengths and weaknesses in the context of analyzing this specific spirocyclic diamine derivative.
The Central Challenge: Analyzing a Polar, UV-Transparent Compound
This compound presents a unique analytical challenge. The Boc-protected amine is polar, and the oxalate salt form further enhances its hydrophilicity. Crucially, the molecule lacks a significant chromophore, making detection by UV-Vis spectrophotometry—the most common HPLC detection method—less straightforward. This necessitates careful method development to ensure adequate sensitivity and accuracy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the most widely adopted technique for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and robustness. For this compound, a reverse-phase HPLC (RP-HPLC) method is the logical starting point.
Causality Behind Experimental Choices in HPLC Method Development
The successful implementation of an HPLC method hinges on a series of informed decisions. For a polar compound like our target analyte, several factors must be considered to achieve optimal separation and peak shape.[1][2][3]
-
Column Selection: Standard C18 columns can exhibit poor retention for highly polar compounds. Therefore, a column with a polar-embedded or polar-endcapped stationary phase is often preferred to enhance retention and reduce peak tailing.[3]
-
Mobile Phase pH: The pH of the mobile phase is critical for controlling the ionization state of the analyte and residual silanols on the column surface. For a basic compound like a diamine, a low pH (e.g., <3) is typically employed to ensure the analyte is protonated and to suppress the ionization of acidic silanol groups, thereby minimizing undesirable secondary interactions that lead to peak tailing.[1]
-
Mobile Phase Additives: The use of an ion-pairing reagent is generally avoided in modern LC-MS compatible methods due to ion suppression. Instead, a low concentration of an acid like formic acid or trifluoroacetic acid (TFA) is used to control pH and improve peak shape.
-
Detection: Given the lack of a strong chromophore, detection at a low UV wavelength (e.g., 200-215 nm) is necessary. This, however, can lead to baseline noise and interference from mobile phase components. An alternative, and often superior, detector for such compounds is the Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), which are mass-based and do not require a chromophore.
Experimental Protocol: RP-HPLC Method for this compound
This protocol is a robust starting point for the analysis of this compound and should be validated according to ICH guidelines.
| Parameter | Condition | Rationale |
| HPLC System | Standard HPLC with UV or CAD/ELSD detector | Provides the necessary platform for the analysis. |
| Column | Polar-Embedded C18 (e.g., 4.6 x 150 mm, 3.5 µm) | Enhances retention of the polar analyte and improves peak shape. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to control analyte and silanol ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 5% to 50% B over 20 minutes | A shallow gradient is often necessary to resolve closely eluting polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm or CAD/ELSD | Low UV for absorbance, or a mass-based detector for better sensitivity. |
| Injection Volume | 10 µL | A typical injection volume. |
| Sample Preparation | 1 mg/mL in Mobile Phase A | Ensures sample is fully dissolved and compatible with the initial mobile phase conditions. |
Potential Impurities and Method Specificity
The specificity of an analytical method is its ability to assess the analyte unequivocally in the presence of other components, including impurities.[4] For this compound, potential impurities could arise from:
-
Starting Materials: Unreacted 1,8-diazaspiro[4.5]decane.
-
Side Products: Di-Boc protected 1,8-diazaspiro[4.5]decane.[5]
-
Degradation Products: Acid-catalyzed deprotection of the Boc group to yield the free diamine.[6]
-
Process-Related Impurities: Residual solvents and reagents from the synthesis.
The developed HPLC method should be able to resolve the main peak from all known potential impurities. This is typically demonstrated by spiking the sample with known impurities and demonstrating baseline separation.
Quantitative NMR (qNMR): A Primary Method for Purity Determination
Quantitative NMR (qNMR) has emerged as a powerful, primary analytical method for determining the purity of pharmaceutical compounds.[7][8][9] Unlike HPLC, which relies on the response factor of an analyte relative to a reference standard, qNMR provides a direct measurement of the molar concentration of a substance.[10][11]
The Principle of qNMR
The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[10] By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the purity of the analyte can be determined with high accuracy.[12]
Causality Behind Experimental Choices in qNMR
-
Internal Standard Selection: The internal standard must be of high purity, stable, non-volatile, and have signals that do not overlap with any signals from the analyte or impurities. Maleic acid or dimethyl sulfone are common choices.
-
Solvent Selection: A deuterated solvent that fully dissolves both the analyte and the internal standard is required. DMSO-d6 is often a good choice for polar compounds.
-
Acquisition Parameters: To ensure accurate quantification, the NMR experiment must be set up with a long relaxation delay (D1) to allow for complete relaxation of all protons between scans. A sufficient number of scans are acquired to achieve a high signal-to-noise ratio.
Experimental Protocol: ¹H-qNMR for this compound
| Parameter | Condition | Rationale |
| NMR Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion. |
| Sample Preparation | Accurately weigh ~20 mg of the analyte and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6). | Accurate weighing is critical for accurate quantification. |
| Key ¹H-NMR Signals | Analyte: Singlet at ~1.4 ppm (9H, Boc group). Internal Standard (Maleic Acid): Singlet at ~6.3 ppm (2H). | These signals are well-resolved and suitable for integration. |
| Acquisition Parameters | ||
| Pulse Program | Standard 1D proton | Simple and robust. |
| Relaxation Delay (D1) | > 5 x T1 (typically 30-60s) | Ensures complete relaxation for accurate integration. |
| Number of Scans | 16-64 | To achieve a high signal-to-noise ratio (>250:1). |
| Data Processing | Apply phasing and baseline correction. Integrate the selected analyte and internal standard signals. | Accurate integration is crucial for the calculation. |
The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Comparison of HPLC and qNMR for Purity Analysis
| Parameter | HPLC | qNMR |
| Principle | Chromatographic separation based on polarity. | Spectroscopic measurement based on the number of nuclei. |
| Quantification | Relative (requires a reference standard of the analyte). | Absolute/Primary (requires a certified internal standard). |
| Selectivity | High resolving power for complex mixtures and isomers. | Excellent for structural elucidation and distinguishing between structurally similar compounds. |
| Sensitivity | High (ng to pg level with appropriate detectors). | Lower (mg level). |
| Impurity Detection | Can detect unknown impurities if they have a response to the detector. | Can detect and quantify any proton-containing impurity with a unique signal. |
| Throughput | Relatively high, especially with an autosampler. | Lower, due to longer acquisition times for quantification. |
| Method Development | Can be time-consuming to optimize separation. | Relatively straightforward, primarily involving parameter optimization. |
| Cost | Lower initial instrument cost. | Higher initial instrument cost. |
| Solvent Consumption | Higher. | Lower. |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS is a powerful analytical technique. However, for a polar and relatively non-volatile compound like this compound, direct analysis by GC-MS is challenging. Derivatization would be required to increase its volatility and thermal stability.[13][14][15][16][17] Common derivatization techniques for amines include silylation or acylation.[14]
While feasible, the need for an additional derivatization step introduces potential for side reactions and incomplete derivatization, adding complexity and potential sources of error to the analysis. Therefore, for routine purity analysis of this compound, HPLC and qNMR are generally preferred.
Conclusion: An Orthogonal Approach for Comprehensive Purity Assessment
Both HPLC and qNMR are powerful techniques for the purity analysis of this compound, each with its own set of advantages and limitations. HPLC, particularly with a mass-based detector, offers excellent sensitivity and resolving power for detecting and quantifying trace impurities. qNMR, as a primary method, provides a highly accurate and precise determination of the absolute purity without the need for a specific reference standard of the analyte.[18][19][20][21]
For a comprehensive and robust purity assessment, an orthogonal approach utilizing both HPLC and qNMR is highly recommended. This cross-validation provides a high degree of confidence in the analytical results, which is essential for ensuring the quality and consistency of this critical pharmaceutical intermediate.
References
-
Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC Technologies. [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]
-
Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Semantic Scholar. [Link]
-
Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. [Link]
-
(PDF) Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. [Link]
-
Purity comparison by NMR and HPLC. ResearchGate. [Link]
-
QNMR – a modern alternative to HPLC. Almac. [Link]
-
ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. CordenPharma. [Link]
-
Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. [Link]
-
Derivatization for Gas Chromatography. Phenomenex. [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. MDPI. [Link]
-
2.1.2. Gas chromatography of amines as various derivatives. ResearchGate. [Link]
-
Derivatization. Chemistry LibreTexts. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses. [Link]
-
Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]
-
What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. ResearchGate. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Institutes of Health. [Link]
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. ResearchGate. [Link]
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. BOC deprotection [ms.bzchemicals.com]
- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. researchgate.net [researchgate.net]
- 12. enovatia.com [enovatia.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 21. acgpubs.org [acgpubs.org]
A Senior Application Scientist's Guide to the Analytical Characterization of 1,8-Diazaspiro[4.5]decane Derivatives
For researchers, medicinal chemists, and drug development professionals, the robust characterization of novel chemical entities is the bedrock of scientific integrity and progress. The 1,8-diazaspiro[4.5]decane scaffold, a privileged structure in medicinal chemistry due to its conformational rigidity and three-dimensional diversity, presents unique analytical challenges.[1][2][3] This guide provides an in-depth comparison of the primary analytical methods for the characterization of 1,8-diazaspiro[4.5]decane derivatives, moving beyond a simple listing of techniques to explain the causality behind experimental choices and the synergy between different methods.
The Importance of a Multi-faceted Analytical Approach
The spirocyclic nature of the 1,8-diazaspiro[4.5]decane core introduces stereochemical complexity and a range of potential derivatives, necessitating a comprehensive analytical strategy. A single technique provides only a partial view of the molecule's identity. True scientific rigor is achieved through a self-validating system where orthogonal analytical methods provide complementary data, leading to an unambiguous structural and purity profile. This guide will explore the four pillars of this approach: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is arguably the most powerful tool for the elucidation of the covalent structure of organic molecules. For 1,8-diazaspiro[4.5]decane derivatives, a suite of 1D and 2D NMR experiments is essential to piece together the molecular architecture.
Causality in Experimental Choices
-
1D NMR (¹H and ¹³C): The initial ¹H NMR spectrum provides crucial information on the number and connectivity of protons, while the ¹³C NMR spectrum reveals the number of unique carbon environments.[4][5][6][7][8] For spirocyclic systems, the chemical shifts and coupling constants in the ¹H NMR can offer preliminary insights into the stereochemistry of the molecule.
-
2D NMR (COSY, HSQC, HMBC): Given the complexity of the spirocyclic system, 1D spectra can be crowded and difficult to interpret. 2D NMR techniques are indispensable for unambiguous assignment.
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the tracing of proton connectivity within the individual rings of the spiro-scaffold.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, providing a clear map of C-H bonds.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (2-3 bond) correlations between protons and carbons. This is particularly critical for identifying the quaternary spiro-carbon and for connecting different fragments of the molecule.[7]
-
Experimental Protocol: A Representative 2D NMR Workflow
-
Sample Preparation: Dissolve 5-10 mg of the purified 1,8-diazaspiro[4.5]decane derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the solvent peak.
-
1D ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to assess sample concentration, purity, and to optimize spectral width and acquisition parameters.
-
1D ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of carbon signals.
-
2D COSY Acquisition: Run a standard gradient-enhanced COSY experiment to establish ¹H-¹H correlations.
-
2D HSQC Acquisition: Acquire a gradient-enhanced HSQC experiment to correlate ¹H and ¹³C nuclei that are directly bonded.
-
2D HMBC Acquisition: Run a gradient-enhanced HMBC experiment, optimizing the long-range coupling delay (typically 50-100 ms) to observe two- and three-bond correlations.
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Use the combination of 1D and 2D data to assign all proton and carbon signals and confirm the proposed structure.
Data Interpretation and Insights
The combination of these NMR techniques provides a detailed map of the molecule's covalent structure. For example, the HMBC spectrum will show a correlation from the protons on the carbons adjacent to the spiro-center to the quaternary spiro-carbon itself, unequivocally confirming the spirocyclic nature of the scaffold.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation.
Causality in Experimental Choices
-
High-Resolution Mass Spectrometry (HRMS): This is the gold standard for determining the elemental composition of a new molecule.[5][9] By providing a mass measurement with high accuracy (typically < 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence in the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and fragmented. The resulting fragmentation pattern is a fingerprint of the molecule and can be used to confirm the connectivity of different structural motifs.[10][11] For 1,8-diazaspiro[4.5]decane derivatives, characteristic fragmentation patterns can include the cleavage of the rings.
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.
-
Infusion and Ionization: Infuse the sample solution into an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the most likely elemental composition.
Data Interpretation and Insights
The primary output is the exact mass of the molecule, which should match the calculated mass for the proposed structure. The fragmentation pattern from MS/MS can be used to piece together the structure, with fragments corresponding to the loss of specific side chains or the opening of the spirocyclic rings.
High-Performance Liquid Chromatography (HPLC): Purity and Enantiomeric Separation
HPLC is the workhorse for assessing the purity of a compound and for separating stereoisomers. For chiral 1,8-diazaspiro[4.5]decane derivatives, chiral HPLC is essential.
Causality in Experimental Choices
-
Reversed-Phase HPLC (RP-HPLC): This is the most common method for purity assessment of organic molecules. A nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound is a measure of its hydrophobicity.
-
Chiral HPLC: Many 1,8-diazaspiro[4.5]decane derivatives are chiral. The separation of enantiomers is crucial as they can have different pharmacological and toxicological properties.[12] This is typically achieved using a chiral stationary phase (CSP).[12][13][14][15] Polysaccharide-based CSPs are often effective for the separation of spirocyclic compounds.[13][14]
Experimental Protocol: Chiral HPLC for Enantioseparation
-
Column Selection: Choose a suitable chiral stationary phase. For 1,8-diazaspiro[4.5]decan-4-ones, amylose-based CSPs such as Lux-Amylose-2 have been shown to be effective.[13]
-
Mobile Phase Selection: A mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol) is a common mobile phase for normal-phase chiral separations.[13] The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve the racemic sample in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).[13]
-
Data Analysis: The two enantiomers will elute at different retention times, appearing as two separate peaks in the chromatogram. The ratio of the peak areas can be used to determine the enantiomeric excess (ee) of a non-racemic sample.
Data Interpretation and Insights
A single, sharp peak in an achiral HPLC chromatogram indicates a high degree of purity. In a chiral separation, the presence of two well-resolved peaks for a racemic sample confirms the presence of both enantiomers.
X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of the molecule, including its absolute stereochemistry.[16]
Causality in Experimental Choices
While NMR provides the covalent connectivity and relative stereochemistry, X-ray crystallography gives the precise spatial arrangement of all atoms in the crystal lattice. This is the ultimate confirmation of the molecule's structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data as the crystal is rotated in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the unit cell. Solve the structure to determine the positions of the atoms and refine the structural model to obtain the final, high-resolution 3D structure.
Data Interpretation and Insights
The output is a detailed 3D model of the molecule, including bond lengths, bond angles, and torsional angles. For chiral molecules, the absolute configuration can be determined, which is crucial for understanding its interaction with biological systems.
Integrated Characterization Workflow
The power of this multi-technique approach lies in its synergy. The workflow below illustrates how these methods are integrated to provide a comprehensive and self-validating characterization of a new 1,8-diazaspiro[4.5]decane derivative.
Caption: Integrated workflow for the characterization of 1,8-diazaspiro[4.5]decane derivatives.
Comparative Data Summary
The following table summarizes the key data obtained from each analytical technique for a hypothetical 1,8-diazaspiro[4.5]decane derivative.
| Analytical Technique | Parameter | Typical Data/Result | Purpose |
| ¹H NMR | Chemical Shift (δ) | 0.5-10 ppm | Elucidate proton environments |
| Coupling Constant (J) | 0-20 Hz | Determine proton connectivity and stereochemistry | |
| Integration | Relative area under peaks | Determine the ratio of protons | |
| ¹³C NMR | Chemical Shift (δ) | 10-220 ppm | Identify unique carbon environments |
| HRMS | m/z | e.g., 253.1865 [M+H]⁺ | Determine accurate mass and elemental composition |
| RP-HPLC | Retention Time (tR) | Varies with method | Assess purity |
| Peak Area % | >95% | Quantify purity | |
| Chiral HPLC | Resolution (Rs) | >1.5 | Separate enantiomers |
| Enantiomeric Excess (ee) | 0-100% | Quantify enantiomeric purity | |
| X-ray Cryst. | Space Group & Cell Dim. | e.g., P2₁/c, a=..., b=..., c=... | Crystal lattice information |
| Atomic Coordinates | x, y, z for each atom | Definitive 3D structure and absolute stereochemistry |
Conclusion
The characterization of 1,8-diazaspiro[4.5]decane derivatives demands a rigorous and multi-faceted analytical approach. By integrating the structural insights from NMR, the molecular formula confirmation from HRMS, the purity and chirality assessment from HPLC, and where possible, the definitive 3D structure from X-ray crystallography, researchers can build a complete and validated profile of their novel compounds. This not only ensures the integrity of the scientific data but also provides the solid foundation required for subsequent stages of research and drug development.
References
-
PubChem. 1,4-Diazaspiro[4.5]decane. [Link]
-
SIELC Technologies. Separation of 1,4-Dioxa-8-azaspiro(4.5)decane on Newcrom R1 HPLC column. [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
-
Nikolaou, S., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1231. [Link]
-
Albanese, V., et al. (2024). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 235907. [Link]
-
Jia, H., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5639-5651. [Link]
-
Aboul-Enein, H. Y., et al. (2018). Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases. Journal of Chromatographic Science, 56(2), 160-165. [Link]
-
Ishibashi, H., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(11), 2000-2009. [Link]
-
Fischer, S., et al. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases | Request PDF. [Link]
-
Albanese, V., et al. (2024). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]
-
Almandoz, M. C., et al. (2020). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 18(10), 499. [Link]
-
Atanasova, M., et al. (2022). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Molbank, 2022(3), M1451. [Link]
-
Morciano, G., et al. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. International Journal of Molecular Sciences, 24(8), 7009. [Link]
-
Satinský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-116. [Link]
-
Preti, D., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131-7143. [Link]
-
Almandoz, M. C., et al. (2020). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 18(10), 499. [Link]
-
Darsaraee, M., et al. (2022). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta, 105(12), e202200139. [Link]
-
Marsden, S. P., et al. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(2), 185-188. [Link]
-
Marsden, S. P., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]
-
Dong, M. W. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 20(1). [Link]
Sources
- 1. 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
- 4. 1 4-DIOXA-8-AZASPIRO(4.5)DECANE(42899-11-6) 1H NMR [m.chemicalbook.com]
- 5. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,4-Dioxa-8-azaspiro[4.5]decane(177-11-7) 1H NMR [m.chemicalbook.com]
- 7. 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one) [mdpi.com]
- 8. 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) 1H NMR [m.chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. csfarmacie.cz [csfarmacie.cz]
- 13. Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Chiral Separation of 1,8-Diazaspiro[4.5]decane Enantiomers
The enantiomers of 1,8-diazaspiro[4.5]decane represent a critical structural motif in modern medicinal chemistry. As a rigid, three-dimensional scaffold, this spirocyclic diamine is a cornerstone in the design of novel therapeutics, including neurokinin-1 (NK1) receptor antagonists and inhibitors of l-cystine crystallization.[1][2] The distinct pharmacological and toxicological profiles of individual enantiomers necessitate their separation and characterization, a mandate underscored by regulatory bodies like the U.S. Food and Drug Administration.[3][4]
This guide provides an in-depth comparison of established methodologies for the chiral separation of 1,8-diazaspiro[4.5]decane enantiomers. We will explore both direct chromatographic approaches on chiral stationary phases (CSPs) and indirect methods involving diastereomeric derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust and efficient methods for the enantioselective analysis and purification of this important molecule.
Core Separation Strategies: A Comparative Overview
The resolution of enantiomers can be broadly categorized into two primary strategies: direct and indirect separation. The choice between these methods depends on the analytical objective, available instrumentation, and the scale of the separation.
-
Direct Methods: This approach relies on the use of a chiral environment, most commonly a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), to create transient, diastereomeric complexes with the enantiomers. This differential interaction leads to different retention times and, consequently, separation.[5]
-
Indirect Methods: In this strategy, the enantiomeric mixture is reacted with a single, pure enantiomer of a chiral derivatizing agent (CDA) to form a pair of covalently bonded diastereomers.[6][7][8] These diastereomers possess distinct physicochemical properties and can be separated using standard, achiral chromatography.[9]
The following diagram illustrates the decision-making workflow for selecting a chiral separation strategy.
Caption: Workflow for selecting a chiral separation strategy.
Direct Chromatographic Resolution: HPLC vs. SFC
For both analytical and preparative scale separations, direct chromatography on a CSP is the most widely adopted and efficient method.[3][10] The two leading technologies in this domain are Chiral HPLC and Chiral Supercritical Fluid Chromatography (SFC).
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to traditional HPLC for chiral separations, offering several distinct advantages.[11][12][13] SFC utilizes carbon dioxide as the primary mobile phase, which, in its supercritical state, exhibits low viscosity and high diffusivity, enabling faster separations and higher efficiency.[12][14]
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Primary Mobile Phase | Organic Solvents (e.g., Hexane, Heptane, Alcohols) | Supercritical Carbon Dioxide (CO₂) |
| Advantages | - Well-established technology- Wide range of available CSPs- Robust and transferable methods[11] | - Faster analysis times[11][14]- Reduced organic solvent consumption[12][14]- Lower backpressure[11]- Complementary selectivity to HPLC |
| Disadvantages | - High consumption of organic solvents- Longer equilibration times- Higher backpressures | - Requires specialized instrumentation- Method development can be more complex |
| Typical Modifiers | Alcohols (Isopropanol, Ethanol) | Alcohols (Methanol, Ethanol), Acetonitrile |
| Additives for Diamines | Basic modifiers like Diethylamine (DEA) or Triethylamine (TEA) to improve peak shape and prevent tailing. | Basic modifiers like DEA or TEA are also crucial. |
Developing a Chiral Separation Method: A Step-by-Step Protocol
The development of a successful chiral separation method is often an empirical process.[10] A systematic screening approach using a variety of CSPs and mobile phases is the most effective strategy.
Experimental Protocol: Chiral Method Screening
1. Initial Column and Mobile Phase Screening:
-
Objective: To identify a suitable chiral stationary phase and mobile phase system that shows initial enantiomeric recognition.
-
Rationale: Polysaccharide-based CSPs are known for their broad applicability in separating a wide range of chiral compounds, including those with amine functionalities.[5][15] Screening a diverse set of these columns increases the probability of finding a successful separation.
-
Columns:
-
CHIRALPAK® IA / Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate))
-
CHIRALPAK® IB / Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))
-
CHIRALPAK® IC / Lux® Cellulose-3 (Cellulose tris(3,5-dichlorophenylcarbamate))
-
CHIRALPAK® ID (Amylose tris(3-chlorophenylcarbamate))
-
CHIRALPAK® IE (Amylose tris(3,5-dichlorophenylcarbamate))
-
CHIRALPAK® IG (Amylose tris(3-chloro-4-methylphenylcarbamate))
-
-
Mobile Phases (SFC):
-
A: CO₂/Methanol (gradient) with 0.1% DEA
-
B: CO₂/Ethanol (gradient) with 0.1% DEA
-
C: CO₂/Isopropanol (gradient) with 0.1% DEA
-
-
Mobile Phases (Normal Phase HPLC):
-
A: Hexane/Isopropanol (80:20 v/v) with 0.1% DEA
-
B: Hexane/Ethanol (80:20 v/v) with 0.1% DEA
-
-
Procedure:
-
Prepare a stock solution of racemic 1,8-diazaspiro[4.5]decane in a suitable solvent (e.g., Methanol or Ethanol) at a concentration of 1 mg/mL.
-
Equilibrate each column with the starting mobile phase composition.
-
Inject the sample onto each column and run the gradient or isocratic method.
-
Monitor the separation at a suitable wavelength (e.g., 210-220 nm, as diamines may have low UV absorbance).
-
Evaluate the resulting chromatograms for any sign of peak splitting or separation.
-
2. Method Optimization:
-
Objective: To improve the resolution (Rs) and separation factor (α) of the most promising initial conditions.
-
Rationale: Fine-tuning the mobile phase composition, temperature, and flow rate can significantly impact the chiral recognition mechanism and improve the separation.
-
Parameters to Adjust:
-
Modifier Percentage: Vary the percentage of the alcohol modifier. A lower percentage generally increases retention and can improve resolution.
-
Modifier Type: If separation is observed with one alcohol, test others (e.g., switch from Methanol to Ethanol) as this can alter selectivity.
-
Additive Concentration: Adjust the concentration of the basic additive (DEA).
-
Temperature: Lowering the temperature can sometimes enhance enantioselectivity.
-
Flow Rate: Reducing the flow rate can increase efficiency and improve resolution, at the cost of longer analysis time.
-
Indirect Separation via Chiral Derivatization
The reaction of 1,8-diazaspiro[4.5]decane with a chiral derivatizing agent, such as Mosher's acid chloride, is depicted below.
Caption: Conversion of enantiomers to diastereomers.
Comparison of Common Chiral Derivatizing Agents for Amines
| Chiral Derivatizing Agent (CDA) | Acronym | Functional Group Reactivity | Analytical Method | Advantages |
| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA (Mosher's Acid) | Primary and Secondary Amines, Alcohols | NMR, HPLC | Well-established for NMR analysis of absolute configuration.[7][8][9] |
| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | Primary and Secondary Amines, Amino Acids | HPLC with UV Detection | Forms strongly UV-absorbing derivatives, ideal for HPLC.[7][9] |
| α-Cyano-α-fluoro(2-naphthyl)acetic acid | CFNA | Primary and Secondary Amines, Alcohols | NMR, HPLC | Can provide superior NMR resolution compared to MTPA.[7][8] |
Experimental Protocol: Derivatization with Marfey's Reagent (FDAA)
-
Objective: To form diastereomeric derivatives of 1,8-diazaspiro[4.5]decane for HPLC analysis.
-
Rationale: Marfey's reagent is highly effective for the derivatization of primary and secondary amines, producing stable derivatives with a strong chromophore for sensitive UV detection.[9]
-
Procedure:
-
Dissolve a known amount of racemic 1,8-diazaspiro[4.5]decane in a suitable solvent (e.g., acetone).
-
Add an aqueous solution of sodium bicarbonate.
-
Add a solution of Marfey's reagent (FDAA) in acetone. The molar ratio of FDAA to the diamine should be at least 2:1 to ensure derivatization of both amino groups.
-
Heat the mixture at a slightly elevated temperature (e.g., 40-50 °C) for a specified time (e.g., 1-2 hours).
-
Cool the reaction mixture and neutralize with a weak acid (e.g., 2 M HCl).
-
The resulting diastereomeric mixture can be directly analyzed by reverse-phase HPLC on an achiral column (e.g., C18).
-
Conclusion
The chiral separation of 1,8-diazaspiro[4.5]decane is a critical step in its development for pharmaceutical applications. While no single method is universally applicable, a systematic approach to method development provides a high probability of success. Direct chromatography, particularly using Supercritical Fluid Chromatography with polysaccharide-based chiral stationary phases, offers a rapid, efficient, and environmentally conscious solution for both analytical and preparative-scale separations. For analytical purposes, indirect methods involving chiral derivatization provide a robust and orthogonal approach. The choice of method will ultimately be guided by the specific requirements of the project, including the desired scale of separation, available instrumentation, and analytical objectives.
References
- A Comparative Guide to NMR Analysis of Chiral Diamines Using Derivatizing Agents - Benchchem.
- Chiral derivatizing agent - Grokipedia.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Chiral derivatizing agent - Wikipedia.
- Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines | The Journal of Organic Chemistry - ACS Publications.
- Chiral Derivatization Reagents - Analytical Chemical Products - Alfa Chemistry.
- Chiral Super Critical Fluid Chromatography - Phenomenex.
- Application of 6,7-Diazaspiro[4.5]decane in Drug Discovery Programs: A Focus on Neurokinin-1 Receptor Antagonism - Benchchem.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI.
- Journal of Chromatography A - AFMPS.
- Chiral separations in sub- and supercritical fluid chromatography - PubMed.
- Supercritical Fluid Chromatography (SFC) - Daicel Chiral Technologies.
- (PDF) 8- l -Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l -Cystine Crystallization Inhibitor for Cystinuria - ResearchGate.
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.
- Chiral HPLC Separations - Phenomenex.
- Chiral Drug Separation.
- CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation The separation of chiral compounds has been of great inter - VTechWorks.
- The Chiral Separation of the (+) and (-) Enantiomers of Cannabidiol | Cannabis Science and Technology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. fagg-afmps.be [fagg-afmps.be]
- 13. Chiral separations in sub- and supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chiraltech.com [chiraltech.com]
- 15. cannabissciencetech.com [cannabissciencetech.com]
A Comparative Guide to Spectroscopic Analysis of 8-Boc-1,8-diazaspiro[4.5]decane Oxalate for Robust Quality Control
In the synthesis of complex active pharmaceutical ingredients (APIs), the quality of each intermediate is a critical determinant of the final product's safety, efficacy, and stability. 8-Boc-1,8-diazaspiro[4.5]decane oxalate is a key building block in modern drug development, and its purity directly influences process reproducibility, impurity profiles, and the overall success of downstream synthetic steps.[1] This guide provides an in-depth comparison of core spectroscopic techniques for the quality control (QC) of this intermediate, moving beyond mere procedural steps to explain the scientific rationale behind creating a robust, self-validating analytical system.
The principles discussed are grounded in the global standards expected by regulatory bodies, aligning with frameworks such as the International Council for Harmonisation (ICH) guidelines, which emphasize that intermediate manufacturing must follow Good Manufacturing Practice (GMP) principles, including documented impurity control and validated analytical methods.[1][2][3]
The Analytical Imperative: Why a Multi-Spectroscopic Approach?
No single analytical technique can provide a complete picture of a pharmaceutical intermediate's quality. A robust QC strategy relies on an orthogonal approach, where different methods provide complementary and cross-verifiable data. For this compound, we are concerned with several critical quality attributes (CQAs):
-
Identity: Is the material what it purports to be?
-
Purity: What is the concentration of the desired compound?
-
Impurities: Are there residual starting materials, solvents, or degradation products?
-
Stoichiometry: Is the ratio of the Boc-protected base to the oxalate counter-ion correct?
This guide will compare Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS)—the foundational pillars of spectroscopic analysis—in the context of these CQAs.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is unparalleled for unambiguous structure elucidation and quantification. It provides a detailed atomic-level map of the molecule, making it the primary tool for identity confirmation and purity assessment.
Expertise in Practice: Causality Behind Experimental Choices
We utilize both ¹H and ¹³C NMR. ¹H NMR is rapid and offers excellent quantitative data through signal integration. ¹³C NMR, while less sensitive, provides crucial information about the carbon skeleton, confirming the spirocyclic core and the presence of the carbamate carbonyl. The choice of solvent is critical; DMSO-d₆ is preferred as it readily dissolves the oxalate salt and its signals do not interfere with key analyte resonances.
Experimental Protocol: ¹H & ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.
-
Dissolution: Add ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Homogenization: Gently vortex the tube until the sample is fully dissolved. A brief sonication may be used if necessary.
-
Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
¹H NMR: Acquire at least 16 scans with a relaxation delay (d1) of 5 seconds to ensure full relaxation for accurate integration.
-
¹³C NMR: Acquire a proton-decoupled spectrum. The number of scans will depend on the sample concentration and instrument sensitivity but typically ranges from 512 to 2048 scans.
-
-
Data Processing: Process the data using appropriate software. Reference the residual DMSO solvent peak at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C spectra. Phase and baseline the spectra correctly before integration.
Data Interpretation & Validation
The spectrum provides a unique fingerprint. Key signals for this compound in ¹H NMR (DMSO-d₆) are:
-
~δ 1.40 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group on the Boc protector. This is a hallmark signal.
-
~δ 1.50-1.90 ppm (multiplets, 4H): Protons on the cyclohexane ring of the spiro-system.
-
~δ 2.80-3.50 ppm (multiplets, 8H): Protons on the piperidine and pyrrolidine rings adjacent to the nitrogen atoms.
-
A broad signal for N-H and oxalate protons: The exact chemical shift can vary with concentration and water content.
Trustworthiness through Self-Validation: The integration of the ¹H NMR signals serves as a self-validating check on purity and stoichiometry. The ratio of the integral of the tert-butyl signal (9H) to the sum of the integrals of the spirocyclic protons (12H) should be 9:12. Any deviation suggests the presence of impurities. Furthermore, the absence of signals corresponding to potential impurities (e.g., free 1,8-diazaspiro[4.5]decane) confirms purity.
| Technique | Primary Purpose | Key Strengths | Limitations |
| NMR | Identity, Purity, Structure | Unambiguous structural data, quantitative | Lower sensitivity, higher instrument cost |
| FTIR | Identity, Functional Groups | Fast, low cost, easy to use | Low specificity for complex mixtures |
| MS | Molecular Weight, Trace Impurities | Extremely high sensitivity, impurity profiling | Requires ionization, not inherently quantitative |
Fourier-Transform Infrared (FTIR) Spectroscopy: The Rapid Identity Screen
FTIR is an ideal first-line technique for rapid confirmation of material identity. It works by measuring the absorption of infrared radiation, which excites molecular vibrations, providing information about the functional groups present.[4]
Expertise in Practice: Causality Behind Experimental Choices
We employ the Attenuated Total Reflectance (ATR) method over traditional KBr pellets. ATR requires minimal sample preparation, is non-destructive, and provides excellent reproducibility, making it superior for a high-throughput QC environment. The key is to look for the presence of the critical carbamate C=O stretch and the absence of absorptions that would indicate major impurities.
Experimental Protocol: ATR-FTIR Analysis
-
Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Data Interpretation & Validation
The FTIR spectrum should be compared against a qualified reference standard. Key characteristic absorption bands include:
-
~1680-1700 cm⁻¹: A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the Boc-carbamate group. This is the most critical diagnostic peak.
-
~2800-3000 cm⁻¹: C-H stretching vibrations from the aliphatic spirocyclic and tert-butyl groups.
-
~1150-1250 cm⁻¹: C-O stretching vibrations associated with the carbamate and oxalate.
-
Broad absorptions >3000 cm⁻¹: Often associated with N-H stretches and O-H from the oxalate.
Trustworthiness through Self-Validation: While not as definitive as NMR, FTIR provides a rapid and reliable identity check. A batch passes this test if its spectrum is superimposable with that of the reference standard, confirming the presence of the key functional groups and the overall molecular fingerprint.
Mass Spectrometry (MS): The Ultimate Impurity Detective
Mass spectrometry is the gold standard for confirming molecular weight and detecting trace-level impurities. When coupled with a separation technique like Liquid Chromatography (LC), it becomes a powerful tool for impurity profiling.
Expertise in Practice: Causality Behind Experimental Choices
Electrospray Ionization (ESI) is the preferred ionization method for this molecule due to its polar nature. We operate in positive ion mode to detect the protonated parent molecule, [M+H]⁺, where 'M' is the free base (8-Boc-1,8-diazaspiro[4.5]decane). The oxalate salt dissociates in solution and is not typically observed. This technique is not for primary identity confirmation but is essential for ensuring that low-level impurities, which may be invisible to NMR or FTIR, are controlled.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid to aid ionization.
-
Chromatography (LC): Inject the sample onto a C18 reverse-phase column. Elute with a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid). This separates the main component from any impurities.
-
Mass Spectrometry (MS): Analyze the column eluent using an ESI-MS detector.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: Scan a mass range appropriate to detect the parent ion and potential impurities (e.g., m/z 100-600).
-
-
Data Analysis: Identify the peak for the parent compound by its retention time and mass-to-charge ratio (m/z). Search for other peaks in the chromatogram and analyze their mass spectra to identify potential impurities.
Data Interpretation & Validation
-
Parent Ion: A prominent peak should be observed at an m/z corresponding to the protonated free base: C₁₃H₂₄N₂O₂ has a monoisotopic mass of 240.18 Da, so the expected [M+H]⁺ ion is m/z 241.19 .
-
Impurity Profiling: Potential impurities to screen for include:
-
De-protected compound: 1,8-diazaspiro[4.5]decane [M+H]⁺ at m/z 141.14.
-
Unreacted starting materials or process-related impurities.
-
Degradation products.
-
Trustworthiness through Self-Validation: The power of LC-MS lies in its sensitivity and specificity. Finding the correct molecular weight confirms the mass of the core structure identified by NMR. The absence of significant impurity peaks provides a high degree of confidence in the material's purity, validating the results from other, less sensitive techniques.[5]
Integrated QC Workflow: A Synergistic and Self-Validating System
The true strength of a QC program comes from integrating these techniques into a logical, hierarchical workflow. This layered approach ensures both efficiency and comprehensive quality assessment.
Caption: Integrated workflow for quality control analysis.
This workflow is inherently self-validating. The rapid FTIR screen provides an initial identity check. NMR then offers orthogonal confirmation of this identity with unparalleled structural detail while also providing a quantitative purity assessment. Finally, LC-MS validates the purity assessment at a much higher sensitivity, ensuring that no minor impurities were missed. A batch that passes all three tiers of analysis is certified with an exceptionally high degree of confidence. This documented process of demonstrating an analytical method's suitability is the core of Analytical Method Validation.[2][6][7]
References
- Pharmaceutical Intermediate Quality Standards: A Practical Guide. Google Cloud.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Google Cloud.
- Q2(R2)
- Analytical Method Validation in Pharmaceutical Quality Assurance. ND Global.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound.
- Analytical method validation: A brief review.
- Annex 1 WHO good practices for pharmaceutical quality control laboratories.
- Best Practices for Quality Control in Pharmaceuticals. SimplerQMS.
- Pharmaceutical quality control: the reference standards labyrinth. Sigma-Aldrich.
- A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a C
Sources
The Ascendance of a Spirocyclic Scaffold: A Comparative Guide to 1,8-Diazaspiro[4.5]decane in Modern Drug Design
In the ever-evolving landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Among these, spirocyclic scaffolds have emerged as powerful tools for navigating the complexities of drug design, offering a unique three-dimensional profile that often translates to enhanced potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of the 1,8-diazaspiro[4.5]decane scaffold with other prominent spirocyclic systems, supported by experimental data and detailed synthetic protocols. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the strategic advantages and practical considerations of employing this versatile scaffold.
The Spirocyclic Advantage: Moving Beyond Flatland in Drug Discovery
For decades, medicinal chemistry was largely dominated by flat, aromatic structures. However, the increasing recognition of the importance of molecular three-dimensionality (Fsp³) has led to a paradigm shift. A higher Fsp³ character often correlates with improved aqueous solubility, metabolic stability, and a more favorable overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Spirocycles, by virtue of their defining spiroatom that joins two rings, inherently introduce a rigid, non-planar geometry into a molecule. This conformational restriction can be highly advantageous, as it pre-organizes the molecule for optimal interaction with its biological target, thereby reducing the entropic penalty of binding and potentially increasing potency and selectivity.
A Deep Dive into 1,8-Diazaspiro[4.5]decane: A Scaffold of Growing Prominence
The 1,8-diazaspiro[4.5]decane core, a heterocyclic system featuring a piperidine ring fused to a pyrrolidine or other five-membered nitrogen-containing ring through a shared carbon atom, has garnered significant attention in recent years. Its unique structural features and synthetic accessibility have made it an attractive building block in the design of novel therapeutics targeting a range of diseases.
Key Attributes of the 1,8-Diazaspiro[4.5]decane Scaffold:
-
Conformational Rigidity: The spirocyclic nature locks the conformation of the piperidine and the adjacent five-membered ring, providing a well-defined three-dimensional arrangement of substituents.
-
Two Points of Diversity: The two nitrogen atoms offer versatile points for chemical modification, allowing for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR).
-
Improved Physicochemical Properties: As a saturated heterocyclic scaffold, it generally imparts greater aqueous solubility and a lower lipophilicity (logP) compared to its aromatic counterparts.
-
Bioisosteric Replacement: It can serve as a rigid bioisostere for more flexible diamine-containing motifs, such as piperazine, leading to improved target engagement and reduced off-target effects.
Performance in Action: 1,8-Diazaspiro[4.5]decane in Drug Discovery Programs
The utility of the 1,8-diazaspiro[4.5]decane scaffold is best illustrated through its successful incorporation into various drug discovery programs. Here, we present key examples with supporting experimental data.
Case Study 1: Potent and Selective Kinase Inhibition
Receptor Interacting Protein Kinase 1 (RIPK1) Inhibitors: Necroptosis, a form of programmed cell death, is implicated in various inflammatory diseases. The kinase activity of RIPK1 is a key driver of this pathway. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent RIPK1 inhibitors. Notably, compound 41 exhibited a prominent inhibitory activity against RIPK1 with an IC₅₀ value of 92 nM and demonstrated a significant anti-necroptotic effect in a cellular model.[1][2]
TYK2/JAK1 Inhibition for Inflammatory Bowel Disease: In the realm of Janus kinase (JAK) inhibitors, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were developed as selective TYK2/JAK1 inhibitors. Compound 48 from this series displayed excellent potency with IC₅₀ values of 6 nM for TYK2 and 37 nM for JAK1, while showing over 23-fold selectivity against JAK2.[1] This compound also exhibited excellent metabolic stability and superior efficacy compared to tofacitinib in an animal model of ulcerative colitis.[1]
Case Study 2: Modulating Mitochondrial Permeability
Derivatives of 1,3,8-triazaspiro[4.5]decane have been investigated as inhibitors of the mitochondrial permeability transition pore (mPTP), a key player in cell death pathways associated with ischemia-reperfusion injury. These compounds were designed to target the c subunit of the F₁/F₀-ATP synthase complex.[3] This highlights the scaffold's potential in developing treatments for cardiovascular diseases.
Comparative Analysis: 1,8-Diazaspiro[4.5]decane vs. Other Spirocyclic Scaffolds
To provide a clear perspective on the advantages of the 1,8-diazaspiro[4.5]decane scaffold, we compare it with other commonly employed spirocyclic systems in drug design.
| Scaffold | Key Features | Representative Applications | Advantages | Disadvantages |
| 1,8-Diazaspiro[4.5]decane | Rigid diamine, two points for diversification, good physicochemical properties. | Kinase inhibitors, mPTP modulators, σ₁ receptor ligands. | Improved potency and selectivity, favorable ADME profile. | Synthesis can be more complex than linear diamines. |
| Spiro[3.3]heptane | Highly rigid, non-planar, can act as a benzene bioisostere. | Anticancer agents, anesthetics. | Excellent for exploring 3D chemical space, patent-busting potential.[4][5] | Limited points for functionalization on the core scaffold. |
| 1-Oxa-8-azaspiro[4.5]decane | Introduces an oxygen atom, modulating polarity and hydrogen bonding capacity. | M1 muscarinic agonists, σ₁ receptor ligands.[6] | Can improve solubility and provide specific interactions with the target. | The ether linkage can be a site for metabolic cleavage. |
| Spiro[5.5]undecane | Larger ring system, offering different spatial arrangements of substituents. | Prolyl hydroxylase domain inhibitors. | Access to a different region of chemical space compared to smaller spirocycles. | Can be more flexible than smaller spirocycles, potentially higher lipophilicity. |
Experimental Protocols: Synthesizing the 1,8-Diazaspiro[4.5]decane Core
The rational design of synthetic routes is crucial for the successful application of any scaffold. Here, we provide a representative, multi-step synthesis for a 1,3-diazaspiro[4.5]decane-2,4-dione, which illustrates the key transformations involved in constructing the diazaspiro[4.5]decane core. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
This synthesis proceeds in three key steps starting from the commercially available 4-phenylcyclohexanone.
Step 1: Strecker Reaction to form the α-Amino Nitrile
-
Reaction: 4-Phenylcyclohexanone is reacted with sodium cyanide and methylamine hydrochloride in a DMSO/water mixture to yield 1-(methylamino)-4-phenylcyclohexane-1-carbonitrile.
-
Causality: The Strecker synthesis is a classic and efficient method for the one-pot synthesis of α-amino nitriles from a ketone, an amine, and a cyanide source. DMSO is used as a polar aprotic solvent to dissolve the reactants, while the presence of water is necessary for the formation of the intermediate cyanohydrin.
Step 2: Formation of the Ureido Derivative
-
Reaction: The α-amino nitrile is treated with potassium cyanate in the presence of acetic acid and water.
-
Causality: Potassium cyanate serves as the source of the cyanate ion, which reacts with the amine to form a urea derivative. Acetic acid is used to protonate the cyanate to form isocyanic acid in situ, which is the reactive species.
Step 3: Cyclization to the Hydantoin
-
Reaction: The ureido derivative is cyclized using sodium hydride in dry DMF, followed by acid hydrolysis.[7]
-
Causality: Sodium hydride, a strong base, is used to deprotonate the urea nitrogen, initiating an intramolecular cyclization onto the nitrile group to form the hydantoin ring. Dry DMF is an appropriate polar aprotic solvent for this reaction. The subsequent acid hydrolysis converts the intermediate imine to the desired dione.
Caption: Synthetic workflow for a 1,3-diazaspiro[4.5]decane derivative.
Visualization of Key Concepts
To further illustrate the strategic decisions in utilizing spirocyclic scaffolds, the following diagrams depict the conceptual framework.
Caption: Bioisosteric replacement of piperazine with 1,8-diazaspiro[4.5]decane.
Conclusion
The 1,8-diazaspiro[4.5]decane scaffold represents a compelling and increasingly validated platform in modern drug discovery. Its inherent three-dimensionality, coupled with the versatility offered by its two nitrogen atoms, provides a powerful means to overcome many of the challenges associated with traditional flat-ring systems. By carefully considering the comparative data and synthetic strategies presented in this guide, researchers can confidently leverage the unique attributes of this spirocyclic scaffold to design next-generation therapeutics with superior efficacy and safety profiles. The continued exploration and application of such novel architectures will undoubtedly fuel the engine of innovation in medicinal chemistry for years to come.
References
-
Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 2022. [Link]
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 2022. [Link]
-
Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 2018. [Link]
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI, 2020. [Link]
-
Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes. ResearchGate, 2023. [Link]
-
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 1993. [Link]
-
Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 2024. [Link]
-
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv, 2023. [Link]
-
Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. RSC Publishing, 2019. [Link]
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Institutes of Health, 2023. [Link]
Sources
- 1. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Ascendancy of the Diazaspiro[4.5]decane Scaffold: A Comparative Guide to Enhanced Metabolic Stability
For drug development researchers and scientists, the quest for metabolically robust drug candidates is a paramount challenge. A compound's susceptibility to metabolism dictates its pharmacokinetic profile, influencing everything from oral bioavailability and half-life to potential drug-drug interactions. In this guide, we provide an in-depth evaluation of the metabolic stability of compounds containing the diazaspiro[4.5]decane scaffold, comparing it with more traditional, flexible ring systems. We will delve into the structural rationale for its enhanced stability, present supporting data, and provide a detailed experimental protocol for its evaluation.
The diazaspiro[4.5]decane framework, a spirocyclic system featuring two nitrogen atoms, has gained significant traction in medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to conformationally flexible scaffolds like piperazine. This rigidity can pre-organize substituents into a bioactive conformation, potentially improving target affinity and selectivity. Furthermore, the steric hindrance around the nitrogen atoms and adjacent carbons is hypothesized to shield the molecule from metabolic enzymes, thereby enhancing its stability.
Unveiling the Metabolic Pathways: A Structural Perspective
The metabolism of nitrogen-containing heterocycles is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver.[1][2] Common metabolic transformations include N-dealkylation, C-hydroxylation, and oxidation. The inherent flexibility of scaffolds like piperazine allows for facile binding to the active sites of CYP enzymes, exposing multiple sites to metabolic attack.
In contrast, the spirocyclic nature of diazaspiro[4.5]decane derivatives locks the conformation of the molecule, restricting its ability to adopt the optimal orientation for metabolism within a CYP active site.[3] This steric shielding is a key factor in the observed improvements in metabolic stability.
Figure 1. Conceptual diagram illustrating the differential metabolic susceptibility of flexible versus rigid scaffolds.
Comparative Metabolic Stability: A Data-Driven Analysis
While direct head-to-head studies comparing a wide range of diazaspiro[4.5]decane analogs with their non-spirocyclic counterparts are emerging, the existing literature strongly supports the stability-enhancing properties of spirocyclic scaffolds.[3][4] For instance, the replacement of a flexible piperazine ring with a rigid diazaspiro moiety has been proposed as a strategy to improve metabolic stability.
To illustrate this, we present a representative comparison of the in vitro metabolic stability of a hypothetical compound containing a 6,7-diazaspiro[4.5]decane core versus its piperazine analog. The data is based on typical results observed in liver microsomal stability assays.
| Scaffold | Test Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Diazaspiro[4.5]decane | Compound A | > 60 | < 10 |
| Piperazine | Compound B (analog of A) | 25 | 45 |
Table 1. Representative comparison of in vitro metabolic stability in human liver microsomes. A longer half-life and lower intrinsic clearance indicate greater metabolic stability.
The data in Table 1 clearly demonstrates the potential for the diazaspiro[4.5]decane scaffold to confer significantly enhanced metabolic stability. This translates to a longer duration of action in vivo and potentially a lower required dose, reducing the risk of off-target effects.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a standard procedure for evaluating the metabolic stability of a test compound using liver microsomes, a common and cost-effective in vitro model.
Materials:
-
Test compound and positive control (e.g., a rapidly metabolized compound like verapamil)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Thaw the pooled human liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer and the liver microsome suspension.
-
Add the test compound or positive control to the wells to achieve the desired final concentration.
-
Pre-incubate the plate at 37°C for a few minutes to allow the components to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in the respective wells by adding the ice-cold quenching solution. The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).
-
Figure 2. Workflow for the in vitro liver microsomal stability assay.
Conclusion
The strategic incorporation of the diazaspiro[4.5]decane scaffold represents a promising approach to overcoming the metabolic liabilities often associated with more flexible heterocyclic systems. Its inherent rigidity and the resulting steric shielding of potential metabolic soft spots can lead to a significant improvement in metabolic stability. The experimental protocol provided herein offers a robust framework for evaluating and comparing the metabolic profiles of novel drug candidates. As the demand for drugs with optimized pharmacokinetic properties continues to grow, the diazaspiro[4.5]decane motif is poised to become an increasingly valuable tool in the medicinal chemist's arsenal.
References
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]
-
In Vitro Metabolic Stability. Creative Bioarray. [Link]
-
Cytochrome P450 role in metabolism of drugs and chemicals. ResearchGate. [Link]
-
Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]
Sources
A Comparative Guide to Protecting Groups in 1,8-Diazaspiro[4.5]decane Synthesis: A Senior Application Scientist's Perspective
For researchers, scientists, and drug development professionals, the synthesis of complex molecules containing the 1,8-diazaspiro[4.5]decane scaffold presents unique challenges, particularly in the selective functionalization of its two distinct nitrogen atoms. The strategic use of protecting groups is paramount to achieving desired synthetic outcomes. This guide provides an in-depth technical comparison of common and alternative protecting groups for 1,8-diazaspiro[4.5]decane, offering field-proven insights and experimental data to inform your synthetic strategy.
The Challenge of Selectivity in a Symmetrical Scaffold
The C2-symmetric nature of 1,8-diazaspiro[4.5]decane, with its two secondary amine functionalities, complicates selective mono-functionalization. Direct reaction with one equivalent of an electrophile often leads to a statistical mixture of mono- and di-substituted products, necessitating tedious purification. To overcome this, a robust protecting group strategy is essential. This typically involves either a direct, selective mono-protection or a di-protection followed by a selective mono-deprotection. The ideal protecting group should be easily introduced in high yield, stable under various reaction conditions, and readily removed with high efficiency under mild conditions that do not affect other functional groups in the molecule.
Comparing the Workhorses: Boc, Cbz, and Fmoc
The tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are the most common choices for amine protection in organic synthesis. Their performance in the context of 1,8-diazaspiro[4.5]decane synthesis is a critical consideration.
The Boc Group: A Versatile but Potentially Unselective Protector
The Boc group is favored for its stability to a wide range of reagents and its facile removal under acidic conditions. However, direct mono-protection of symmetrical diamines with di-tert-butyl dicarbonate (Boc₂O) can be inefficient.
A more effective approach for the mono-Boc protection of diamines involves a one-pot procedure utilizing a proton source to differentiate the two amino groups. This strategy relies on the in-situ formation of the mono-hydrochloride salt of the diamine, which deactivates one amine towards acylation.
Figure 1: Workflow for selective mono-Boc protection.
An alternative, and often more controlled, strategy is the di-protection of the diamine followed by a selective mono-deprotection. This approach, although longer, can provide cleaner access to the mono-protected intermediate.
The Cbz Group: A Classic Choice with Robust Orthogonality
The benzyloxycarbonyl (Cbz) group is another stalwart in amine protection. It is introduced using benzyl chloroformate and is renowned for its stability to both acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups[1][2]. Deprotection is typically achieved via catalytic hydrogenolysis, a mild method that preserves most other functional groups[2].
Figure 2: Cbz protection and deprotection cycle.
The primary drawback of the Cbz group is the requirement for a palladium catalyst and a hydrogen source for its removal, which may not be compatible with all substrates (e.g., those containing sensitive reducible groups).
The Fmoc Group: Mild Deprotection for Sensitive Substrates
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is distinguished by its lability to mild basic conditions, typically a solution of piperidine in DMF[3]. This makes it an excellent choice for syntheses involving acid-sensitive functional groups. It is introduced using Fmoc-Cl or Fmoc-OSu.
The orthogonality of the Fmoc group to both Boc and Cbz protecting groups is a significant advantage in multi-step syntheses requiring sequential manipulations of different amino functionalities.
Performance Comparison: A Data-Driven Analysis
A direct head-to-head comparison of these protecting groups on 1,8-diazaspiro[4.5]decane is not available in a single study. However, by collating data from various sources on similar diamine substrates, we can construct a comparative overview.
| Protecting Group | Protection Method | Typical Yield | Deprotection Conditions | Typical Yield | Orthogonality & Remarks |
| Boc | Sequential addition of HCl and (Boc)₂O | Moderate to Good | TFA in DCM; or 4M HCl in dioxane[4][5] | High | Stable to base and hydrogenolysis. Selective mono-protection can be challenging. |
| Cbz | Cbz-Cl, base | High | H₂, Pd/C[2][6] | High | Stable to acid and base. Orthogonal to Boc and Fmoc. Requires catalytic hydrogenation. |
| Fmoc | Fmoc-Cl or Fmoc-OSu, base | High | 20% Piperidine in DMF[3] | High | Stable to acid and hydrogenolysis. Orthogonal to Boc and Cbz. Base-lability can be a limitation. |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of a Diamine
This protocol is adapted from a general method for the mono-Boc protection of diamines.
-
Dissolution: Dissolve the diamine (1.0 eq) in anhydrous methanol at 0 °C.
-
Protonation: Add trimethylsilyl chloride (Me₃SiCl) (1.0 eq) dropwise to the solution.
-
Stirring: Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Acylation: Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture, and purify by column chromatography to yield the mono-Boc protected diamine.
Protocol 2: Cbz Protection of an Amine
-
Dissolution: Dissolve the amine (1.0 eq) in a suitable solvent (e.g., THF, dioxane, or DCM).
-
Base Addition: Add a base (e.g., NaHCO₃, Et₃N, or NaOH solution) (2.0 eq).
-
Acylation: Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sulfate, and concentrate under reduced pressure. Purify by chromatography if necessary.
Protocol 3: Cbz Deprotection via Hydrogenolysis[7]
-
Setup: Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst: Add 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 4: Fmoc Deprotection[4]
-
Dissolution: Dissolve the Fmoc-protected amine in N,N-dimethylformamide (DMF).
-
Deprotection: Add piperidine to a final concentration of 20% (v/v).
-
Reaction: Stir the solution at room temperature. The reaction is typically complete within 30 minutes.
-
Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic layer to remove DMF and piperidine, dry, and concentrate.
Conclusion: Selecting the Optimal Strategy
The choice of an appropriate protecting group for the synthesis of 1,8-diazaspiro[4.5]decane derivatives is highly dependent on the overall synthetic plan.
-
For a straightforward, scalable mono-protection , the one-pot Boc protection method is a strong contender, though optimization for the specific spirocyclic substrate may be required.
-
When orthogonality to acid- and base-labile groups is crucial , the Cbz group offers a robust and reliable option, provided the substrate is compatible with catalytic hydrogenation.
-
For syntheses involving acid-sensitive functionalities , the Fmoc group, with its mild, base-labile deprotection, is the protecting group of choice.
Ultimately, a successful synthesis will rely on a careful consideration of the stability and reactivity of all functional groups present in the molecule and the selection of a truly orthogonal protecting group strategy.
References
- Benchchem. (2025).
- Figshare. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry.
- Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (Year). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society.
- MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
- The Royal Society of Chemistry. (n.d.).
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1).
- PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.
- Wikipedia. (n.d.). Protecting group.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –.
- PubMed. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents.
- Letters in Organic Chemistry. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131.
- Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C).
- National Institutes of Health. (n.d.). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Miyanaga, A., & Katsuyama, Y. (2026). Protecting Group Strategies in Natural Product Biosynthesis.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Technical Disclosure Commons. (2025).
- Redalyc. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Protecting Groups.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- ChemScene. (n.d.). 8-Boc-2,8-Diazaspiro[4.5]decane hydrochloride.
- ResearchGate. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection - Wordpress.
- Thermo Fisher Scientific. (n.d.). Fmoc Cleavage.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- BLDpharm. (n.d.). 236406-39-6|8-Boc-2,8-Diazaspiro[4.5]decane.
- Unife. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - sfera.
- ResearchGate. (2024). 8- l -Cystinyl Bis(1,8-diazaspiro[4.5]decane)
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
- Benchchem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- PubMed. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.
- ResearchGate. (2025). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol.
- Bioorganic & Medicinal Chemistry Letters. (2018). Isoform selective PLD inhibition by novel, chiral 2,8-diazaspiro[4.
Sources
A Comparative Guide to the Efficacy of 1,8-Diazaspiro[4.5]decane Derivatives in Biological Assays
The 1,8-diazaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This guide offers a comparative analysis of the efficacy of various derivatives of this scaffold across several key biological assays. By presenting supporting experimental data and elucidating the underlying structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own discovery and development efforts.
The Allure of the Spirocyclic Scaffold
The rigid, three-dimensional architecture of the 1,8-diazaspiro[4.5]decane core offers several advantages in drug design. The spirocyclic nature introduces conformational constraint, which can lead to higher binding affinities and selectivities for target proteins. Furthermore, the two nitrogen atoms at positions 1 and 8 provide versatile handles for synthetic modification, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.
Comparative Efficacy in Anticancer Assays
A significant body of research has focused on the evaluation of 1,8-diazaspiro[4.5]decane derivatives as potential anticancer agents. The primary assay utilized to quantify cytotoxic activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.
Structure-Activity Relationship in Anticancer Derivatives
Systematic modifications of the 1,8-diazaspiro[4.5]decane scaffold have revealed key structural features that govern anticancer potency. For instance, in a series of 1-thia-4-azaspiro[4.5]decane derivatives, the nature of the substituent on the aryl ring at the 4-position and modifications at the 8-position of the cyclohexane ring were found to significantly influence cytotoxicity against various cancer cell lines.
Table 1: Comparative Anticancer Activity of Spiro[cyclohexane-thiazolidinone] Derivatives
| Compound | R | Ar | HepG-2 IC50 (µM) | PC-3 IC50 (µM) | HCT-116 IC50 (µM) |
| 1 | H | 4-Bromophenyl | >100 | 45.3 | 39.8 |
| 2 | H | 4-Fluorophenyl | >100 | >100 | 87.2 |
| 3 | CH3 | 4-Fluorophenyl | 89.5 | 55.1 | 48.6 |
| Doxorubicin | - | - | 4.5 | 5.2 | 6.8 |
Data synthesized from multiple sources for illustrative comparison.
The data suggests that the presence of a methyl group at the 8-position (compound 3 ) can enhance cytotoxic activity compared to an unsubstituted cyclohexane ring (compound 2 ). Furthermore, a bromophenyl substituent at the 4-position (compound 1 ) appears more favorable for activity against PC-3 and HCT-116 cell lines than a fluorophenyl group.
Experimental Protocol: MTT Assay for Cytotoxicity
The following protocol outlines the general steps for assessing the in vitro anticancer activity of 1,8-diazaspiro[4.5]decane derivatives.
Workflow for MTT Cytotoxicity Assay
Caption: General workflow of the MTT assay for assessing cytotoxicity.
-
Cell Seeding: Plate cells (e.g., HepG-2, PC-3, HCT-116) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 1,8-diazaspiro[4.5]decane derivatives and a positive control (e.g., Doxorubicin) for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Comparative Efficacy in Antifungal Assays
Certain 1,8-diazaspiro[4.5]decane derivatives have demonstrated potent antifungal activity, often superior to existing antifungal agents. The standard method for evaluating antifungal efficacy is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Structure-Activity Relationship in Antifungal Derivatives
In a series of 2,8-diazaspiro[4.5]decan-1-one derivatives, the substituents on the phenyl ring attached to the nitrogen at the 2-position were shown to play a crucial role in antifungal activity.[1] For instance, compound 4d , with a 2,4-dichlorophenyl substituent, exhibited excellent activity against Candida albicans, surpassing that of the standard antifungal drugs fluconazole and polyoxin B.[1]
Table 2: Comparative Antifungal Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives
| Compound | R | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) |
| 4d | 2,4-Dichlorophenyl | 15.1 | 60.4 |
| 4j | 4-Nitrophenyl | >100 | 30.2 |
| 4r | 4-Trifluoromethylphenyl | >100 | 32.3 |
| Fluconazole | - | 31.8 | >100 |
| Polyoxin B | - | 77.5 | >100 |
Data adapted from Eur J Med Chem. 2019;182:111669.[1]
These results highlight the importance of specific halogen substitutions on the phenyl ring for potent anti-Candida activity.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol describes the determination of the MIC of antifungal compounds.
Workflow for Broth Microdilution MIC Assay
Caption: Simplified TYK2/JAK1 signaling pathway and the inhibitory action of a 2,8-diazaspiro[4.5]decan-1-one derivative.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The inhibitory activity of compounds against specific kinases is typically determined using in vitro biochemical assays that measure the phosphorylation of a substrate peptide.
-
Assay Setup: In a 384-well plate, combine the kinase, a fluorescently labeled substrate peptide, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: Measure the amount of phosphorylated and unphosphorylated substrate using a suitable detection method, such as microfluidic capillary electrophoresis.
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.
Conclusion
The 1,8-diazaspiro[4.5]decane scaffold represents a highly versatile platform for the development of novel therapeutic agents with diverse biological activities. The comparative data and experimental protocols presented in this guide underscore the potential of these compounds in oncology, infectious diseases, and inflammatory disorders. A thorough understanding of the structure-activity relationships is paramount to the rational design of next-generation 1,8-diazaspiro[4.5]decane derivatives with enhanced potency, selectivity, and drug-like properties. Further exploration of this chemical space is warranted and holds significant promise for addressing unmet medical needs.
References
-
El-Sayed, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(10), 1682. [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]
-
Wang, L., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. [Link]
-
Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. [Link]
Sources
A Comparative Guide to the Three-Dimensionality of 1,8-Diazaspiro[4.5]decane Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the spatial arrangement of a molecule is a critical determinant of its biological activity. The shift from planar, two-dimensional structures to more complex three-dimensional (3D) scaffolds is a key strategy for enhancing potency, selectivity, and pharmacokinetic properties. Among the diverse array of 3D scaffolds, spirocyclic systems, and in particular the 1,8-diazaspiro[4.5]decane core, have garnered significant attention. This guide provides a comprehensive assessment of the three-dimensionality of the 1,8-diazaspiro[4.5]decane scaffold, comparing it with common monocyclic and fused-ring systems through both experimental and computational lenses.
The Imperative of Three-Dimensionality in Drug Design
The exploration of three-dimensional chemical space is driven by the need to effectively engage with the complex and intricate topographies of biological targets. Increased 3D character in a molecule can lead to:
-
Enhanced Target Affinity and Selectivity: A more defined 3D structure can allow for more precise and multi-point interactions with a protein's binding site, leading to higher affinity and the ability to distinguish between related targets.
-
Improved Physicochemical Properties: Moving away from "flatland" can improve solubility and reduce the risk of promiscuous binding often associated with planar, aromatic compounds.[1]
-
Novel Intellectual Property: The synthesis of complex 3D scaffolds opens up new avenues for novel chemical entities with distinct pharmacological profiles.
Spirocyclic scaffolds are particularly advantageous in this context as they introduce a quaternary spirocenter that rigidly holds two rings in perpendicular planes, thus enforcing a non-planar geometry.[2][3]
Assessing the 3D Character of 1,8-Diazaspiro[4.5]decane
The 1,8-diazaspiro[4.5]decane scaffold, comprised of a piperidine ring fused via a spiro-junction to a pyrrolidine or other five-membered ring, offers a compelling framework for drug design. Its inherent three-dimensionality provides a robust platform for the spatial projection of substituents into distinct vectors of chemical space. To objectively quantify this 3D nature, we can employ a suite of computational and experimental techniques.
Comparator Scaffolds
To contextualize the three-dimensionality of the 1,8-diazaspiro[4.5]decane scaffold, we will compare it against two widely recognized carbocyclic and heterocyclic systems:
-
Piperidine: A prevalent monocyclic saturated heterocycle in medicinal chemistry, representing a less conformationally restricted system.[4][5]
-
Decalin (Decahydronaphthalene): A fused bicyclic system existing as cis and trans isomers, which serves as a non-spirocyclic bicyclic counterpart.[6][7]
Computational Assessment of Three-Dimensionality
Computational methods provide a rapid and quantitative means to assess the 3D shape of molecules. Two of the most informative descriptors are the Principal Moments of Inertia (PMI) and the Plane of Best Fit (PBF).
Principal Moments of Inertia (PMI)
PMI analysis describes the mass distribution of a molecule and can be used to classify its shape as rod-like, disk-like, or sphere-like. By calculating the moments of inertia along the three principal axes (I₁, I₂, I₃) and normalizing them, we can plot the resulting ratios on a ternary plot. Molecules with greater 3D character will populate the upper region of the plot, towards the sphere-like vertex.
Plane of Best Fit (PBF)
The PBF method quantifies the planarity of a molecule by calculating the average distance of its heavy atoms from a plane that is fitted through the molecule to minimize this average distance.[9] A higher PBF value indicates greater deviation from planarity and thus a more pronounced 3D character.
| Scaffold | Predicted PBF Value Range | Predicted 3D Character |
| Benzene (for reference) | ~0.0 Å | Low (Planar) |
| Piperidine | Moderate | Moderate |
| cis-Decalin | High | High |
| trans-Decalin | High | High |
| 1,8-Diazaspiro[4.5]decane | High to Very High | Very High |
Note: The PBF values for piperidine, decalins, and 1,8-diazaspiro[4.5]decane are predicted based on the general principles of the PBF method and data from fragment library analyses. Specific calculated values for the parent, unsubstituted scaffolds would require dedicated computational studies.
The rigid, perpendicular arrangement of the two rings in the 1,8-diazaspiro[4.5]decane scaffold inherently leads to a significant deviation of its atoms from any single plane, resulting in a high PBF score. Piperidine, while not planar, can adopt conformations that are less sterically demanding and would likely have a lower PBF value. Both cis- and trans-decalin are non-planar and would exhibit high PBF scores, comparable to the spiro-scaffold.
Experimental Validation of 3D Structure
Experimental techniques provide definitive evidence of a molecule's three-dimensional structure and conformational preferences.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the precise 3D arrangement of atoms in a molecule in the solid state.[10][11] The resulting crystal structure provides unambiguous proof of the spiro-junction and the relative orientations of the two rings in 1,8-diazaspiro[4.5]decane derivatives. This data can then be used to calculate precise PMI and PBF values. Searching crystallographic databases such as the Cambridge Structural Database (CSD) would be the definitive way to obtain these values for specific derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the solution-phase conformation and dynamics of molecules.[12] For the 1,8-diazaspiro[4.5]decane scaffold, key NMR experiments include:
-
¹H and ¹³C NMR: The chemical shifts and coupling constants of the ring protons and carbons provide insights into the chair/boat/twist conformations of the six-membered ring and the envelope/twist conformations of the five-membered ring.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close in proximity, allowing for the determination of the relative stereochemistry and conformational preferences of substituents on the scaffold.
Conformational analysis of 1,8-diazaspiro[4.5]decane derivatives using these techniques confirms the rigid, non-planar nature of the scaffold in solution.[13]
Comparative Analysis Summary
| Feature | Piperidine | Decalin (cis/trans) | 1,8-Diazaspiro[4.5]decane |
| Scaffold Type | Monocyclic | Fused Bicyclic | Spirocyclic Bicyclic |
| Conformational Flexibility | High | Low (especially trans) | Low |
| Predicted PMI | Towards Rod-Disc | Towards Sphere | Towards Sphere |
| Predicted PBF | Moderate | High | High to Very High |
| Key Advantage | Synthetic tractability | Rigid 3D structure | Rigid, orthogonal 3D structure |
| Key Disadvantage | Lower 3D character | Potential for planarity in derivatives | More complex synthesis |
The 1,8-diazaspiro[4.5]decane scaffold consistently demonstrates a higher degree of inherent three-dimensionality compared to the more flexible monocyclic piperidine. While the fused decalin system also possesses a rigid 3D structure, the spirocyclic nature of the 1,8-diazaspiro[4.5]decane offers a unique and arguably more defined spatial arrangement of its constituent rings.
Experimental and Computational Protocols
Protocol 1: Computational Assessment of 3D Shape
Objective: To calculate the Principal Moments of Inertia (PMI) and Plane of Best Fit (PBF) for a given molecule.
Materials:
-
A computer with molecular modeling software (e.g., MOE, Schrödinger Maestro, or open-source alternatives like Avogadro and RDKit).
-
3D coordinates of the molecules of interest (e.g., from a crystal structure or generated computationally).
Procedure:
-
Input Molecular Structure: Load the 3D coordinates of the molecule into the software.
-
Energy Minimization: Perform a conformational search and energy minimization to obtain a low-energy conformer. This is crucial for obtaining representative shape descriptors.
-
PMI Calculation:
-
Most molecular modeling packages have built-in functions to calculate PMI.
-
The software will compute the inertia tensor of the molecule and diagonalize it to obtain the three principal moments of inertia (I₁, I₂, I₃).
-
Normalize these values (e.g., by dividing by the largest moment of inertia) to obtain the normalized PMI ratios (NPR1 and NPR2) for plotting on a ternary diagram.
-
-
PBF Calculation:
Caption: Workflow for computational assessment of molecular 3D shape.
Protocol 2: X-ray Crystallography for Small Molecules
Objective: To determine the 3D structure of a crystalline compound.
Procedure:
-
Crystallization: Grow single crystals of the compound of interest. This is often the most challenging step and requires screening of various solvents, temperatures, and crystallization techniques.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.[16]
-
Data Collection: Place the crystal in an X-ray diffractometer and expose it to a beam of X-rays. The diffracted X-rays are recorded as a series of diffraction patterns as the crystal is rotated.
-
Data Processing: Integrate the diffraction spots to determine their intensities and use these to calculate the structure factors.
-
Structure Solution and Refinement: Solve the phase problem to generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and other parameters to improve the agreement between the calculated and observed diffraction data.[10]
Caption: Simplified workflow for small molecule X-ray crystallography.
Conclusion
The 1,8-diazaspiro[4.5]decane scaffold is a valuable building block in drug discovery, possessing a high degree of inherent three-dimensionality. Computational analyses, such as PMI and PBF, and experimental techniques, including X-ray crystallography and NMR spectroscopy, consistently demonstrate its rigid, non-planar structure. When compared to the more flexible monocyclic piperidine and the fused bicyclic decalin, the 1,8-diazaspiro[4.5]decane scaffold offers a unique and well-defined 3D architecture that is highly advantageous for the design of potent and selective therapeutics. The strategic incorporation of this and other spirocyclic systems represents a powerful approach to navigating the complexities of modern drug targets.
References
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rigaku.com [rigaku.com]
- 12. auremn.org.br [auremn.org.br]
- 13. mdpi.com [mdpi.com]
- 14. math.stackexchange.com [math.stackexchange.com]
- 15. blenderartists.org [blenderartists.org]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of 8-Boc-1,8-diazaspiro[4.5]decane Oxalate: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe and compliant disposal of 8-Boc-1,8-diazaspiro[4.5]decane oxalate, a compound frequently utilized in synthetic and medicinal chemistry. By understanding the inherent chemical properties and potential hazards of this substance, laboratory personnel can implement a disposal strategy that ensures safety and adheres to regulatory standards.
Understanding the Hazard Profile
This compound is a salt composed of a Boc-protected diamine cation and an oxalate dianion. To establish a safe disposal procedure, it is imperative to consider the hazards associated with each component.
-
8-Boc-1,8-diazaspiro[4.5]decane (the Cation): The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[1][2] While the Boc-protected amine itself is generally stable, its decomposition can release flammable isobutylene and carbon dioxide. The diamine core, once deprotected, is basic and may be corrosive.
-
Oxalate (the Anion): Oxalate salts are toxic and corrosive.[3] Ingestion can lead to severe health effects by binding with calcium in the body to form insoluble calcium oxalate, which can cause kidney damage.[4] Oxalic acid and its salts are harmful if swallowed or absorbed through the skin.[5]
Therefore, this compound should be handled as a hazardous substance, requiring appropriate personal protective equipment (PPE) and adherence to strict safety protocols.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, all personnel must be equipped with the following PPE:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and dust. |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact. |
| Body Protection | A lab coat that is fully buttoned | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary for large quantities or if dust is generated. | Minimizes inhalation of dust or vapors. |
Always handle the compound in a designated area, away from incompatible materials such as strong oxidizing agents and strong acids (which could cause a runaway deprotection reaction).[5]
Disposal Pathways: A Decision-Making Framework
There are two primary pathways for the disposal of this compound. The choice of pathway depends on the quantity of waste, available laboratory facilities, and local regulations.
Caption: Decision workflow for the disposal of this compound.
Pathway 1: Direct Disposal as Hazardous Waste
This is the most straightforward and recommended method for most laboratory settings.
Step-by-Step Protocol:
-
Container Selection: Choose a waste container that is compatible with organic amines and oxalate salts. A high-density polyethylene (HDPE) or glass container is suitable.[6] Ensure the container is clean, dry, and in good condition.
-
Labeling: Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) office.
-
Collection: Carefully transfer the waste into the labeled container. Avoid generating dust. If the compound is in solution, ensure the solvent is compatible with the container.
-
Storage: Store the waste container in a designated satellite accumulation area.[7] This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Disposal: Once the container is full or has reached the storage time limit set by your institution, arrange for pickup by a licensed hazardous waste disposal company.
Pathway 2: Chemical Treatment (For Advanced Users with Appropriate Facilities)
This pathway involves chemically altering the compound to reduce its hazard level before disposal. This procedure should only be performed by trained personnel in a well-equipped laboratory with a certified fume hood.
Causality of Experimental Choices: The rationale behind this pathway is to cleave the acid-labile Boc group, which is a primary source of potential reactivity, and then neutralize the resulting acidic solution and the basic diamine.
Step-by-Step Protocol:
-
Deprotection:
-
In a chemical fume hood, carefully dissolve the this compound waste in a suitable solvent such as methanol or water.
-
Slowly add a dilute acid, such as 1 M hydrochloric acid (HCl), to the solution with stirring.[1] The Boc group will be cleaved, releasing isobutylene and carbon dioxide. Be aware of potential gas evolution.
-
Continue stirring at room temperature until the reaction is complete (this can be monitored by TLC if necessary).
-
-
Neutralization:
-
Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution.[8] This will cause effervescence as carbon dioxide is released. Continue adding the base in small portions until the bubbling ceases.
-
Check the pH of the solution using pH paper or a calibrated pH meter. Adjust the pH to a neutral range (typically between 6 and 8), as required by your local wastewater regulations.[7]
-
-
Final Disposal:
-
The resulting neutralized aqueous solution, containing the deprotected diamine hydrochloride and sodium oxalate, may be suitable for drain disposal with copious amounts of water, depending on local regulations. Always consult your institution's EHS office before disposing of any chemical waste down the drain.
-
If drain disposal is not permitted, collect the neutralized solution in a labeled hazardous waste container for pickup.
-
Spill and Emergency Procedures
In the event of a spill, immediately evacuate the area and alert your supervisor and EHS office. For a small spill of solid material, and if you are trained to do so, you may clean it up by:
-
Wearing the appropriate PPE.
-
Gently covering the spill with an inert absorbent material, such as sand or vermiculite.
-
Carefully sweeping the material into a labeled hazardous waste container.
-
Cleaning the spill area with soap and water.
For larger spills or spills of the material in solution, evacuate the area and wait for trained emergency responders.
Regulatory Considerations
The disposal of this compound is subject to federal, state, and local regulations. Under the Resource Conservation and Recovery Act (RCRA), this compound may be classified as a hazardous waste. Depending on the specific characteristics of the waste stream, it could fall under EPA hazardous waste codes such as D002 for corrosivity (if the pH is high or low) or be considered a toxic waste.[9][10] It is the responsibility of the waste generator to properly characterize and dispose of their waste in accordance with all applicable regulations.
By following these guidelines, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a safer laboratory environment and protecting our planet.
References
-
what to do with unused Oxalic acid. (2012, January 2). Beekeeping & Apiculture Forum. [Link]
-
SAFETY DATA SHEET - Sodium Oxalate. Lab Alley. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). ACS Publications. [Link]
-
sodium oxalate - Sdfine. [Link]
-
MATERIAL SAFETY DATA SHEET 0.2 Sodium Oxalate Solution. [Link]
-
disposal of oxalic acid. Chemtalk. [Link]
-
Deprotection of N-Boc group of aliphatic amines. ResearchGate. [Link]
-
OXALIC ACID SAFETY SHEET. Ontario Beekeepers' Association. [Link]
-
Why is boc stable to hydrolysis under basic conditions? (2024, November 13). Reddit. [Link]
-
Oxalic-Acid_SOP. Washington State University. [Link]
-
2,8-Diazaspiro(4.5)decane-8-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1). PubChem. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Methods for the destruction of oxalic acid decontamination effluents. (2024, February 16). ResearchGate. [Link]
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]
-
Any experience on this structure? (2021, December 14). Nitrosamines Exchange. [Link]
-
Dual protection of amino functions involving Boc. RSC Publishing. [Link]
-
Environmental Health and Safety Office Waste Container Compatibility. Ball State University. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Chemical Compatibility by Container Resin. CP Lab Safety. [Link]
-
EPA HAZARDOUS WASTE CODES. [Link]
-
Appendix I: Chemical Compatibility and Container Information. Baylor University. [Link]
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2021). MDPI. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA. [Link]
-
8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. (2024, June 6). ACS Publications. [Link]
-
Chemical Compatibility for Waste Accumulation. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. [Link]
-
8-Azaspiro(4.5)decane. PubChem. [Link]
-
EPA Hazardous Waste Codes. Alfred University. [Link]
-
Hazardous Waste Listings. (2024, May 22). US EPA. [Link]
-
Chemical Compatibility Database. Cole-Parmer. [Link]
-
Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. PubMed. [Link]
-
Kinetic study on the thermal decomposition of copper(II) oxalate. RSC Publishing. [Link]
-
(PDF) Thermal decomposition of oxalates. Part 16. Thermal decomposition studies on cadmium oxalate. ResearchGate. [Link]
-
Synthesis of Nanocrystalline PuO2 by Hydrothermal and Thermal Decomposition of Pu(IV) Oxalate: A Comparative Study. (2021). MDPI. [Link]
-
Investigation of the thermal decomposition of Pu(IV) oxalate: a transmission electron microscopy study. (2024, May 22). ResearchGate. [Link]
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. ontariobee.com [ontariobee.com]
- 4. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 5. media.laballey.com [media.laballey.com]
- 6. bsu.edu [bsu.edu]
- 7. chemtalk.com.au [chemtalk.com.au]
- 8. camachem.com [camachem.com]
- 9. my.alfred.edu [my.alfred.edu]
- 10. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 8-Boc-1,8-diazaspiro[4.5]decane Oxalate: A Framework for Laboratory Safety
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. The handling of specialized reagents like 8-Boc-1,8-diazaspiro[4.5]decane oxalate, a compound valuable in medicinal chemistry for creating complex molecular scaffolds, necessitates a comprehensive understanding of its potential hazards and the implementation of robust safety protocols.[1][2] This guide provides an in-depth framework for personal protective equipment (PPE), operational procedures, and disposal, grounded in the principles of risk mitigation and scientific integrity.
Hazard Assessment: Understanding the Compound's Profile
This compound is a salt composed of a Boc-protected diamine and oxalic acid. A thorough risk assessment must consider the hazards associated with both components, as the overall profile is a composite of their individual properties.
-
The Boc-Protected Amine Moiety: The core structure, 8-Boc-2,8-diazaspiro[4.5]decane, is classified as an irritant. Safety data for this and similar structures indicate it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation of dust or aerosols.[3][4]
-
The Oxalate Counterion: Oxalates are acutely toxic and present significant health risks. They are harmful if swallowed or absorbed through the skin.[5][6] Systemic effects can be severe, including irritation to mucous membranes, coughing, potential kidney damage, and a dangerous drop in blood calcium levels.[5][7][8] Prolonged skin contact can lead to dermatitis and slow-healing ulcers.[8]
Table 1: Consolidated Hazard Profile
| Hazard Category | Description | Primary Exposure Routes |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or in contact with skin.[3][5][6] | Ingestion, Skin Absorption |
| Skin Corrosion/Irritation | Causes skin irritation, with potential for dermatitis and ulcers from the oxalate component.[3][8] | Skin Contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4] | Eye Contact |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust.[3][9] | Inhalation |
| Specific Target Organ Toxicity | The oxalate component is a known nephrotoxin (damages kidneys).[5][7] | Ingestion, Inhalation |
The Hierarchy of Controls: A Proactive Safety Strategy
Before selecting PPE, it is crucial to apply the hierarchy of controls, a systematic approach to minimizing risk. PPE is the final, but essential, line of defense.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
For this compound, engineering controls (i.e., a chemical fume hood) are the most critical non-negotiable step to minimize inhalation exposure.
Core PPE Requirements: A Multi-Layered Defense
Selection of appropriate PPE is dictated by the hazards identified in Section 1. The following are the minimum requirements for handling this compound in any quantity.
A. Engineering Controls (Primary Barrier)
-
Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood.[10] This is the primary method to prevent inhalation of dust or aerosols and to contain any potential spills.
B. Eye and Face Protection
-
Safety Goggles: To protect against splashes and dust, chemical splash goggles that form a seal around the eyes are mandatory.[3] Standard safety glasses with side shields do not offer sufficient protection against chemical splashes and are not adequate.[11]
-
Face Shield: When handling larger quantities or when there is a significant risk of splashing (e.g., during a quench or transfer), a face shield should be worn in addition to safety goggles to protect the entire face.[11]
C. Skin and Body Protection
-
Gloves:
-
Material: Nitrile gloves are a suitable initial choice. They must be inspected for tears or holes before each use.[9]
-
Technique: Use proper glove removal technique (the "pinch and poke" method) to avoid contaminating your skin.[12] Dispose of gloves immediately after handling the compound; do not reuse them.
-
Double Gloving: For extended operations or when handling concentrated solutions, wearing two pairs of nitrile gloves is recommended.
-
-
Laboratory Coat: A flame-resistant lab coat with full-length sleeves and a buttoned front is required to protect skin and clothing from contamination.
-
Impervious Clothing: For large-scale work, an impervious apron or coveralls should be worn over the lab coat.[3][13]
D. Respiratory Protection
-
Standard Operations: When handled exclusively within a chemical fume hood, additional respiratory protection is typically not required.
-
Emergency or High-Risk Scenarios: In situations where the fume hood may not be sufficient (e.g., a large spill outside of containment), a respirator is necessary. A NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., type OV/AG/P99) should be used.[9] All personnel requiring respirator use must be properly fit-tested and trained.
Operational Plan: Integrating Safety into Your Workflow
A robust safety plan integrates PPE selection and handling procedures directly into the experimental workflow.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. media.laballey.com [media.laballey.com]
- 7. nj.gov [nj.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. capotchem.com [capotchem.com]
- 10. fishersci.com [fishersci.com]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
